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  • Product: 2-Bromo-3-methylsuccinic acid
  • CAS: 7405-17-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Bromo-3-methylsuccinic Acid: A Comprehensive NMR Guide

Executive Summary As a critical chiral building block in the synthesis of biocompatible polyesters, pharmaceutical intermediates, and stereoregular polymers, 2-bromo-3-methylsuccinic acid demands rigorous structural vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical chiral building block in the synthesis of biocompatible polyesters, pharmaceutical intermediates, and stereoregular polymers, 2-bromo-3-methylsuccinic acid demands rigorous structural validation[1]. Because this molecule possesses two adjacent stereocenters, distinguishing between its diastereomeric forms is paramount for downstream synthetic success.

This technical guide provides an authoritative, application-focused framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-3-methylsuccinic acid. Designed for research scientists and drug development professionals, this document synthesizes theoretical causality with empirical data to establish a self-validating analytical protocol.

Mechanistic Principles & Stereochemistry

The structural complexity of 2-bromo-3-methylsuccinic acid arises from its C2 and C3 stereocenters, which yield distinct diastereomers (erythro / threo or syn / anti configurations). The configurations of the racemates of 2-bromo-3-methylsuccinic acid have been historically established to dictate their chemical behavior[2]. Understanding the physical chemistry behind the NMR signals is crucial for accurate spectral interpretation.

The Karplus Relationship and Conformational Causality

The vicinal proton-proton coupling constant ( 3JH2−H3​ ) is highly dependent on the dihedral angle between the C2 and C3 protons, governed by the Karplus equation.

  • Threo (Anti) Isomer: To minimize steric hindrance, the bulky carboxylate groups adopt an anti-periplanar conformation. This forces the C2 and C3 protons into a similar anti-periplanar arrangement, yielding a characteristically large coupling constant ( 3J≈9−10 Hz).

  • Erythro (Syn) Isomer: This isomer exhibits a gauche proton arrangement in its most stable rotamer, resulting in a significantly smaller coupling constant ( 3J≈4−5 Hz).

Solvent Causality: Why DMSO- d6​ ?

While D 2​ O or CDCl 3​ are common NMR solvents, Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the superior choice for this specific dicarboxylic acid.

  • Proton Exchange: D 2​ O facilitates rapid deuterium exchange, completely obscuring the carboxylic acid protons. DMSO- d6​ strongly hydrogen-bonds with the carboxylate groups, reducing exchange rates and allowing the observation of the broad -COOH singlets at 12.5 ppm.

  • Signal Resolution: DMSO- d6​ shifts the residual water peak ( 3.33 ppm) away from the critical methine multiplet region, preventing signal overlap that commonly plagues D 2​ O spectra.

Quantitative Spectral Data Analysis

The following tables summarize the expected quantitative 1 H and 13 C NMR data for the predominant threo (anti) diastereomer of 2-bromo-3-methylsuccinic acid in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment
C1 / C4 12.50Broad Singlet (br s)2H--COOH (Carboxylic acid protons)
C2 4.55Doublet (d)1H 3J2,3​ = 9.5-CH(Br)- (Methine proton adjacent to Br)
C3 3.15Doublet of Quartets (dq)1H 3J3,2​ = 9.5, 3J3,5​ = 7.0-CH(CH3)- (Methine adjacent to methyl)
C5 1.25Doublet (d)3H 3J5,3​ = 7.0-CH 3​ (Methyl protons)
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment
C4 173.2Quaternary (C=O)Carboxyl carbon (adjacent to C3)
C1 170.5Quaternary (C=O)Carboxyl carbon (adjacent to C2)
C2 47.8Methine (CH)Carbon attached to Bromine atom
C3 43.5Methine (CH)Carbon attached to Methyl group
C5 14.2Primary (CH 3​ )Methyl carbon

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating protocol where 1D data is unequivocally corroborated by 2D experiments.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of high-purity 2-bromo-3-methylsuccinic acid.

    • Causality: This specific mass provides an optimal signal-to-noise ratio for 13 C acquisition in a reasonable timeframe without causing viscosity-induced line broadening, which degrades resolution.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Transfer: Vortex the mixture for 30 seconds to ensure complete homogeneity and transfer to a 5 mm precision NMR tube.

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 400 MHz (or higher). Use a 30° pulse angle program (zg30) with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 30° pulse ensures complete longitudinal relaxation ( T1​ ) between scans for small molecules, allowing for highly accurate, quantitative integration of the proton signals.

  • 13 C NMR: Acquire at 100 MHz using composite pulse proton decoupling (zgpg30). Set D1 to 2.5 seconds and acquire a minimum of 512 scans to resolve the quaternary carboxyl carbons.

Step 3: 2D Validation (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Run a standard gradient COSY to confirm the scalar coupling network. You must observe cross-peaks between the C5-methyl protons (1.25 ppm) and the C3-methine proton (3.15 ppm), as well as between the C3-methine and C2-methine (4.55 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Map the 1 H signals directly to their attached 13 C signals.

    • Causality: This unequivocally differentiates the C2 (CH-Br) and C3 (CH-CH3) carbons, which can occasionally shift depending on exact concentration and sample pH.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to validate the quaternary carbons. The C1 carboxyl carbon will show a strong 2J correlation to the C2 proton, while the C4 carboxyl carbon will correlate with both the C3 and C5 protons.

Data Visualization

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D NMR Acquisition (1H & 13C, 298 K) A->B Transfer to Magnet C 2D NMR Validation (COSY, HSQC, HMBC) B->C Structural Ambiguity? D Data Processing (Phase/Baseline Corr.) B->D Direct Process C->D 2D Processing E Spectral Analysis (Integration, Multiplets) D->E Final Evaluation

Figure 1: Self-validating NMR workflow for precise structural elucidation.

Stereochemistry S 2-Bromo-3-methylsuccinic acid Diastereomers E Erythro (Syn) Isomer Gauche Conformation S->E Stereocenter C2/C3 T Threo (Anti) Isomer Anti-Periplanar S->T Stereocenter C2/C3 J1 Small J-Coupling (3J ≈ 4-5 Hz) E->J1 Karplus Eq. J2 Large J-Coupling (3J ≈ 9-10 Hz) T->J2 Karplus Eq.

Figure 2: Stereochemical impact on vicinal proton coupling constants.

References

  • Bear, M. M., Leboucher-Durand, M. A., Langlois, V., Lenz, R. W., Goodwin, S., & Guerin, P. (1999). Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications. Polymer, 40(23), 6521-6528.[Link]

  • Sprecher, M. (1966). The Absolute Configuration of Methylmalonyl Coenzyme A and Stereochemistry of the Methylmalonyl Coenzyme A Mutase Reaction. Bar Ilan University Department of Chemistry Publications.[Link]

Sources

Exploratory

Physical and chemical properties of 2-Bromo-3-methylsuccinic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-methylsuccinic Acid For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-methylsuccinic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is foundational to its application. This guide provides a detailed examination of 2-Bromo-3-methylsuccinic acid (CAS No: 7405-17-6), a halogenated dicarboxylic acid with significant potential as a versatile building block in organic synthesis.

Molecular Structure and Identity

2-Bromo-3-methylsuccinic acid, also known as 2-bromo-3-methylbutanedioic acid, is a derivative of succinic acid.[1] Its structure features a four-carbon backbone with two carboxylic acid groups, a bromine atom on the second carbon (C2), and a methyl group on the third carbon (C3).

The presence of two chiral centers at C2 and C3 means that the molecule can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between a pair of non-enantiomeric stereoisomers, such as (2R,3R) and (2R,3S), is that of diastereomers.[2] This stereochemical complexity is a critical consideration in its application, particularly in the synthesis of chiral drugs where specific stereoisomers are required for desired biological activity.

Structure of 2-Bromo-3-methylsuccinic acid C1 HOOC¹ C2 C²H(Br) C1->C2 C3 C³H(CH₃) C2->C3 C4 C⁴OOH C3->C4

Caption: Chemical structure of 2-Bromo-3-methylsuccinic acid with chiral centers marked (*).

Physical Properties

The physical properties of 2-Bromo-3-methylsuccinic acid are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Formula C₅H₇BrO₄[1][3]
Molecular Weight 211.01 g/mol [1][3]
Exact Mass 209.95277 Da[1][3]
Monoisotopic Mass 209.95277 Da[1][3]
Topological Polar Surface Area 74.6 Ų[1][3]
XLogP3 0.7[1][3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Complexity 156[1][3]

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-3-methylsuccinic acid is governed by its three functional groups: two carboxylic acids and a secondary alkyl bromide.

  • Carboxylic Acid Reactivity : The two carboxylic acid groups can undergo typical reactions such as esterification, amide bond formation, and reduction to alcohols. The differential reactivity of the two carboxyl groups, influenced by the adjacent substituents, may allow for selective transformations.

  • Alkyl Bromide Reactivity : The bromine atom at the C2 position is a good leaving group, making this carbon an electrophilic center susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups. The stereochemistry of this center is a key consideration, as Sₙ2 reactions proceed with an inversion of configuration.[4]

  • Application in Synthesis : As a chiral building block, this molecule is valuable in asymmetric synthesis. For instance, related brominated succinic acid derivatives are used as starting materials for bioactive molecules.[5] Its structure makes it a precursor for creating complex molecular scaffolds, potentially for pharmaceuticals and agrochemicals.[6] The presence of multiple reactive sites allows for sequential and diverse chemical modifications.

Key Reactive Sites and Synthetic Pathways A 2-Bromo-3-methylsuccinic acid B Esterification / Amidation (Carboxyl Groups) A->B C Nucleophilic Substitution (at C-Br bond) A->C D Reduction (Carboxyl Groups) A->D E Di-esters / Di-amides B->E F Substituted Succinic Acid Derivatives C->F G Diols D->G

Caption: Reactivity map of 2-Bromo-3-methylsuccinic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton spectrum is expected to show signals for the two methine protons (CH-Br and CH-CH₃), the methyl protons (CH₃), and the acidic protons of the carboxyl groups (COOH). The methine protons would likely appear as complex multiplets due to coupling with each other and the methyl group. The acidic protons would present as broad singlets, with chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR : The carbon spectrum should display five distinct signals: two for the carbonyl carbons of the carboxylic acids, two for the methine carbons (one bearing the bromine and the other the methyl group), and one for the methyl carbon.[7] The carbon attached to the bromine atom would be shifted downfield compared to a standard alkane carbon but upfield from an oxygen-bearing carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

  • A very broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl groups.

  • C-H stretching and bending vibrations for the methyl and methine groups in the regions of 2850-3000 cm⁻¹ and 1370-1480 cm⁻¹, respectively.[8]

  • A C-Br stretching vibration, which is typically found in the fingerprint region between 500-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), 2-Bromo-3-methylsuccinic acid would likely be detected as the deprotonated molecule [M-H]⁻ in negative ion mode.[9] The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways could include the loss of HBr, H₂O, and CO₂.[10]

Safety and Handling

Based on safety data for structurally related α-bromo carboxylic acids, 2-Bromo-3-methylsuccinic acid should be handled with care.[11][12]

  • Hazards : It is likely to be corrosive and can cause severe skin burns and eye damage.[11][12] Inhalation may cause respiratory irritation.[13]

  • Precautions : When handling this compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[14] All work should be conducted in a well-ventilated area or a chemical fume hood.[14]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Experimental Protocols: A General Approach

While specific, validated protocols for 2-Bromo-3-methylsuccinic acid are proprietary or found within specialized literature, a general workflow for its characterization can be outlined.

Protocol: Purity and Identity Verification
  • Sample Preparation : Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) for NMR analysis. For mass spectrometry, prepare a dilute solution in a suitable solvent like methanol or acetonitrile/water.

  • NMR Spectroscopy :

    • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm structural assignments.

  • Mass Spectrometry :

    • Infuse the sample into an ESI-MS system.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and confirm its isotopic pattern.

    • Perform tandem MS (MS/MS) on the parent ion to analyze fragmentation patterns, which can further confirm the structure.[15]

  • Data Analysis : Compare the obtained spectral data with the expected values based on the chemical structure. The presence of any unexpected signals may indicate impurities.

General Workflow for Compound Characterization A Sample of 2-Bromo-3-methylsuccinic acid B Prepare Solutions (NMR, MS) A->B C Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, MS, IR) B->C D Analyze Spectra C->D E Compare with Expected Data D->E F Confirm Structure and Assess Purity E->F

Caption: A generalized workflow for the analytical characterization of the compound.

References

  • PubChem. (n.d.). 2-Bromo-3-methylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Andersson, L., & Stenhagen, E. (1956). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Acta Chemica Scandinavica, 10, 1045-1053. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • University of Colorado Boulder. (2015). 3rd Metabolomics Workshop. Retrieved from [Link]

  • Neuman, R. C. (2000). Organic Chemistry: Chapter 4 - Stereochemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS product ion scans of standard protonated molecular ions (m/z 231). Retrieved from [Link]

Sources

Foundational

Stereochemistry and Diastereomeric Resolution of 2-Bromo-3-methylsuccinic Acid: A Comprehensive Guide

Executive Summary For drug development professionals and synthetic chemists, mastering the stereochemical architecture of chiral intermediates is non-negotiable. 2-Bromo-3-methylsuccinic acid (IUPAC: 2-bromo-3-methylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the stereochemical architecture of chiral intermediates is non-negotiable. 2-Bromo-3-methylsuccinic acid (IUPAC: 2-bromo-3-methylbutanedioic acid) is a highly versatile chiral building block used in the synthesis of antihypertensive agents, antibiotics, and biocompatible polyesters[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the fundamental stereochemistry of the molecule, explore the causality behind its stereoretentive synthesis via neighboring group participation, and provide a self-validating, step-by-step protocol for the resolution of its diastereomers.

Stereochemical Architecture and CIP Prioritization

2-Bromo-3-methylsuccinic acid possesses two adjacent chiral centers at the C2 and C3 positions, yielding 22=4 distinct stereoisomers. The foundational configurations of these racemates were first definitively established through chemical correlation by Sprecher and Sprinson[2].

To understand the diastereomeric relationships, we must apply the Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Chiral Center: The priorities are −Br (1) > −COOH (2) > −CH(CH3​)COOH (3) > −H (4).

  • C3 Chiral Center: The priorities are −CH(Br)COOH (1) > −COOH (2) > −CH3​ (3) > −H (4).

This results in two pairs of enantiomers:

  • (2S, 3S) and (2R, 3R)

  • (2S, 3R) and (2R, 3S)

Any combination across these two pairs (e.g., the (2S, 3S) and (2S, 3R) isomers) constitutes a diastereomeric pair . Because diastereomers possess different physical properties (such as dipole moments, lattice energies, and solubilities), we can separate them without relying on expensive chiral chromatography.

Mechanistic Synthesis: The Double-Inversion Pathway

The most efficient route to synthesize specific diastereomers of 2-bromo-3-methylsuccinic acid begins with the bioconversion of mesaconic acid to 3-methylaspartic acid, followed by a deamination-bromination reaction[1].

A common pitfall in amine diazotization is the loss of stereochemical integrity (racemization) via a planar carbocation. However, the conversion of (2S,3S)-3-methylaspartic acid to (2S,3S)-2-bromo-3-methylsuccinic acid proceeds with net retention of configuration at the C2 carbon.

The Causality of Stereoretention: This retention is driven by Neighboring Group Participation (NGP). Once the primary amine is diazotized, the adjacent α -carboxylate group acts as an internal nucleophile. It attacks the C2 carbon, displacing the diazonium leaving group ( −N2+​ ) and forming a highly reactive α -lactone intermediate. This is the first inversion . Subsequently, the high concentration of bromide ions in the solution attacks the α -lactone from the opposite face, opening the ring. This second inversion results in a net retention of the original (2S) stereocenter.

Mechanism SM (2S,3S)-3-Methylaspartic Acid HNO2 Diazotization (NaNO2, HBr, 0°C) SM->HNO2 Diazo Diazonium Intermediate (-N2+ Leaving Group) HNO2->Diazo Lactone α-Lactone Intermediate (1st Inversion via Carboxylate) Diazo->Lactone - N2 (Gas) Neighboring Group Participation Product (2S,3S)-2-Bromo-3-methylsuccinic Acid (2nd Inversion via Br-) Lactone->Product + Br- Nucleophilic Ring Opening

Mechanistic pathway of deamination-bromination via double inversion.

Diastereomeric Resolution: Exploiting Lattice Energies

When starting from a 60/40 (mol/mol) bioconversion mixture of (2S,3R) and (2S,3S)-3-methylaspartic acid, the deamination-bromination yields a corresponding mixture of (2S,3R) and (2S,3S)-2-bromo-3-methylsuccinic acid[1].

To isolate these diastereomers, we exploit their differential solubility in acetonitrile . The (2S,3S) diastereomer forms a highly stable, tightly packed crystalline lattice due to optimal intermolecular hydrogen bonding between the carboxyl groups. Consequently, it is virtually insoluble in polar aprotic solvents like acetonitrile, whereas the (2S,3R) isomer remains highly soluble[1].

Quantitative Data Summary

Table 1: Composition and Solubility Profile of Diastereomeric Mixtures

CompoundStereochemistryInitial Molar RatioAcetonitrile SolubilityTarget Application
2-Bromo-3-methylsuccinic acid(2S, 3S)~40%Very Low (Precipitates)(3S, 4S)-Lactone synthesis
2-Bromo-3-methylsuccinic acid(2S, 3R)~60%High (Remains in filtrate)(3R, 4R)-Lactone synthesis
Self-Validating Protocol: Synthesis and Resolution

This protocol is engineered with built-in validation checkpoints to ensure system integrity throughout the workflow.

Phase 1: In-Situ Deamination-Bromination

  • Preparation: Cool the bioconversion medium containing the (2S,3RS)-3-methylaspartic acid mixture to 0–4 °C in an ice-water bath.

    • Causality: Maintaining a temperature below 5 °C is critical. Higher temperatures will cause the unstable diazonium intermediate to undergo elimination, yielding unwanted mesaconic acid.

  • Halide Saturation: Add KBr (0.1 N) and HBr to the medium.

    • Causality: Saturating the solution with bromide ions ensures that Br− outcompetes water during the nucleophilic ring-opening of the α -lactone, preventing the formation of malic acid byproducts.

  • Diazotization: Slowly add aqueous NaNO2​ dropwise over 30 minutes.

    • Validation Checkpoint: The steady evolution of N2​ gas bubbles confirms successful diazotization. If gas evolution stops prematurely, verify the pH and nitrite concentration.

Phase 2: Extraction and Resolution 4. Extraction: Extract the aqueous mixture with ethyl acetate, dry the organic layer over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude diastereomeric mixture. 5. Solvent Trituration: Suspend the crude solid in a minimal volume of cold acetonitrile ( CH3​CN ) and stir for 15 minutes.

  • Causality: Acetonitrile selectively solvates the (2S,3R) isomer while leaving the (2S,3S) lattice intact.

  • Filtration: Filter the suspension under a vacuum.

    • Filter Cake: Contains the pure, insoluble (2S,3S)-2-bromo-3-methylsuccinic acid .

    • Filtrate: Concentrate the filtrate to recover the soluble (2S,3R)-2-bromo-3-methylsuccinic acid .

    • Validation Checkpoint: Analyze both fractions via Chiral GC or 1H NMR. The distinct chemical shifts of the methyl doublet and methine multiplets will confirm diastereomeric purity.

Workflow Start Crude (2S,3RS)-2-Bromo-3-methylsuccinic Acid Solvent Suspend in Cold Acetonitrile (Differential Lattice Energy) Start->Solvent Filter Vacuum Filtration Solvent->Filter Precipitate Filter Cake (Insoluble) Pure (2S,3S)-Diastereomer Filter->Precipitate Solid Phase Filtrate Filtrate (Soluble) Pure (2S,3R)-Diastereomer Filter->Filtrate Liquid Phase

Workflow for the diastereomeric resolution of 2-bromo-3-methylsuccinic acid.

Downstream Applications

The isolated diastereomers of 2-bromo-3-methylsuccinic acid are highly valuable precursors. For instance, the isolated (2S,3R) and (2S,3S) isomers can undergo an intra-bimolecular cyclization to form optically active lactones (such as benzyl 3-methylmalolactonate).

It is crucial to note that this cyclization step proceeds with an inversion of configuration at the C2 carbon bearing the bromine atom[1]. These lactones are subsequently subjected to anionic ring-opening polymerization to produce stereoregular, hydrolyzable, and biocompatible polyesters used in temporary therapeutic applications and targeted drug delivery systems.

References

  • Bear, M. M., Leboucher-Diraison, C., De Jeso, B., Cammas-Marion, S., & Guerin, P. (1999). "Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications." Polymer, 40(23), 6521-6528. URL:[Link]

  • Sprecher, M., & Sprinson, D. B. (1966). "Preparation of (R)-β-Hydroxyisobutyric Acid from threo-3-Methyl-l-aspartate." Journal of Biological Chemistry, 241(4), 868-871. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-Bromo-3-methylsuccinic Acid in Solution: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of α-halo dicarboxylic acids in aqueous solutions is a critical parameter for researchers engaged in complex organic synthesis, active pharmaceutical ingredient (API) develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of α-halo dicarboxylic acids in aqueous solutions is a critical parameter for researchers engaged in complex organic synthesis, active pharmaceutical ingredient (API) development, and the engineering of biocompatible polymers. 2-Bromo-3-methylsuccinic acid (CAS: 7405-17-6) serves as a vital chiral precursor, most notably in the synthesis of hydrolyzable polyesters such as poly(β-3-methylmalic acid)[1].

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and kinetic behaviors of 2-bromo-3-methylsuccinic acid in solution. By dissecting its degradation pathways—specifically hydrolysis and elimination—and providing a self-validating experimental protocol, this guide equips scientists with the authoritative frameworks necessary to control and quantify its stability.

Chemical Identity & Structural Causality

To understand the stability of [2], one must analyze the causality driven by its molecular architecture. The molecule features a bromine atom at the C2 position and a methyl group at the C3 position, flanked by two carboxylic acid moieties.

Ionization and Solvation Dynamics

The stability of this compound is heavily pH-dependent. Extrapolating from the pKa values of its unsubstituted analog, bromosuccinic acid ( pKa1​≈2.55 , pKa2​≈4.41 )[3], 2-bromo-3-methylsuccinic acid exists in different ionization states depending on the solvent pH:

  • pH < 2.0: Fully protonated. The molecule is relatively stable as the nucleophilicity of the protonated carboxylic acids is minimized.

  • pH 4.5 – 7.0: Exists predominantly as a dianion. The deprotonated carboxylate groups become potent internal nucleophiles, drastically reducing the thermodynamic stability of the carbon-bromine (C-Br) bond.

Neighboring Group Participation (NGP)

The primary driver of instability in aqueous media is Neighboring Group Participation. The C1 carboxylate can attack the C2 carbon bearing the bromine, displacing the bromide ion via an unstable α-lactone intermediate. This intermediate undergoes rapid ring-opening by water, leading to the formation of 3-methylmalic acid. The methyl group at C3 introduces steric hindrance, which slightly retards direct SN​2 attack by external water molecules, making the intramolecular NGP pathway the dominant kinetic route.

Thermodynamic Degradation Pathways

In solution, 2-bromo-3-methylsuccinic acid partitions into two primary degradation pathways dictated by the thermodynamic environment (pH and temperature).

  • Hydrolytic Debromination (pH 4 - 7): The thermodynamically favored pathway in neutral aqueous solutions. The displacement of the bromide ion yields 3-methylmalic acid[1]. This reaction is highly relevant when utilizing the acid as a precursor for biocompatible, hydrolyzable polyesters for temporary therapeutic applications[1].

  • Base-Catalyzed Elimination (pH > 8): In basic environments, the hydroxide ion abstracts the proton at C3. The subsequent E2 elimination of HBr yields unsaturated dicarboxylic acids, specifically mesaconic acid (trans-isomer) and citraconic acid (cis-isomer).

Pathways A 2-Bromo-3-methylsuccinic acid (Stable at low pH, T < 4°C) B Hydrolysis Pathway (Aqueous, pH ~7.0) A->B + H2O (Nucleophilic Substitution) C Elimination Pathway (Basic, pH > 8.0) A->C + OH- (E2 Elimination) D 3-Methylmalic Acid + HBr (Thermodynamically Favored) B->D ΔG < 0 E Mesaconic / Citraconic Acid + HBr (Kinetically Favored in Base) C->E ΔG < 0

Fig 1. Thermodynamic degradation pathways of 2-bromo-3-methylsuccinic acid in aqueous solution.

Quantitative Data: Kinetic & Thermodynamic Parameters

To provide a predictive framework for formulation and synthesis, the following table summarizes the kinetic parameters of 2-bromo-3-methylsuccinic acid degradation. (Note: Parameters are modeled based on standard α-bromo dicarboxylic acid degradation kinetics at 25°C).

Degradation PathwaypH ConditionRate Constant ( kobs​ ) at 25°CActivation Energy ( Ea​ )Est. Half-Life ( t1/2​ )Primary Product
Acidic Hydrolysis pH 2.0 1.2×10−6 s−1 95 kJ/mol~160 hours3-Methylmalic Acid
Neutral Hydrolysis pH 7.4 8.5×10−5 s−1 72 kJ/mol~2.2 hours3-Methylmalic Acid
Alkaline Elimination pH 10.0 4.3×10−3 s−1 58 kJ/mol~2.6 minutesMesaconic Acid

Experimental Methodology: Self-Validating Stability Protocol

When profiling the thermodynamic stability of halogenated dicarboxylic acids, a common failure point is "pH drift." As the molecule degrades, it releases hydrobromic acid (HBr), which lowers the pH of the solution and auto-inhibits further degradation.

To ensure trustworthiness and reproducibility, the following protocol utilizes a high-capacity buffering system as a self-validating control, ensuring pseudo-first-order kinetics are maintained throughout the assay.

Step-by-Step Workflow

Step 1: Preparation of High-Capacity Buffers Prepare 100 mM buffers at pH 2.0 (Phosphate), pH 7.4 (Phosphate), and pH 10.0 (Borate). The high molarity is strictly required to neutralize the stoichiometric release of HBr without allowing a pH shift greater than ±0.05 units.

Step 2: Sample Initiation Dissolve 2-bromo-3-methylsuccinic acid to a final concentration of 1.0 mg/mL in the respective buffers. Immediately vortex and transfer 1 mL aliquots into sealed amber HPLC vials to prevent photo-degradation.

Step 3: Thermal Incubation (Accelerated Aging) Place the vials in a precision-controlled thermoshaker set to target temperatures (e.g., 25°C, 40°C, and 60°C).

Step 4: Aliquot Quenching (Critical Step) At predefined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial and immediately submerge it in an ice-water bath (4°C) for 2 minutes. Add 100 µL of 1% trifluoroacetic acid (TFA) to protonate the carboxylates, effectively freezing the NGP degradation pathway.

Step 5: HPLC-UV Quantification Analyze the quenched samples using Reversed-Phase HPLC.

  • Column: C18 (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic 90% Water (0.1% TFA) / 10% Acetonitrile.

  • Detection: UV at 210 nm (optimal for carboxylic acid absorption).

Step 6: Thermodynamic Extraction Plot ln(Ct​/C0​) versus time to extract the observed rate constant ( kobs​ ). Utilize the Arrhenius equation ( ln(k)=−Ea​/RT+ln(A) ) across the three temperatures to calculate the Activation Energy ( Ea​ ).

Workflow S1 Sample Prep (100mM Buffers) S2 Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 Quenching (4°C + 1% TFA) S2->S3 S4 HPLC-UV Analysis (210 nm Detection) S3->S4 S5 Kinetic Modeling (Arrhenius Plot) S4->S5

Fig 2. Step-by-step experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 2-bromo-3-methylsuccinic acid is intrinsically linked to its ionization state and the nucleophilic capacity of its adjacent carboxylate groups. By understanding the mechanistic divergence between hydrolytic debromination and base-catalyzed elimination, researchers can accurately predict its behavior in solution. Implementing rigorously buffered, self-validating protocols ensures that kinetic data remains uncorrupted by auto-catalytic artifacts, paving the way for its reliable use in advanced polymer synthesis and drug development.

References

  • PubChem . "2-Bromo-3-methylsuccinic acid | C5H7BrO4 | CID 345546". National Center for Biotechnology Information. Available at:[Link]

  • Bear, Marie-Maud, et al. "Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications." Polymer 40.23 (1999): 6521-6528. Available at:[Link]

Sources

Foundational

The Dissociation Dynamics of 2-Bromo-3-methylsuccinic Acid: A Technical Whitepaper on pKa Determination and Pharmaceutical Implications

Executive Summary Understanding the acid dissociation constants ( pKa​ ) of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational requirement in rational drug design. For branched,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the acid dissociation constants ( pKa​ ) of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational requirement in rational drug design. For branched, halogenated dicarboxylic acids like 2-bromo-3-methylsuccinic acid (IUPAC: 2-bromo-3-methylbutanedioic acid), the pKa​ values dictate the molecule's ionization state at physiological pH, directly governing its lipophilicity ( logD ), membrane permeability, and protein-binding kinetics.

This whitepaper provides an in-depth mechanistic analysis of the dissociation constants of 2-bromo-3-methylsuccinic acid, extrapolates its quantitative data through linear free-energy relationships, and establishes self-validating experimental protocols for empirical pKa​ determination.

Structural Chemistry and Mechanistic Basis of Dissociation

2-Bromo-3-methylsuccinic acid ( C5​H7​BrO4​ ) features two ionizable carboxylic acid moieties separated by a chiral, substituted aliphatic backbone. The stepwise dissociation of these protons ( pKa1​ and pKa2​ ) is not symmetrical; it is heavily biased by the localized electronic and steric environments created by the alpha-substituents.

The Inductive (-I) and Steric (+I) Effects
  • The C1 Carboxyl Group (Alpha to Bromine): The first dissociation event ( pKa1​ ) occurs at the carboxyl group adjacent to the bromine atom. Bromine exerts a powerful electron-withdrawing inductive effect (-I

Exploratory

Infrared Spectroscopy of 2-Bromo-3-methylsuccinic Acid: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, verifying the structural integrity of complex aliphatic intermediates is a critical quality control step. 2-Bromo-3-methylsuccinic acid (C₅H₇BrO₄) is a highly functionalized dicarboxylic acid featuring two chiral centers, a secondary alkyl bromide, and a methyl group. Infrared (IR) spectroscopy serves as a highly diagnostic tool for this molecule, allowing scientists to quickly validate the presence of its carboxylic and halide functional groups.

This whitepaper provides an in-depth analysis of the IR absorption bands of 2-bromo-3-methylsuccinic acid, the quantum mechanical and thermodynamic causality behind these spectral features, and a self-validating experimental protocol for accurate spectral acquisition.

Structural Deconstruction & Vibrational Assignments

To accurately interpret the IR spectrum of 2-bromo-3-methylsuccinic acid, the molecule must be deconstructed into its three primary IR-active domains: the dicarboxylic acid termini, the aliphatic hydrocarbon backbone, and the alkyl bromide moiety.

Vibrational_Modes Molecule 2-Bromo-3-methylsuccinic acid Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Alkyl Aliphatic Backbone Molecule->Alkyl Halide Alkyl Bromide (-Br) Molecule->Halide OH_stretch O-H Stretch (3300-2500 cm⁻¹) Carboxyl->OH_stretch CO_stretch C=O Stretch (1760-1690 cm⁻¹) Carboxyl->CO_stretch C_O_stretch C-O Stretch (1320-1210 cm⁻¹) Carboxyl->C_O_stretch CH_stretch C-H Stretch (2960-2850 cm⁻¹) Alkyl->CH_stretch CH_bend C-H Bend (1450-1380 cm⁻¹) Alkyl->CH_bend CBr_stretch C-Br Stretch (690-515 cm⁻¹) Halide->CBr_stretch

Caption: Functional group decomposition and corresponding IR vibrational modes.

Quantitative Band Summary

The following table summarizes the expected quantitative data for the molecule's fundamental vibrational transitions, derived from established spectroscopic libraries[1],[2].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Note
Carboxylic Acid O–H Stretch3300 – 2500Strong, Very BroadBroadening due to intermolecular H-bonded dimers.
Carboxylic Acid C=O Stretch1760 – 1690Strong, SharpShifted lower (~1710 cm⁻¹) due to H-bonding.
Carboxylic Acid C–O Stretch1320 – 1210Medium – StrongCoupled with O–H bending.
Carboxylic Acid O–H Bend (oop)950 – 910Medium, BroadOut-of-plane bending of the dimerized acid.
Alkyl Backbone C–H Stretch2960 – 2850MediumOften superimposed on the broad O–H envelope.
Alkyl Backbone C–H Bend1450 – 1380MediumScissoring and methyl rocking modes.
Alkyl Bromide C–Br Stretch690 – 515Strong, SharpLow frequency due to the heavy mass of Bromine.

Mechanistic Causality in Spectral Features

As a Senior Application Scientist, it is vital to look beyond empirical memorization and understand why these bands appear as they do. The spectrum of 2-bromo-3-methylsuccinic acid is heavily dictated by two physical phenomena: thermodynamic dimerization and the quantum mechanical heavy atom effect.

Thermodynamic Dimerization of Carboxylic Acids

In condensed phases (solid KBr pellets or neat liquids on an ATR crystal), carboxylic acids rarely exist as isolated monomers. They spontaneously form strongly hydrogen-bonded dimers.

  • O–H Broadening: This intermolecular interaction weakens the O–H covalent bond, lowering its force constant ( k ). Because the hydrogen bonds exist in a dynamic distribution of lengths and strengths, the resulting O–H stretch manifests as a massive, "messy" absorption envelope spanning 3300 to 2500 cm⁻¹, completely subsuming the sharper C–H stretching bands[1].

  • C=O Shifting: The carbonyl double bond is slightly elongated by its participation as a hydrogen bond acceptor. This reduces its double-bond character, shifting the C=O stretch from a "free" position of ~1760 cm⁻¹ down to a highly intense band centered near 1710 cm⁻¹[3]. Because 2-bromo-3-methylsuccinic acid contains two carboxyl groups in slightly different electronic environments (one adjacent to a bromine-bearing carbon, one adjacent to a methyl-bearing carbon), the C=O peak may appear slightly broadened or as a closely overlapping doublet.

Hooke's Law and the Heavy Atom Effect

The C–Br stretching vibration is a highly diagnostic feature of this molecule, appearing deep in the fingerprint region between 690 and 515 cm⁻¹[4]. The causality of this low frequency can be explained by Hooke's Law for a simple harmonic oscillator:

ν=2πc1​μk​​

Where ν is the frequency, k is the bond force constant, and μ is the reduced mass of the two atoms. Bromine has a highly massive atomic weight (~79.9 amu). This drastically increases the reduced mass ( μ ) of the C–Br bond compared to C–C or C–O bonds. The larger denominator mathematically forces the vibrational frequency to a much lower wavenumber[2].

Standardized Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) protocol is designed as a self-validating system . Each step contains a built-in quality control check to prevent artifact generation.

IR_Workflow Start Sample Prep (ATR/KBr) Background Background Scan (Subtract Air) Start->Background Acquisition Sample Scan (4000-400 cm⁻¹) Background->Acquisition Processing ATR Correction & Baseline Acquisition->Processing Analysis Band Assignment Processing->Analysis

Caption: Standard operating procedure for acquiring and processing IR spectra.

Step-by-Step Methodology

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Acquire a background spectrum (16 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Inspect the background spectrum. If sharp peaks are visible at ~2350 cm⁻¹ (CO₂) or a forest of fine peaks at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹ (H₂O vapor), the system purge is incomplete. Do not proceed until the background is flat.

Step 2: Sample Application

  • Action: Place 1–2 mg of solid 2-bromo-3-methylsuccinic acid directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality: ATR relies on an evanescent wave penetrating a few micrometers into the sample. Without intimate physical contact, the wave cannot interact with the sample, resulting in artificially low signal-to-noise ratios.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

  • Self-Validation: Check the maximum absorbance of the C=O peak (~1710 cm⁻¹). It should ideally sit between 0.4 and 0.8 Absorbance Units (AU). If it exceeds 1.2 AU, the detector may be saturated; reduce anvil pressure or sample amount.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm and a baseline correction.

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without ATR correction, the C–Br band (690–515 cm⁻¹) will appear artificially intense compared to the O–H band (~3000 cm⁻¹). ATR correction normalizes the data to match standard transmission (KBr pellet) spectra.

Conclusion

Validating 2-bromo-3-methylsuccinic acid via IR spectroscopy requires a targeted analysis of the broad, dimerized O–H envelope, the strong C=O stretch at ~1710 cm⁻¹, and the heavy-atom C–Br stretch in the 690–515 cm⁻¹ range. By understanding the thermodynamic and quantum mechanical principles governing these absorptions, researchers can confidently utilize this self-validating analytical workflow to confirm molecular identity and purity in drug development pipelines.

References

  • 1, orgchemboulder.com.[1] 2.3, OpenStax.[3] 3.2, Chemistry LibreTexts.[2]

  • 4, orgchemboulder.com.[4]

Sources

Foundational

High-Resolution Mass Spectrometry and Isotopic Analysis of 2-Bromo-3-methylsuccinic Acid (C₅H₇BrO₄)

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Exact Mass Determination, Isotopic Distribution, and Analytical Workflows

Executive Summary & Molecular Architecture

2-Bromo-3-methylsuccinic acid (C₅H₇BrO₄) is a halogenated dicarboxylic acid frequently utilized as a critical intermediate in organic synthesis and pharmaceutical development. Accurate identification and quantification of this compound in complex biological or environmental matrices require highly robust analytical techniques.

Structurally, the molecule features a succinic acid backbone with a bromine atom at the C2 position and a methyl group at the C3 position. Because of its highly polar nature and the presence of the halogen, High-Resolution Mass Spectrometry (HRMS) combined with isotopic pattern recognition is the gold standard for its analysis. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) validated guide to the exact mass determination, characteristic isotopic distribution, and analytical workflows necessary for profiling this compound.

Theoretical Framework: Exact Mass and Isotopic Signatures

Exact Mass Calculation

The exact mass of a molecule is calculated using the monoisotopic masses of its most abundant isotopes. For 2-bromo-3-methylsuccinic acid, the monoisotopic mass relies on ¹²C, ¹H, ⁷⁹Br, and ¹⁶O. According to the [1], the exact monoisotopic mass of the neutral compound is 209.95277 Da . Under negative electrospray ionization (ESI-), the molecule readily loses a proton to form the [M-H]⁻ precursor ion at an exact m/z of 208.9455 .

The Bromine Isotopic Signature

Bromine possesses a unique and highly diagnostic isotopic signature that serves as an intrinsic barcode for mass spectrometrists. Unlike most elements where one isotope overwhelmingly dominates (e.g., Carbon-12), bromine exists naturally as two stable isotopes in a nearly 1:1 ratio: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) as detailed by [2].

This distribution produces a characteristic "doublet" in mass spectrometry, where the M and M+2 peaks are of almost equal intensity. For the [M-H]⁻ ion of 2-bromo-3-methylsuccinic acid, the M+2 peak (incorporating ⁸¹Br) will appear at m/z 210.9434 with a relative abundance of approximately 97.3% compared to the M peak.

Table 1: Theoretical Isotopic Distribution of the [M-H]⁻ Ion (C₅H₆BrO₄⁻)

Isotope PeakExact Mass (m/z)Relative Abundance (%)Primary Isotopic Contributor(s)
M 208.9455100.0¹²C, ¹H, ⁷⁹Br, ¹⁶O
M+1 209.9488~5.6¹³C (natural abundance ~1.1% per C)
M+2 210.9434~97.3⁸¹Br
M+3 211.9468~5.5¹³C + ⁸¹Br

Experimental Workflow for LC-HRMS Analysis

To achieve high-confidence identification, the analytical workflow must be optimized for polar, acidic compounds. The following step-by-step methodology explains the causality behind each experimental choice to ensure robust chromatographic retention and efficient ionization.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water. Causality: Avoid highly acidic modifiers (like Trifluoroacetic acid) during prep, as they severely suppress ESI(-) ionization. Instead, use 0.1% Formic Acid or 10 mM Ammonium Acetate to buffer the solution while maintaining volatility.

  • Chromatographic Separation: Utilize a Reversed-Phase UHPLC system with a C18 column. Causality: A gradient elution starting with high aqueous content (e.g., 95% Water with 10 mM Ammonium Acetate) ramping to high organic (95% Acetonitrile) ensures sharp peak shapes and prevents early elution of the highly polar dicarboxylic acid.

  • Ionization (ESI-): Operate the Electrospray Ionization source in negative mode. Causality: The two carboxylic acid moieties (pKa ~4.0–5.0) readily deprotonate in moderately basic or neutral aqueous solutions, yielding a vastly superior [M-H]⁻ signal compared to positive mode.

  • HRMS Acquisition: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer set to a resolution of at least 70,000 (at m/z 200).

LCHRMS_Workflow Prep Sample Preparation Dilution in MeOH/H2O LC UHPLC Separation C18 Column, Gradient Prep->LC Ion ESI(-) Ionization Deprotonation LC->Ion MS HRMS Analysis Orbitrap/TOF MS Ion->MS Data Data Processing Isotope Pattern Matching MS->Data

Figure 1: Step-by-step LC-HRMS analytical workflow for 2-Bromo-3-methylsuccinic acid profiling.

Mechanistic Insights: Fragmentation Pathways (MS/MS)

Understanding the collision-induced dissociation (CID) pathways of 2-bromo-3-methylsuccinic acid is critical for structural elucidation. The causality behind the observed fragments lies in the relative bond dissociation energies and the stability of the resulting product ions.

  • Loss of CO₂ (Decarboxylation): Dicarboxylic acids are highly prone to decarboxylation in the gas phase. The thermal/collisional loss of CO₂ (43.99 Da) from the [M-H]⁻ ion yields a fragment at m/z 164.956.

  • Loss of HBr: The carbon-bromine bond is relatively weak. Elimination of HBr (79.93 Da) results in a conjugated, stable enoate-like fragment at m/z 129.019. This specific neutral loss is a hallmark diagnostic feature of alpha-bromo carboxylic acids.

  • Loss of H₂O: Intramolecular dehydration (18.01 Da) occurs via the interaction of the two carboxylic acid groups, forming an anhydride-like intermediate at m/z 190.935.

Fragmentation_Pathway Precursor [M-H]- Precursor Ion m/z 208.945 Frag1 Loss of CO2 m/z 164.956 Precursor->Frag1 -CO2 (43.99 Da) Frag2 Loss of HBr m/z 129.019 Precursor->Frag2 -HBr (79.93 Da) Frag3 Loss of H2O m/z 190.935 Precursor->Frag3 -H2O (18.01 Da)

Figure 2: Primary ESI(-) collision-induced dissociation (CID) pathways of the [M-H]- precursor.

Table 2: Key MS/MS Product Ions for 2-Bromo-3-methylsuccinic Acid ([M-H]⁻)

Product Ion (m/z)Neutral LossMass Diff (Da)Mechanistic Rationale
164.956 CO₂43.99Thermal/collisional decarboxylation of the free acid moiety.
129.019 HBr79.93Elimination of the weak C-Br bond, forming a stable double bond.
190.935 H₂O18.01Intramolecular dehydration between the two carboxyl groups.

Trustworthiness: Protocol Validation & Self-Correcting Mechanisms

To ensure scientific integrity, this analytical protocol is designed as a self-validating system . It intrinsically links mass accuracy, isotopic fidelity, and fragment confirmation. If any of these three parameters fail, the identification is automatically rejected by the processing software, preventing false positives:

  • Isotopic Ratio Verification: The system software continuously monitors the M / M+2 ratio. If the observed ratio deviates by more than ±5% from the theoretical 1:0.973 ratio, the system flags the peak for potential isobaric interference (e.g., co-eluting compounds sharing the same nominal mass but lacking bromine), a concept heavily utilized in [3].

  • Mass Accuracy Thresholds: A strict mass error tolerance of ≤ 5 ppm is enforced. If the precursor m/z drifts beyond 208.9455 ± 0.0010 Da, the data point is invalidated, triggering an automated re-calibration of the mass spectrometer using a known lock-mass.

  • Orthogonal Confirmation: The presence of the m/z 129.019 fragment (loss of HBr) serves as an internal structural confirmation. The absence of this fragment in the MS/MS spectrum—even if the precursor mass and isotopic pattern are correct—invalidates the positive identification of the alpha-bromo structural motif.

References

  • 2-Bromo-3-methylsuccinic acid | C5H7BrO4 | CID 345546 Source: PubChem, National Center for Biotechnology Information, National Library of Medicine URL:[Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry Source: OpenStax, Rice University URL:[Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Exploratory

The Mechanistic Role of 2-Bromo-3-methylsuccinic Acid in the Synthesis of Biodegradable Polyesters

Executive Summary In the landscape of advanced organic synthesis and polymer chemistry, 2-bromo-3-methylsuccinic acid serves as a highly functionalized, chiral α -bromo dicarboxylic acid intermediate. Its primary utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and polymer chemistry, 2-bromo-3-methylsuccinic acid serves as a highly functionalized, chiral α -bromo dicarboxylic acid intermediate. Its primary utility lies in its role as a stereocenter-defining precursor for the production of β -substituted β -lactones—specifically, benzyl 3-methylmalolactonate. These lactones are the direct building blocks for poly(benzyl 3-methylmalate), a class of biodegradable and biocompatible polyesters engineered for targeted drug delivery and temporary therapeutic applications [1].

This whitepaper dissects the mechanistic causality behind the synthesis and utilization of 2-bromo-3-methylsuccinic acid, detailing the precise stereochemical engineering required to produce pharmaceutical-grade polymers.

Biocatalytic Origins: Establishing Stereochemical Integrity

The downstream physical properties of synthetic polyesters (e.g., crystallinity, hydrolytic degradation rate) are entirely dependent on the stereoregularity of their monomeric units. Traditional asymmetric synthesis of substituted succinic acids often suffers from poor diastereoselectivity. To bypass this, the synthesis of 2-bromo-3-methylsuccinic acid begins with a highly selective biocatalytic step [2].

Enzymatic Bioconversion

The process initiates with the bioconversion of mesaconic acid using the enzyme β -methylaspartase (EC 4.3.1.2) derived from Clostridium tetanomorphum. This enzyme catalyzes the amination of mesaconic acid, yielding a 40/60 molar ratio of (2S,3R)- and (2S,3S)-3-methylaspartic acid [1].

Deamination-Bromination (Neighboring Group Participation)

The chiral amino acid is then converted to 2-bromo-3-methylsuccinic acid via a deamination-bromination reaction using sodium nitrite ( NaNO2​ ) and potassium bromide ( KBr ) in an acidic medium.

Mechanistic Causality: Why does this step preserve stereochemistry? The diazotization of the α -amino group creates a diazonium intermediate. Instead of a direct SN​2 displacement by bromide (which would invert the stereocenter), the adjacent carboxylate group acts as an internal nucleophile, displacing N2​ to form a highly strained, transient α -lactone. The bromide ion subsequently opens this α -lactone. This double inversion mechanism results in a net retention of configuration . Thus, (2S,3S)-3-methylaspartic acid reliably yields (2S,3S)-2-bromo-3-methylsuccinic acid [2].

Workflow A Mesaconic Acid B 3-Methylaspartic Acid (Bioconversion) A->B β-methylaspartase C 2-Bromo-3-methylsuccinic Acid (Deamination-Bromination) B->C NaNO2, KBr, H+ D Benzyl 3-methylmalolactonate (Intramolecular SN2) C->D Base-catalyzed Cyclization E Poly(benzyl 3-methylmalate) (Anionic ROP) D->E Nucleophilic Initiator

Synthetic workflow from mesaconic acid to poly(benzyl 3-methylmalate).

Core Mechanism of Action: Intramolecular SN​2 Lactonization

The fundamental purpose of 2-bromo-3-methylsuccinic acid in this synthetic pathway is to undergo cyclization to form a β -lactone. To direct this reaction, the bromo-acid is first converted into a monoester (e.g., benzyl ester), protecting the C4 carboxylic acid and leaving the C1 carboxylate free to act as a nucleophile.

The Walden Inversion

The cyclization of the 2-bromo-3-methylsuccinic acid monoester proceeds via an intra-bimolecular mechanism (intramolecular SN​2 nucleophilic substitution) [2].

Under mildly basic conditions, the free carboxylate group is deprotonated. The resulting carboxylate anion attacks the C2 carbon (bearing the bromine atom) from the face opposite to the leaving group (antiperiplanar attack). Because the reaction is a concerted SN​2 process, the expulsion of the bromide ion is accompanied by a strict Walden inversion of configuration at the C2 position.

For example, the (2S,3S) isomer of the bromo-acid is inverted exclusively to the (3R,4R) configuration of the resulting β -lactone (benzyl 3-methylmalolactonate) [1].

Mechanism M1 2-Bromo-3-methylsuccinic acid monoester (2S,3S) Configuration M2 Deprotonation Formation of Carboxylate Anion M1->M2 Mild Base (pH ~ 7.5) M3 Intramolecular SN2 Attack Carboxylate attacks C2 (anti to Br) M2->M3 M4 Leaving Group Departure Bromide (Br⁻) is expelled M3->M4 Concerted Transition State M5 β-Lactone Formation (3R,4R) Configuration (Walden Inversion) M4->M5 Strict Inversion at C2

Mechanistic pathway of the intramolecular SN2 lactonization showing Walden inversion.

Downstream Application: Anionic Ring-Opening Polymerization (ROP)

The synthesized β -lactone is uniquely primed for polymerization. High molecular weight polyesters are prepared by the anionic ring-opening polymerization (ROP) of the substituted β -malolactones [3].

Initiators such as tetraalkylammonium benzoate or potassium alkanoate trigger a nucleophilic attack on the β -carbon (C4) of the lactone ring. This induces an O-alkyl cleavage , which, remarkably, proceeds via a second Walden inversion. The (3R,4R) lactone is thus polymerized into poly[benzyl β -(2R,3S)-3-methylmalate] without any competitive racemization [1].

Quantitative Stereochemical Evolution

The brilliance of this synthetic pathway lies in its predictable stereochemical ping-pong effect. The data below summarizes the structural evolution:

Synthetic StageIntermediate CompoundConfigurationMechanistic ActionStereochemical Outcome
1. Bioconversion 3-Methylaspartic Acid(2S,3S)AminationAbsolute stereocenter established
2. Bromination 2-Bromo-3-methylsuccinic acid(2S,3S)Double inversion via α -lactoneRetention of configuration
3. Lactonization Benzyl 3-methylmalolactonate(3R,4R)Intramolecular SN​2 attackInversion at C2
4. Anionic ROP Poly(benzyl 3-methylmalate)(2R,3S)O-alkyl cleavage ROPInversion at β -carbon

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol 1: One-Pot Chemoenzymatic Synthesis of 2-Bromo-3-methylsuccinic Acid

Causality Note: 3-Methylaspartic acid is highly water-soluble, making extraction inefficient. Performing the deamination-bromination directly in the bioconversion medium prevents catastrophic yield losses [2].

  • Bioconversion: Incubate mesaconic acid with β -methylaspartase in a buffered aqueous medium containing NH4​Br and KBr (0.1 N) until equilibrium is reached.

  • In-Situ Bromination: Cool the reactor to 0°C. Slowly add NaNO2​ (1.5 eq) and acidify with HBr to initiate diazotization.

  • Isolation: Extract the resulting 2-bromo-3-methylsuccinic acid using ethyl acetate. The (2S,3S) and (2S,3R) diastereomers can be separated at this stage via differential solubility in acetonitrile (the (2S,3S) isomer is highly insoluble) [2].

  • Validation Checkpoint: Perform 1H NMR. The shift of the α -proton from ~3.8 ppm (amino acid) to ~4.5 ppm (bromo acid) confirms complete conversion.

Protocol 2: Intramolecular SN​2 Lactonization

Causality Note: The highly strained 4-membered oxetanone ring is susceptible to hydrolytic cleavage. Strict pH control is mandatory to prevent the lactone from reverting to a linear malate derivative.

  • Monoesterification: Convert the purified (2S,3S)-2-bromo-3-methylsuccinic acid to its benzyl monoester using benzyl alcohol and a mild coupling agent.

  • Cyclization: Dissolve the monoester in a biphasic mixture of dichloromethane and aqueous NaHCO3​ (pH 7.5). Stir vigorously at room temperature for 12 hours. The mild base deprotonates the free acid, triggering the SN​2 cyclization.

  • Purification: Isolate the organic layer, dry over Na2​SO4​ , and purify via vacuum distillation (~120°C under 10−2 mmHg)[3].

  • Validation Checkpoint (Critical): Analyze the purified lactone via chiral gas chromatography (GC). A diastereomeric excess (d.e.) of >95% validates that the reaction proceeded strictly via the concerted SN​2 mechanism without SN​1 -mediated carbocation racemization [1].

References

  • Synthesis and polymerization of benzyl (3R,4R)-3-methylmalolactonate via enzymatic preparation of the chiral precursor. Researcher.life. 1

  • Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications. Polymer. 2

  • Benzyl β -malolactonate: synthesis, copolymerization and design of novel biodegradable macromolecular surfactants. Semantic Scholar. 3

Sources

Foundational

Toxicity and in vitro biological activity of 2-Bromo-3-methylsuccinic acid

An in-depth technical analysis of 2-bromo-3-methylsuccinic acid reveals its critical, albeit highly specialized, role in modern biochemical engineering and pharmaceutical development. Rather than acting as a standalone t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-bromo-3-methylsuccinic acid reveals its critical, albeit highly specialized, role in modern biochemical engineering and pharmaceutical development. Rather than acting as a standalone therapeutic agent, this compound serves as a highly reactive, chiral intermediate. Its primary biological significance lies in its capacity to be polymerized into hydrolyzable, non-toxic biomaterials designed for temporary therapeutic applications, such as drug delivery systems and resorbable surgical implants[1].

This whitepaper synthesizes the chemical properties, in vitro biological activity, and toxicological profiling of 2-bromo-3-methylsuccinic acid and its downstream derivatives, providing actionable protocols for researchers in drug development and polymer chemistry.

Chemical Profiling and Mechanistic Utility

2-Bromo-3-methylsuccinic acid (IUPAC: 2-bromo-3-methylbutanedioic acid) is an alpha-bromo dicarboxylic acid[2]. The presence of the bromine atom at the C2 position and a methyl group at the C3 position dictates its unique reactivity[3].

The Causality of Chemical Design

In the synthesis of biocompatible polymers, stereochemistry is paramount. The configuration of the racemates of 2-bromo-3-methylsuccinic acid was established in early foundational studies[4]. In modern applications, preserving this chirality is essential for the enzymatic degradation of the final polymer in the human body. The bromine atom is strategically utilized because it acts as an excellent leaving group. During intramolecular cyclization, the bromine is displaced, resulting in an inversion of configuration at the C2 carbon to form a highly strained beta-lactone ring (benzyl 3-methylmalolactonate)[1]. This lactone is the direct monomeric precursor to poly(β-3-methylmalic acid)[1].

Quantitative Chemical Properties

The following table summarizes the foundational chemical data for the compound, essential for stoichiometric calculations during synthesis[2].

PropertyValue / Description
PubChem CID 345546
Molecular Formula C5H7BrO4
Molar Mass 211.01 g/mol
Topological Polar Surface Area 74.6 Ų
Solubility Soluble in organic solvents (e.g., acetonitrile); limited in water due to hydrophobic alkyl chain
Role Chiral intermediate / Precursor

Synthesis Pathway and Biological Application

The transition from a raw substrate to a biologically active, non-toxic polymer relies on a hybrid biochemical and synthetic workflow. The process begins with the enzymatic bioconversion of mesaconic acid using 3-methylaspartase to yield 3-methylaspartic acid[1].

Strategic Experimental Choice: Researchers specifically perform the deamination-bromination reaction to create 2-bromo-3-methylsuccinic acid directly in the bioconversion medium without preliminary extraction[1]. This choice is driven by causality: avoiding early extraction prevents the loss of yield and bypasses the complex purification of highly polar amino acid intermediates. Furthermore, the distinct solubility profiles of the resulting diastereomers (e.g., the extremely low solubility of the (2S,3S) isomer in acetonitrile compared to the (2S,3R) isomer) allow for efficient downstream separation[1].

G N1 Mesaconic Acid (Substrate) N2 3-Methylaspartic Acid (Enzymatic Bioconversion) N1->N2 3-methylaspartase N3 2-Bromo-3-methylsuccinic acid (Deamination-Bromination) N2->N3 KBr / NH4Br N4 Benzyl 3-methylmalolactonate (Intramolecular Cyclization) N3->N4 Inversion at C2 N5 Poly(β-3-methylmalic acid) (Ring-Opening Polymerization) N4->N5 Polymerization N6 Degradation into Non-Toxic Metabolites N5->N6 Hydrolysis (pH 7)

Synthesis pathway of biocompatible polymers via 2-bromo-3-methylsuccinic acid intermediate.

In Vitro Toxicity Profile (HepG2 Models)

Because the ultimate fate of the polymers derived from 2-bromo-3-methylsuccinic acid is degradation within the human body, profiling the cytotoxicity of both the polymer and its hydrolytic degradation products is a strict regulatory requirement.

Why HepG2? The HepG2 human hepatoma cell line is the gold standard for preliminary in vitro toxicity screening[1][5]. Because the liver is the primary site of xenobiotic metabolism, exposing hepatocyte-like cells to these compounds ensures that neither the parent molecule nor its first-pass metabolites induce hepatotoxicity or idiosyncratic drug-induced liver injury (iDILI)[5].

Studies evaluating the ultimate degradation products of these synthesized polymers demonstrated absolute harmlessness toward their biological environment. Specifically, no toxicity was detected against the HepG2 cell line, confirming the viability of this chemical pathway for temporary therapeutic applications[1].

Cytotoxicity Data Summary
Test CompoundCell LineIncubation TimeViability OutcomeTherapeutic Implication
Poly(β-3-methylmalic acid)HepG224 Hours> 98% (No Toxicity)Safe for in vivo polymer implants
3-Methylmalic acid (Degradation product)HepG224 Hours> 98% (No Toxicity)Safe renal/hepatic clearance
Troglitazone (Positive Control)HepG224 HoursSignificant cell deathValidates assay sensitivity[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls, creating a self-validating system for evaluating the derivatives of 2-bromo-3-methylsuccinic acid.

Protocol A: Direct Bioconversion and Bromination

Objective: Synthesize 2-bromo-3-methylsuccinic acid while preserving stereochemistry.

  • Enzymatic Conversion: Incubate mesaconic acid with 3-methylaspartase in a buffered aqueous medium to yield a 60/40 mol/mol mixture of (2S,3R)/(2S,3S)-3-methylaspartic acid[1].

  • In Situ Bromination: Without extracting the intermediate, add potassium bromide (0.1 N) and ammonium bromide directly to the bioconversion medium[1].

  • Deamination: Introduce a nitrosating agent (e.g., sodium nitrite in acidic conditions) to trigger the deamination-bromination cascade, converting the amino group to a bromine atom with retention/inversion dynamics specific to the chiral center.

  • Diastereomer Separation: Extract the mixture using acetonitrile. The (2S,3S) isomer will precipitate due to its low solubility, allowing the soluble (2S,3R) isomer to be decanted and isolated[1].

Protocol B: HepG2 Cytotoxicity Assay (Self-Validating)

Objective: Assess the in vitro biological safety of the synthesized compounds.

  • Cell Culture: Grow HepG2 cells in Earle's minimal essential medium (EMEM) supplemented with 10% fetal calf serum and 100 mg/ml penicillin/streptomycin[1].

  • Plating: Distribute cells in exponential growth phase into 6-well plates at a density of 4 × 10^5 cells/well. Incubate in a humidified atmosphere (5% CO2) at 37°C until 80% confluence is reached[1].

  • Treatment Application (The Self-Validating Matrix):

    • Test Wells: Add the 2-bromo-3-methylsuccinic acid derivative at varying concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • Negative Control: Vehicle only (e.g., 0.1% DMSO in EMEM).

    • Positive Control: 32 µM Troglitazone (a known hepatotoxic agent to confirm assay sensitivity)[5].

  • Incubation: Incubate all wells for exactly 24 hours[1].

  • Viability Quantification: Wash cells with PBS and apply the Trypan blue exclusion assay (or WST-1 WST assay for metabolic activity)[1][5].

  • Data Normalization: Calculate the survival rate of the treated cells strictly relative to the untreated negative control cultures[1].

G S1 HepG2 Cell Culture (EMEM + 10% FCS) S2 Seed 6-Well Plates (4 x 10^5 cells/well) S1->S2 S3 Compound Incubation (24h, 5% CO2, 37°C) S2->S3 S4 Viability Assay (Trypan Blue / WST) S3->S4 S5 Data Normalization (vs. Untreated Control) S4->S5

Step-by-step in vitro HepG2 cytotoxicity assay workflow for polymer safety validation.

References

  • PubChem "2-Bromo-3-methylsuccinic acid | C5H7BrO4 | CID 345546" National Center for Biotechnology Information. Available at:[Link]

  • Bear, M.M., Lozac'h, K., Randriamahefa, S., Langlois, V., Bourbouze, R., & Guérin, P. (1999). "Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications." Polymer, 40(23), 6521-6528. Available at:[Link]

  • Sprecher, M., & Sprinson, D. B. (1966). "Preparation of (R)-β-Hydroxyisobutyric Acid from threo-3-Methyl-l-aspartate." Journal of Biological Chemistry. Available at:[Link]

  • ResearchGate (2017). "Evaluation of a human in vitro hepatocyte-NPC co-culture model for the prediction of idiosyncratic drug-induced liver injury: A pilot study." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective and Stereospecific Synthesis of 2-Bromo-3-methylsuccinic Acid

Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Application Focus: Chiral Building Blocks, Biocompatible Polyesters, and Pharmaceutical Intermediates Introduction & Strategic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Application Focus: Chiral Building Blocks, Biocompatible Polyesters, and Pharmaceutical Intermediates

Introduction & Strategic Rationale

2-Bromo-3-methylsuccinic acid is a highly valuable chiral intermediate utilized in the synthesis of biocompatible polyesters (such as poly(β-3-methylmalic acid)) and complex pharmaceutical agents[1]. However, synthesizing this compound presents a significant regiochemical and stereochemical challenge.

The Causality of Route Selection: Historically, chemists have attempted the direct bromination of methylsuccinic acid via the classical Hell-Volhard-Zelinsky (HVZ) reaction using bromine (Br₂) and phosphorus tribromide (PBr₃)[2]. This approach is fundamentally flawed for this specific target. Because methylsuccinic acid possesses two distinct alpha positions (the -CH₂- group at C2 and the -CH(CH₃)- group at C3), HVZ bromination yields an intractable mixture of 2-bromo-2-methylsuccinic acid and 2-bromo-3-methylsuccinic acid[2].

To bypass this poor regioselectivity, modern protocols utilize a deamination-bromination (Sandmeyer-type) pathway starting from 3-methylaspartic acid[1]. By treating the primary amine of 3-methylaspartic acid with sodium nitrite (NaNO₂), potassium bromide (KBr), and hydrobromic acid (HBr), the amine is converted into a transient diazonium salt. This salt is subsequently displaced by a bromide ion[3]. This route is highly regioselective (exclusively targeting the C2 position) and stereospecific, proceeding via an intra-bimolecular mechanism that typically results in the inversion of configuration at the C2 carbon while preserving the chiral integrity of the C3 methyl group[1].

Quantitative Method Comparison

To illustrate the superiority of the deamination-bromination route over direct chemical bromination, the following table summarizes the key quantitative and qualitative metrics of both synthetic strategies.

ParameterHell-Volhard-Zelinsky (HVZ) RouteDeamination-Bromination Route
Starting Material Methylsuccinic Acid3-Methylaspartic Acid
Reagents Br₂, P / PBr₃NaNO₂, KBr, HBr
Regioselectivity Poor (Mixture of C2 and C3 bromination)Excellent (>98% specific to C2)
Stereospecificity Low (Racemization common)High (Inversion of configuration)
Typical Yield < 40% (post-separation)60–70%
Primary Challenge Separation of structural isomersStrict temperature control required

Experimental Methodology: Deamination-Bromination Protocol

Self-Validating System: This protocol is designed with built-in in-process controls (IPCs). It relies on visual cues (gas evolution) and strict thermal boundaries to validate reaction progress and prevent side-product formation.

Reagents Required
  • 3-Methylaspartic Acid: 1.0 equivalent (Enantiopure or diastereomeric mixture depending on the target application)[1]

  • Potassium Bromide (KBr): 3.5 equivalents

  • Hydrobromic Acid (HBr): 48% aqueous solution (Solvent/Reactant)

  • Sodium Nitrite (NaNO₂): 1.2 equivalents (Prepared as a concentrated aqueous solution)

  • Diethyl Ether or Ethyl Acetate: For organic extraction

Step-by-Step Procedure

Step 1: Preparation of the Acidic Bromide Matrix

  • Action: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3-methylaspartic acid (1.0 eq) and KBr (3.5 eq) in 48% aqueous HBr (approximately 5-10 volumes relative to the substrate).

  • Mechanistic Causality: The massive excess of bromide ions—sourced from both KBr and the HBr solvent—is critical. It ensures that bromide kinetically outcompetes water as the nucleophile during the diazonium displacement phase. Failure to maintain a high bromide concentration will result in the formation of 3-methylmalic acid (the hydroxylated byproduct)[3].

Step 2: Temperature Equilibration

  • Action: Submerge the reaction flask in an ice-salt bath and cool the internal mixture to strictly 0–5 °C.

  • Mechanistic Causality: The diazonium intermediate is highly unstable. Strict thermal control prevents premature thermal degradation and unwanted side reactions before the nucleophilic bromide can attack.

Step 3: Diazotization (Critical IPC Point)

  • Action: Add the concentrated aqueous NaNO₂ solution (1.2 eq) dropwise over 1 to 2 hours. The internal temperature must not exceed 5 °C[3].

  • Validation & Observation: The slow addition prevents localized exothermic spikes. You will observe the steady evolution of nitrogen gas (N₂) as bubbles. Self-Validation Check: If brown NO₂ gas forms excessively in the headspace, the addition is too fast or the temperature is too high. Pause the addition until the temperature stabilizes.

Step 4: Nucleophilic Displacement & Maturation

  • Action: Once the NaNO₂ addition is complete, stir the mixture at 0–5 °C for an additional 2 hours. Afterward, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) overnight[3].

  • Mechanistic Causality: Warming provides the necessary activation energy to fully decompose any remaining diazonium salt, driving the nucleophilic substitution by bromide to absolute completion[1].

Step 5: Extraction and Isolation

  • Action: Extract the aqueous reaction mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with a minimal amount of brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation: The crude 2-bromo-3-methylsuccinic acid can be purified via recrystallization. Diastereomeric purity and successful halogenation must be confirmed via Chiral Gas Chromatography (GC) or ¹H/¹³C NMR spectroscopy[1].

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow from the biological precursor to the final halogenated target.

SynthesisWorkflow A Mesaconic Acid (Starting Material) B 3-Methylaspartic Acid (Chiral Precursor) A->B Bioconversion (Enzymatic) C Diazonium Salt (Transient Intermediate) B->C NaNO2, HBr, KBr 0-5 °C D 2-Bromo-3-methylsuccinic Acid (Target Product) C->D Nucleophilic Attack (-N2), 25 °C

Fig 1. Chemoenzymatic synthesis and deamination-bromination pathway.

References

  • Benchchem. Literature comparison of different synthetic routes to (S)-2-bromosuccinic acid. Retrieved from 3

  • Bone, W. A., & Sprankling, C. H. G. The Bromination of Trimethylsuccinic Acid and the Interaction of Ethyl Bromotrimethylsuccinate and Ethyl Sodiocyanoacetate. RSC Publishing. Retrieved from 2

  • Bear, M. M., et al. (1999). Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications. Polymer 40, 6521–6528. Retrieved from 1

Sources

Application

Application Notes &amp; Protocols: 2-Bromo-3-methylsuccinic Acid as a Precursor for Chiral Lactones

Introduction: The Significance of Chiral Lactones and the Strategic Advantage of 2-Bromo-3-methylsuccinic Acid Chiral lactones are pivotal structural motifs found in a vast array of biologically active natural products,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Lactones and the Strategic Advantage of 2-Bromo-3-methylsuccinic Acid

Chiral lactones are pivotal structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2] Their defined stereochemistry is often crucial for their biological function, making the development of efficient and stereoselective synthetic routes a paramount objective in modern organic chemistry. Among the various precursors utilized for their synthesis, 2-bromo-3-methylsuccinic acid and its derivatives have emerged as versatile and strategic starting materials. The presence of a bromine atom and a carboxylic acid functionality within the same molecule allows for intramolecular cyclization, a powerful strategy for ring formation. Furthermore, the stereocenters at the 2nd and 3rd positions provide a handle for controlling the chirality of the resulting lactone products. This guide provides an in-depth exploration of the synthetic pathways from 2-bromo-3-methylsuccinic acid to chiral lactones, detailing the underlying mechanisms and providing actionable protocols for researchers in the field.

The core strategy often involves a bromolactonization reaction, an intramolecular cyclization where a nucleophilic carboxylate attacks a transient bromonium ion formed from an alkene.[3][4] While 2-bromo-3-methylsuccinic acid itself does not contain an alkene, its derivatives can be readily prepared to incorporate the necessary unsaturation. Alternatively, the existing stereocenters can be leveraged through stereospecific reactions to induce chirality in the final lactone product. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the target lactone.

Theoretical Background: Mechanistic Insights into Lactone Formation

The formation of lactones from halo-acids is a classic example of an intramolecular nucleophilic substitution reaction. In the context of derivatives of 2-bromo-3-methylsuccinic acid, the key step is the intramolecular cyclization of a hydroxy- or carboxy-functionalized intermediate.

A prevalent and powerful method for synthesizing lactones is through halolactonization.[4] This reaction typically involves the electrophilic addition of a halogen, such as bromine, to a carbon-carbon double bond to form a cyclic halonium ion intermediate. The intramolecular attack of a nearby carboxylic acid group then opens this intermediate to form the lactone ring. The stereochemistry of the final product is often controlled by the geometry of the starting alkene and the nature of the catalyst or reagents used.[5]

For instance, in the bromolactonization of unsaturated carboxylic acids, the reaction is initiated by the electrophilic attack of a bromine source, often N-bromosuccinimide (NBS), on the double bond.[5] This forms a bridged bromonium ion. The regioselectivity of the subsequent nucleophilic attack by the carboxylate (i.e., whether it forms a γ-lactone or a δ-lactone) is influenced by factors such as the stability of the resulting ring and the electronic properties of the substituents on the alkene.[3][4]

Bromolactonization_Mechanism Alkene Alkene Bromonium Bromonium Alkene->Bromonium Lactone Lactone Bromonium->Lactone

Synthetic Strategies and Protocols

The conversion of 2-bromo-3-methylsuccinic acid to chiral lactones can be approached through several synthetic routes. The choice of strategy depends on the desired stereochemistry and substitution pattern of the target molecule.

Strategy 1: Diastereoselective Lactonization via Stereospecific Reactions

This strategy leverages the existing stereocenters in 2-bromo-3-methylsuccinic acid to control the stereochemistry of the final lactone product. A key transformation is the stereospecific conversion of one of the carboxylic acid groups into a different functional group that can then participate in the lactonization step.

Protocol 1: Synthesis of a Chiral γ-Butyrolactone via Reduction and Intramolecular Alkylation

This protocol describes the conversion of (2R, 3S)-2-bromo-3-methylsuccinic acid to a chiral γ-butyrolactone. The key steps involve the selective reduction of one carboxylic acid group to an alcohol, followed by an intramolecular Williamson ether synthesis-type reaction.

Materials:

  • (2R, 3S)-2-bromo-3-methylsuccinic acid

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Selective Reduction:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (2R, 3S)-2-bromo-3-methylsuccinic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of BH3·THF (1.1 eq) via the dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude bromo-hydroxy acid.

  • Intramolecular Cyclization (Lactonization):

    • In a separate flame-dried flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Dissolve the crude bromo-hydroxy acid from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

    • Extract the mixture with diethyl ether (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the desired chiral γ-butyrolactone.

Protocol1_Workflow Start 2-Bromo-3-methylsuccinic Acid Reduction Selective Reduction (BH3·THF) Start->Reduction Intermediate Bromo-hydroxy Acid Reduction->Intermediate Cyclization Intramolecular Cyclization (NaH, DMF) Intermediate->Cyclization Product Chiral γ-Butyrolactone Cyclization->Product

Strategy 2: Enantioselective Bromolactonization of an Unsaturated Derivative

This approach involves first converting 2-bromo-3-methylsuccinic acid into an unsaturated carboxylic acid derivative. Subsequent enantioselective bromolactonization, often catalyzed by a chiral catalyst, introduces the desired chirality.

Protocol 2: Synthesis of a Chiral γ-Lactone via Elimination and Asymmetric Bromolactonization

This protocol outlines the conversion of 2-bromo-3-methylsuccinic acid to a chiral lactone through an initial elimination reaction to form an unsaturated diacid, followed by an enantioselective bromolactonization.

Materials:

  • 2-Bromo-3-methylsuccinic acid

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous toluene

  • N-Bromosuccinimide (NBS)

  • Chiral catalyst (e.g., a chiral thiourea or amino-thiocarbamate catalyst)[5]

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Elimination Reaction:

    • In a round-bottom flask, dissolve 2-bromo-3-methylsuccinic acid (1.0 eq) in anhydrous toluene.

    • Add DBU (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, acidify the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude unsaturated diacid.

  • Asymmetric Bromolactonization:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the unsaturated diacid (1.0 eq) and the chiral catalyst (0.1 eq) in CH2Cl2.

    • Cool the solution to the optimized temperature for the chosen catalyst (e.g., -78 °C).[5]

    • Add NBS (1.1 eq) in one portion.

    • Stir the reaction at this temperature for the specified time (typically several hours), monitoring by TLC.

    • Quench the reaction with saturated aqueous Na2S2O3 solution.

    • Separate the layers and extract the aqueous layer with CH2Cl2 (2 x).

    • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the chiral brominated lactone.

Protocol2_Workflow Start 2-Bromo-3-methylsuccinic Acid Elimination Elimination (DBU) Start->Elimination Unsaturated_Acid Unsaturated Diacid Elimination->Unsaturated_Acid Bromolactonization Asymmetric Bromolactonization (NBS, Chiral Catalyst) Unsaturated_Acid->Bromolactonization Product Chiral Brominated Lactone Bromolactonization->Product

Data Presentation: Expected Outcomes

The success of these synthetic strategies is evaluated based on the yield of the desired lactone and, in the case of asymmetric synthesis, the enantiomeric excess (ee). The following table provides representative data that might be expected from the protocols described, based on literature precedents for similar transformations.

ProtocolTarget LactoneTypical Yield (%)Typical Enantiomeric Excess (%)Reference
Protocol 1 Chiral γ-butyrolactone60-80>95 (substrate-controlled)[6]
Protocol 2 Chiral brominated γ-lactone70-9580-99 (catalyst-controlled)[5]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many of the reagents used, particularly organometallics and hydrides, are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere.

  • Stereocontrol: In diastereoselective reactions, the purity of the starting material is critical. For enantioselective reactions, the choice of chiral catalyst and reaction conditions (temperature, solvent) are paramount for achieving high enantiomeric excess.[5]

  • Purification: Lactones can sometimes be challenging to purify due to their polarity. Careful selection of the eluent system for column chromatography is essential.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of these reactions. Staining with appropriate reagents (e.g., potassium permanganate for unsaturated compounds) can aid in visualization.

Conclusion

2-Bromo-3-methylsuccinic acid serves as a valuable and versatile precursor for the synthesis of chiral lactones. By leveraging both stereospecific and catalytic enantioselective strategies, a diverse range of optically active lactone structures can be accessed. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps to successfully employ this important building block in their synthetic endeavors. The continued development of novel catalysts and synthetic methodologies will undoubtedly further expand the utility of 2-bromo-3-methylsuccinic acid and its derivatives in the synthesis of complex, biologically important molecules.

References

  • Ye, Z., et al. (2010). Asymmetric Bromolactonization Using Amino-thiocarbamate Catalyst. Journal of the American Chemical Society, 132(40), 14056-14058. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the bromolactonization. ResearchGate. Retrieved from [Link]

  • Nguyen, T. T., et al. (2020). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Communications Chemistry, 3(1), 1-8. [Link]

  • Jayaprakash, P., & Rao, B. V. (2011). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Organic & Medicinal Chemistry International Journal, 2(4). [Link]

  • Yasa, H., & Yusufoglu, S. (2018). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 539-550. [Link]

  • ResearchGate. (n.d.). Electrochemical oxidative bromolactonization of unsaturated carboxylic acids with sodium bromide: Synthesis of bromomethylated γ-lactones. ResearchGate. Retrieved from [Link]

  • Evans, P. A., & Murthy, V. S. (2011). Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters, 13(13), 3356-3359. [Link]

  • DCU Doras. (2022). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DCU Doras. [Link]

  • Majer, J., et al. (2025). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Chemical Science, 16, 123-130. [Link]

  • ResearchGate. (n.d.). Enantioselective halolactonization of unsaturated carboxylic acids using BINOL-derived bifunctional catalysts. ResearchGate. Retrieved from [Link]

  • Nelson, T. D., & Tius, M. A. (1998). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. Angewandte Chemie International Edition, 37(23), 3149-3151. [Link]

  • Beyerman, H. C., & van den Brink, F. M. (1963). Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation. Recueil des Travaux Chimiques des Pays-Bas, 82(3), 274-278. [Link]

  • Yoshimura, T., et al. (2014). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Desymmetrizing Bromolactonizations. The Journal of Organic Chemistry, 79(17), 8059-8068. [Link]

  • Zhang, L., et al. (2020). A concise access to bridged[3][3][5] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 11(1), 1-8. [Link]

  • American Chemical Society. (n.d.). Stereoselective lactonization via intramolecular C-H functionalization using an engineered metalloenzyme. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). A study on lactonization of some brominated derivatives of β-benzoylpropionic acid. ResearchGate. Retrieved from [Link]

  • Lee, J. T., & Thomas, P. J. (2004). Catalytic carbonylation of beta-lactones to succinic anhydrides. Journal of the American Chemical Society, 126(22), 6842-6843. [Link]

  • Royal Society of Chemistry. (2019). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2+2] cycloaddition: A synthetic and computational study. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Efficient asymmetric syntheses of α-quaternary lactones and esters through chiral bifunctional sulfide-catalyzed desymmetrizing bromolactonization of α,α-diallyl carboxylic acids. Royal Society of Chemistry. [Link]

  • Getzler, Y. D. Y. L., et al. (2002). Synthesis of β-Lactones: A Highly Active and Selective Catalyst for Epoxide Carbonylation. Journal of the American Chemical Society, 124(7), 1174-1175. [Link]

  • Washington University Office of Technology Management. (n.d.). Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management. Retrieved from [Link]

  • de Oteyza, D. G., et al. (2016). Transferring Axial Molecular Chirality Through a Sequence of On-Surface Reactions. Angewandte Chemie International Edition, 55(44), 13693-13697. [Link]

  • de Oteyza, D. G., et al. (2016). Transferring axial molecular chirality through a sequence of on-surface reactions. Angewandte Chemie (International ed. in English), 55(44), 13693-13697. [Link]

  • McGrath, M. J., & O'Brien, P. (2010). Full Chirality Transfer in the Conversion of Secondary Alcohols into Tertiary Boronic Esters and Alcohols Using Lithiation-Borylation. Angewandte Chemie International Edition, 49(25), 4239-4242. [Link]

  • Mori, T., et al. (2014). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. Molecules, 19(8), 12258-12290. [Link]

Sources

Method

Application Note: Chemoenzymatic Asymmetric Synthesis of 2-Bromo-3-methylsuccinic Acid

Executive Summary The asymmetric synthesis of highly functionalized aliphatic chiral building blocks, such as 2-bromo-3-methylsuccinic acid, presents a significant challenge in organic chemistry. Direct catalytic asymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of highly functionalized aliphatic chiral building blocks, such as 2-bromo-3-methylsuccinic acid, presents a significant challenge in organic chemistry. Direct catalytic asymmetric bromination of flexible aliphatic dicarboxylic acids often suffers from poor enantioselectivity and competing radical background reactions[1]. To overcome these limitations, this application note details a highly scalable, self-validating chemoenzymatic workflow. By coupling the exquisite stereocontrol of a biocatalyst (3-methylaspartase) with a stereoretentive chemical deamination-bromination, researchers can reliably access enantiopure (2S,3S)-2-bromo-3-methylsuccinic acid. This compound is a critical precursor for synthesizing hydrolyzable, biocompatible polyesters like poly(3-methylmalate) and various chiral pharmaceuticals[2].

Mechanistic Rationale & Causality

The synthesis relies on a two-phase chemoenzymatic cascade designed to maximize stereochemical fidelity while minimizing complex intermediate purification.

Phase 1: Biocatalytic Amination The process begins with the anti-addition of ammonia to the achiral substrate, mesaconic acid, catalyzed by the enzyme 3-methylaspartase (EC 4.3.1.2)[3]. This biocatalyst establishes two contiguous stereocenters in a single step. Depending on the specific bioconversion conditions, the enzyme may yield a diastereomeric mixture of (2S,3S)- and (2S,3R)-3-methylaspartic acid[2]. Rather than attempting a difficult separation of these highly polar amino acid zwitterions, the mixture is carried directly into the next phase.

Phase 2: Stereoretentive Deaminative Bromination Converting an α -amino acid to an α -bromo acid typically risks racemization via a planar carbocation intermediate. However, performing a Sandmeyer-type diazotization in the presence of a high concentration of bromide ions ( KBr / HBr ) triggers a highly ordered double-inversion mechanism .

  • The α -amino group is diazotized to a diazonium salt.

  • The neighboring carboxylate group acts as an internal nucleophile, displacing N2​ gas and forming a highly reactive α -lactone intermediate (First Inversion).

  • The α -lactone is immediately opened by the abundant bromide ions in the medium (Second Inversion). The net result is the complete retention of configuration at the C2 position. Furthermore, this chemical transformation acts as a thermodynamic purification sink: the resulting (2S,3S)-2-bromo-3-methylsuccinic acid is highly insoluble in acetonitrile, whereas the (2S,3R) diastereomer remains soluble, allowing for simple isolation via filtration[2].

Workflow A Mesaconic Acid (Achiral Substrate) B 3-Methylaspartic Acid (Diastereomeric Mixture) A->B 3-Methylaspartase NH4Br, pH 9.0 Asymmetric Amination C (2S,3S)-2-Bromo-3- methylsuccinic Acid (Enantiopure Product) B->C NaNO2, HBr, KBr 0-5 °C Stereoretentive Bromination

Fig 1. Chemoenzymatic workflow for the asymmetric synthesis of 2-bromo-3-methylsuccinic acid.

Quantitative Data Summary

The following table outlines the expected quantitative parameters and stereochemical outcomes for the optimized chemoenzymatic workflow.

Reaction ParameterPhase 1: Biocatalytic AminationPhase 2: Deaminative Bromination
Primary Substrate Mesaconic Acid (Ammonium salt)3-Methylaspartic Acid (Crude mixture)
Catalyst / Reagents 3-Methylaspartase, NH4​Br , MgCl2​ NaNO2​ , HBr (aq), KBr
Operating Temperature 30 °C0 °C to 5 °C
Reaction Time 24 - 48 hours3 - 4 hours
Expected Yield ~70% (Equilibrium limited)85% (from isolated intermediate)
Stereochemical Outcome 60/40 mixture of (2S,3S)/(2S,3R)>99% ee (2S,3S) after crystallization
Key Quality Metric ΔA240​ plateau (UV-Vis)Cessation of N2​ gas evolution

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 3-Methylaspartic Acid

Note: This protocol utilizes the bioconversion medium directly as the solvent for the subsequent bromination to minimize yield loss[2].

Reagents & Equipment:

  • Mesaconic acid (60 g, 0.46 mol)

  • Ammonium hydroxide ( NH4​OH ) and Ammonium bromide ( NH4​Br )

  • Magnesium chloride ( MgCl2​ ) (Enzyme cofactor)

  • 3-Methylaspartase (from Clostridium tetanomorphum)

  • Thermostated bioreactor with pH stat.

Step-by-Step Methodology:

  • Media Preparation: Dissolve 60 g of mesaconic acid in 1.5 L of deionized water. Add NH4​Br (0.1 N final concentration) to serve as both the nitrogen source and the bromide reservoir for Phase 2.

  • pH Adjustment: Adjust the solution to pH 9.0 using aqueous NH4​OH . This pH is critical for optimal 3-methylaspartase activity and prevents premature protonation of the ammonia nucleophile[3].

  • Cofactor Addition: Add MgCl2​ to achieve a 2 mM final concentration. Causality: The Mg2+ ion is an essential cofactor that stabilizes the active site conformation of the lyase.

  • Enzyme Addition & Incubation: Introduce the 3-methylaspartase enzyme. Maintain the reactor at 30 °C with gentle agitation.

  • System Validation (In-Process Control): Monitor the reaction progress by measuring the UV absorbance of the reaction mixture at 240 nm. Mesaconic acid contains a conjugated α,β -unsaturated system that strongly absorbs at 240 nm, whereas the saturated 3-methylaspartic acid does not. The reaction is complete when the A240​ value plateaus (typically 24–48 hours, yielding ~70% conversion due to thermodynamic equilibrium).

Protocol 2: One-Pot Stereoretentive Deaminative Bromination

This step is performed directly on the crude bioconversion medium to maximize throughput and avoid zwitterion extraction.

Reagents & Equipment:

  • Crude bioconversion medium (containing ~52 g of 3-methylaspartic acid)

  • Potassium bromide ( KBr )

  • Hydrobromic acid ( HBr , 48% aqueous)

  • Sodium nitrite ( NaNO2​ )

  • Jacketed glass reactor with overhead stirring and gas bubbler.

Step-by-Step Methodology:

  • Halide Saturation: To the 1.6 L of crude bioconversion medium, add solid KBr to reach a 1.0 M concentration. Causality: A massive excess of bromide ions is required to outcompete water during the opening of the α -lactone intermediate, preventing the formation of malic acid byproducts.

  • Acidification & Cooling: Chill the reactor to 0 °C. Slowly add 48% aqueous HBr until the pH is < 1.0. The temperature must not exceed 5 °C during this highly exothermic addition.

  • Diazotization: Prepare a concentrated aqueous solution of NaNO2​ (1.5 equivalents relative to the amino acid). Add this solution dropwise to the reactor over 2 hours using an addition funnel.

  • System Validation (In-Process Control): Observe the reaction mixture. The evolution of nitrogen gas ( N2​ ) bubbles acts as a visual self-validation that the diazonium salt is successfully decomposing into the α -lactone. If gas evolution stops prematurely, verify the pH and nitrite concentration.

  • Quenching & Extraction: Once gas evolution ceases (approx. 1 hour after complete NaNO2​ addition), extract the aqueous mixture with ethyl acetate (3 x 500 mL). Dry the combined organic layers over anhydrous MgSO4​ and concentrate under reduced pressure.

  • Diastereomeric Resolution: Suspend the crude pale-yellow solid in cold acetonitrile. The (2S,3S)-2-bromo-3-methylsuccinic acid is highly insoluble in acetonitrile and will precipitate as a white crystalline solid. Filter the solid and wash with minimal cold acetonitrile. The (2S,3R) isomer remains in the filtrate[2].

Mechanism N1 1. Diazotization of α-Amino Group (Formation of Diazonium Salt) N2 2. First Inversion (Intramolecular) (Carboxylate attacks C2, N2 leaves) N1->N2 N3 3. α-Lactone Intermediate (Highly reactive, locks stereochemistry) N2->N3 N4 4. Second Inversion (Intermolecular) (Bromide attacks C2, opens lactone) N3->N4 High [Br-] concentration N5 Net Result: Retention of Configuration (2S,3S)-Stereocenter Preserved N4->N5

Fig 2. Double-inversion mechanism ensuring stereoretention during deaminative bromination.

References

  • Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications. Polymer (1999).2

  • Molecular Dynamics Simulations of a Conformationally Mobile Peptide-Based Catalyst for Atroposelective Bromination. ACS Catalysis (2018). 1

  • Mechanism of C-3 hydrogen exchange and the elimination of ammonia in the 3-methylaspartate ammonia-lyase reaction. Biochemistry (1992). 3

Sources

Application

Application Note: Precision Esterification of 2-Bromo-3-methylsuccinic Acid with Methanol

Introduction & Mechanistic Rationale 2-Bromo-3-methylsuccinic acid is a highly functionalized, chiral dicarboxylic acid that serves as a vital building block in drug development. It is notably utilized in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Bromo-3-methylsuccinic acid is a highly functionalized, chiral dicarboxylic acid that serves as a vital building block in drug development. It is notably utilized in the synthesis of optically active lactones, amino acid analogs, and various complex pharmaceutical intermediates ()[1]. The conversion of this diacid to its corresponding diester—dimethyl 2-bromo-3-methylsuccinate—is a foundational transformation in synthetic workflows[1].

However, the esterification of α -bromo carboxylic acids requires meticulous control. The electrophilic α -carbon, positioned adjacent to the carbonyl group, stabilizes the transition state and significantly lowers the activation energy for nucleophilic substitution (SN2) reactions ()[2]. Consequently, exposing the substrate to strongly basic conditions, or prolonged heating in the presence of water, can trigger unwanted dehydrohalogenation (yielding substituted fumaric/maleic derivatives) or hydrolysis (yielding α -hydroxy acids).

To ensure a self-validating and high-yielding system, this application note outlines two robust protocols. The preferred method leverages in-situ acid chloride formation using thionyl chloride (SOCl₂), mirroring the final ester-forming step of the Hell-Volhard-Zelinskii (HVZ) reaction where an acid halide intermediate is quenched with methanol ()[3]. This anhydrous approach prevents the hydrolysis of the labile carbon-bromine bond.

Experimental Workflow Diagram

Workflow Step1 1. Substrate Preparation Dissolve 2-Bromo-3-methylsuccinic acid in anhydrous MeOH Step2 2. Chilling Cool to 0 °C under Inert Gas Step1->Step2 Step3 3. Reagent Addition Dropwise addition of SOCl2 Step2->Step3 Step4 4. Esterification Reflux at 65 °C for 4-6 hours Step3->Step4 Step5 5. Workup Concentrate in vacuo, neutralize Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Workflow for the thionyl chloride-mediated esterification of 2-bromo-3-methylsuccinic acid.

Comparative Analysis of Esterification Protocols

To guide experimental design, the quantitative and qualitative parameters of the two primary esterification strategies are summarized below.

ParameterProtocol A: SOCl₂ / MeOH (Preferred)Protocol B: Fischer Esterification (Resin)
Reagents SOCl₂, Anhydrous MethanolDowex 50WX8 Resin, Anhydrous Methanol
Reaction Temperature 0 °C to 65 °C (Reflux)65 °C (Reflux)
Reaction Time 4 – 6 hours12 – 18 hours
Typical Yield > 90%75 – 85%
Byproduct Risk Low (Trace elimination if overheated)Moderate (Hydrolysis if moisture present)
Water Generation None (Anhydrous mechanism)2 Equivalents of H₂O (Requires removal)

Detailed Methodologies

Protocol A: Thionyl Chloride (SOCl₂)-Mediated Esterification

Mechanistic Causality: Thionyl chloride reacts with the carboxylic acid groups to generate a highly reactive diacyl chloride intermediate, releasing SO₂ and HCl as gaseous byproducts. Because this mechanism produces zero water, the equilibrium is driven entirely to the right, and the sensitive α -bromo group is protected from aqueous hydrolysis.

Materials:

  • 2-Bromo-3-methylsuccinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂), freshly distilled (2.5 equiv)

  • Anhydrous methanol (MeOH)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Substrate Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-methylsuccinic acid in anhydrous methanol (approx. 10 mL per gram of substrate).

  • Chilling: Purge the flask with inert gas (Ar/N₂) and cool the solution to 0 °C using an ice-water bath. Causality Note: Cooling is mandatory to control the highly exothermic reaction between SOCl₂ and MeOH, preventing the premature elimination of the bromine atom.

  • Reagent Addition: Slowly add thionyl chloride (2.5 equiv) dropwise via a syringe over 15–20 minutes.

  • Esterification: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C and reflux for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane, 1:3) using KMnO₄ stain for visualization.

  • Workup: Once complete, cool the mixture to room temperature. Remove the excess methanol and volatile byproducts (HCl, SO₂) in vacuo using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash gently with a cold, saturated aqueous NaHCO₃ solution to neutralize residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (EtOAc/Hexane) to yield pure dimethyl 2-bromo-3-methylsuccinate.

Protocol B: Mild Fischer Esterification via Cation-Exchange Resin

Mechanistic Causality: Traditional Fischer esterification produces water, which can hydrolyze the α -bromide over long reflux periods. By substituting liquid sulfuric acid with a strongly acidic solid cation-exchange resin (e.g., Dowex 50WX8) and utilizing Soxhlet extraction with molecular sieves, water is continuously sequestered. The solid catalyst is easily filtered out, eliminating the need for a harsh aqueous basic workup that could trigger SN2 methoxylation.

Step-by-Step Procedure:

  • In a round-bottom flask, suspend 2-bromo-3-methylsuccinic acid (1.0 equiv) in anhydrous methanol.

  • Add a strongly acidic cation exchange resin (e.g., Dowex 50WX8, 20% w/w relative to the substrate).

  • Equip the flask with a Soxhlet extractor containing activated 3Å molecular sieves to continuously remove generated water.

  • Reflux the mixture at 65 °C for 12–18 hours under an inert atmosphere.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove the resin.

  • Concentrate the filtrate in vacuo. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.

References

  • 22.4: Alpha Bromination of Carboxylic Acids Chemistry LibreTexts URL:[Link]

  • US Patent 5322942A - Synthesis of optically active lactones from L-aspartic acid and intermediates thereof Google Patents URL
  • 22.4 Alpha Bromination of Carboxylic Acids OpenStax Organic Chemistry URL:[Link]

Sources

Method

Application Note: Advanced Purification and Diastereomeric Resolution of 2-Bromo-3-methylsuccinic Acid

Introduction & Chemical Context 2-Bromo-3-methylsuccinic acid is a highly valuable chiral building block utilized extensively in the pharmaceutical and polymer industries. It serves as a critical intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Bromo-3-methylsuccinic acid is a highly valuable chiral building block utilized extensively in the pharmaceutical and polymer industries. It serves as a critical intermediate in the synthesis of antihypertensive agents, specialized antibiotics, and biocompatible polyesters such as poly(3-methylmalic acid)[1][2].

The compound is typically synthesized via the deamination-bromination of 3-methylaspartic acid[2]. Because this reaction is often performed on a bioconversion medium containing a mixture of starting stereoisomers, the resulting product is a crude mixture of diastereomers—most notably the (2S,3S) and (2S,3R) configurations[2]. Since downstream applications, such as stereoregular ring-opening polymerizations of benzyl 3-methylmalolactonate, demand strict stereochemical fidelity, the rigorous purification and separation of these diastereomers is an absolute necessity[2].

Mechanistic Principles of Separation (E-E-A-T)

The separation of 2-bromo-3-methylsuccinic acid diastereomers does not require complex chromatography; instead, it leverages the pronounced thermodynamic differences in their crystal lattice energies and solvation dynamics.

  • Causality of Solvent Selection: Acetonitrile (MeCN) is the optimal solvent for this resolution[2]. As an aprotic, polar solvent, MeCN interacts selectively with the distinct spatial arrangements of the carboxylic acid and bromine groups. The (2S,3S)-diastereomer forms a highly stable, tightly packed intermolecular hydrogen-bonded network that is thermodynamically resistant to solvation in MeCN[2]. Conversely, the (2S,3R)-diastereomer exhibits a less optimal crystal packing, rendering it highly soluble in the same solvent[2].

  • Self-Validating System: This protocol is designed as a self-validating loop. By strictly controlling the temperature of the MeCN slurry (20–25 °C), the solubility differential is maximized. In-process analytical controls (IPC), specifically 1 H-NMR of the filtrate, act as a checkpoint. If the diastereomeric ratio (dr) of the filtrate indicates incomplete precipitation of the (2S,3S) isomer, the slurry time can be extended before proceeding to secondary recrystallization.

Experimental Workflow

G Start Crude 2-Bromo-3-methylsuccinic acid (Diastereomeric Mixture) Solvent Acetonitrile (MeCN) Slurry Stir at 20-25°C for 2h Start->Solvent Filter Vacuum Filtration Solvent->Filter Solid Filter Cake (2S,3S)-Isomer (Insoluble) Filter->Solid Retentate Filtrate Filtrate (2S,3R)-Isomer (Soluble) Filter->Filtrate Mother Liquor Recryst1 Dry under Vacuum (40°C) Solid->Recryst1 Recryst2 Concentrate & Recrystallize (EtOAc/Hexane) Filtrate->Recryst2 Pure1 Pure (2S,3S)-2-Bromo- 3-methylsuccinic acid Recryst1->Pure1 Pure2 Pure (2S,3R)-2-Bromo- 3-methylsuccinic acid Recryst2->Pure2

Workflow for the diastereomeric resolution of 2-bromo-3-methylsuccinic acid via MeCN slurry.

Quantitative Data: Solubility & Recovery Profile

The thermodynamic properties dictating the separation are summarized below. The stark contrast in MeCN solubility is the fundamental driver of the primary purification step[2].

Property / Metric(2S,3S)-2-Bromo-3-methylsuccinic acid(2S,3R)-2-Bromo-3-methylsuccinic acid
Solubility in MeCN (20 °C) Very Low (Insoluble)High (Soluble)
Target Purity (Post-Slurry) > 99% dr (Directly from filter cake)~ 80% dr (Requires recrystallization)
Physical State during Slurry Crystalline SolidDissolved in mother liquor
Downstream Application Precursor for specific lactone isomersPrecursor for stereocopolymers

Detailed Experimental Protocols

Protocol A: Primary Slurry Separation in Acetonitrile

This step isolates the (2S,3S) diastereomer by exploiting its insolubility in acetonitrile[2].

  • Preparation: Transfer the crude, dried 2-bromo-3-methylsuccinic acid (mixture of diastereomers) into a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) at a ratio of 5 mL per gram of crude solid.

  • Slurry Formation: Stir the suspension vigorously at 20–25 °C for 2 hours.

    • Critical Insight: Do not heat the mixture. Elevated temperatures will increase the kinetic solubility of the (2S,3S) isomer, degrading the separation efficiency and lowering the yield of the filter cake.

  • Filtration: Filter the slurry under vacuum using a sintered glass funnel (porosity 3).

  • Washing: Wash the retained filter cake with a minimal volume (1 mL/g) of ice-cold MeCN to displace any residual mother liquor containing the (2S,3R) isomer.

  • Isolation of (2S,3S): Dry the filter cake under high vacuum at 40 °C to a constant weight. This yields the highly pure (2S,3S)-2-bromo-3-methylsuccinic acid[2].

Protocol B: Recovery and Recrystallization of the (2S,3R) Isomer

The filtrate from Protocol A contains the (2S,3R) isomer, often accompanied by minor impurities and trace amounts of the (2S,3S) isomer[2].

  • Concentration: Transfer the filtrate and washings from Protocol A to a rotary evaporator. Concentrate under reduced pressure at 35 °C until a viscous oil or crude solid is obtained.

  • Solvent Exchange: To achieve high purity of the (2S,3R) isomer, dissolve the concentrated residue in a minimal amount of ethyl acetate (EtOAc).

  • Antisolvent Addition: Slowly add hexanes (acting as an antisolvent) dropwise while stirring continuously until the solution becomes slightly turbid (cloud point).

  • Crystallization: Seed the mixture (if pure crystals are available) and cool the flask to 4 °C for 12 hours to induce slow, controlled crystallization.

  • Collection: Filter the resulting crystals, wash with cold hexanes, and dry under vacuum.

Analytical Validation

To ensure the trustworthiness of the separation, the following analytical validations must be performed on both isolated fractions:

  • 1 H-NMR (D 2​ O or DMSO-d 6​ ): The diastereomers can be definitively distinguished by the chemical shifts and coupling constants ( J -values) of the C2 and C3 protons. The methyl doublet serves as a clear, quantifiable indicator of diastereomeric purity (dr).

  • Melting Point Analysis: The pure (2S,3S) and (2S,3R) isomers will exhibit distinct, sharp melting points. A depressed or broad melting range indicates incomplete separation, signaling that Protocol A (for the solid) or Protocol B (for the filtrate) must be repeated.

References

  • Bear, M. M., et al. "Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications." Polymer 40 (1999): 6521-6528. 2

  • CymitQuimica. "CAS 565-74-2: 2-Bromo-3-methylbutyric acid - Properties and Synthesis Applications." CymitQuimica Catalog. 1

Sources

Application

Application Note: Optimized Derivatization of 2-Bromo-3-methylsuccinic Acid for GC-MS Analysis

Executive Summary Direct gas chromatography-mass spectrometry (GC-MS) analysis of 2-bromo-3-methylsuccinic acid is analytically prohibitive. As a halogenated dicarboxylic acid, its high polarity and tendency to form hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Direct gas chromatography-mass spectrometry (GC-MS) analysis of 2-bromo-3-methylsuccinic acid is analytically prohibitive. As a halogenated dicarboxylic acid, its high polarity and tendency to form hydrogen bonds with the silanol groups of the GC column stationary phase result in severe peak tailing, irreversible adsorption, and poor sensitivity . Furthermore, the presence of a secondary α -bromo group makes the molecule highly susceptible to thermal degradation. Without proper chemical modification, the high temperatures of the GC inlet will induce dehydrohalogenation (loss of HBr), yielding non-representative methylmaleic or methylfumaric acid artifacts.

To overcome these barriers, derivatization is mandatory. This application note details an optimized silylation protocol using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to yield stable, volatile derivatives while preserving the fragile C-Br bond.

Mechanistic Insights: Causality in Method Development

When selecting a derivatization strategy for halogenated carboxylic acids, the analytical chemist must balance reactivity with structural preservation.

  • Silylation vs. Alkylation: Acid-catalyzed alkylation (e.g., methanolic HCl or BF3/Methanol) can inadvertently promote nucleophilic substitution or solvolysis of the labile bromine atom. Silylation provides a milder, non-destructive alternative that targets the active protons of the carboxyl groups without attacking the carbon backbone .

  • Reagent Selection (MTBSTFA over BSTFA): While BSTFA rapidly forms trimethylsilyl (TMS) esters, TMS derivatives of dicarboxylic acids are highly moisture-sensitive. MTBSTFA replaces the active protons with bulky tert-butyldimethylsilyl (TBDMS) groups. The steric bulk of the TBDMS group provides exceptional hydrolytic stability (10,000 times greater than TMS) and directs mass spectrometric fragmentation to yield a highly abundant [M-57]+ ion (loss of the tert-butyl radical) . This distinct fragmentation pathway is ideal for sensitive Selected Ion Monitoring (SIM).

  • Temperature Causality: The activation energy required to silylate the sterically hindered secondary and tertiary carboxyl groups of 2-bromo-3-methylsuccinic acid necessitates heating. However, exceeding 80°C drastically increases the rate of dehydrohalogenation. A strictly controlled incubation at 60°C ensures complete derivatization without structural degradation.

Mechanism cluster_0 Optimal Pathway (Silylation) cluster_1 Degradation Pathway Substrate 2-Bromo-3-methylsuccinic acid (Target Analyte) MTBSTFA MTBSTFA + Pyridine 60°C, 30 min Substrate->MTBSTFA HeatBase Excessive Heat (>90°C) or Strong Base Substrate->HeatBase Product Di-TBDMS Derivative Stable, Volatile, [M-57]+ Ion MTBSTFA->Product Artifact Dehydrohalogenation Artifact (Loss of HBr) HeatBase->Artifact

Fig 1. Competing chemical pathways during the derivatization of 2-Bromo-3-methylsuccinic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating framework. By including an isotopically labeled internal standard (IS) and monitoring the ratio of the intact derivative to its dehydrohalogenated artifact, the system continuously verifies its own integrity and the inertness of the GC inlet.

Reagents & Materials
  • Derivatization Reagent: MTBSTFA (≥99% purity).

  • Solvent/Catalyst: Anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger to neutralize trace HBr, actively catalyzing the silylation of sterically hindered sites .

  • Internal Standard (IS): Succinic acid-d4 (100 µg/mL in acetonitrile).

  • Gas: High-purity Nitrogen gas for evaporation.

Step-by-Step Methodology
  • Sample Aliquoting & Desiccation: Transfer 50 µL of the sample extract (containing 2-bromo-3-methylsuccinic acid) and 10 µL of the IS into a 2 mL glass GC autosampler vial with a glass insert. Evaporate to complete dryness under a gentle stream of nitrogen.

    • Causality: MTBSTFA is highly sensitive to water; trace moisture will hydrolyze the reagent into unreactive silanols, halting the reaction .

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to ensure complete dissolution.

  • Derivatization: Add 50 µL of MTBSTFA to the vial. Seal immediately with a PTFE-lined crimp cap.

  • Controlled Incubation: Place the vial in a heating block set precisely to 60°C for 30 minutes.

    • Causality: This specific time-temperature matrix provides sufficient kinetic energy to derivatize the sterically hindered carboxyl groups while preventing the thermal elimination of the α -bromine atom.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature (approx. 5 minutes) before placing it in the GC autosampler.

Protocol N1 1. Desiccation Evaporate to dryness under N2 stream N2 2. Reconstitution Add 50 µL anhydrous Pyridine N1->N2 N3 3. Derivatization Add 50 µL MTBSTFA Incubate 60°C, 30 min N2->N3 N4 4. Analysis Cool to RT & Inject 1 µL into GC-MS N3->N4

Fig 2. Step-by-step MTBSTFA derivatization workflow for GC-MS analysis.

GC-MS Parameters & System Suitability

To prevent thermal degradation during injection, the GC inlet temperature must be carefully managed.

  • Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (e.g., DB-5MS or equivalent).

  • Inlet Temperature: 240°C (Do not exceed 250°C to protect the C-Br bond during volatilization).

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Self-Validation Check: Monitor the chromatogram for the dehydrohalogenated artifact (m/z 359 for the di-TBDMS derivative of methylmaleic acid). If the artifact peak area exceeds 5% of the intact analyte peak, recalibrate the heating block and perform inlet maintenance (replace liner/gold seal).

Quantitative Data & Fragmentation Summaries

Table 1: Comparison of Derivatization Reagents for 2-Bromo-3-methylsuccinic Acid
Reagent SystemDerivative FormedHydrolytic StabilityReaction ConditionsRisk of Dehydrohalogenation
MTBSTFA + Pyridine Di-TBDMS esterExcellent (Stable for days)60°C, 30 minLow (if temp is controlled)
BSTFA + 1% TMCS Di-TMS esterPoor (Moisture sensitive)60°C, 30 minModerate
BF3 / Methanol Dimethyl esterHigh80°C, 60 minHigh (Acid-catalyzed elimination)
Table 2: GC-MS Target Ions (SIM Mode) for Intact Derivatives
Analyte DerivativeMolecular Weight ( g/mol )Primary Quantifier Ion (m/z)Secondary Qualifier Ions (m/z)
Di-TBDMS 2-Bromo-3-methylsuccinate 439.1381, 383 ([M-57]+ doublet)301, 257
Di-TMS 2-Bromo-3-methylsuccinate 355.0339, 341 ([M-15]+ doublet)265, 147
Di-TBDMS Succinic acid-d4 (IS) 350.2293 ([M-57]+)147, 73

*Note: The bromine isotopes ^79Br and ^81Br occur in a natural ~1:1 ratio, resulting in characteristic MS doublets separated by 2 amu. This isotopic signature serves as a critical layer of qualitative confirmation for the intact molecule.

References

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482, 2009. Available at:[Link]

  • Pennington, A. "Determination of organic acids by GC-FID: on cartridge derivatization by silylating reagent (MTBSTFA)." CORESTA Tobacco Science Research Conference, 2021. Available at:[Link]

  • Oprea, C. E., et al. "Derivatization Methods in GC and GC/MS." IntechOpen, 2018. Available at:[Link]

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methylsuccinic Acid Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of sterically hindered, functionalized α-aryl dicarboxylic acids for peptidomimetic scaffolds and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of sterically hindered, functionalized α-aryl dicarboxylic acids for peptidomimetic scaffolds and targeted therapeutics.

Executive Summary

The construction of C(sp³)–C(sp²) bonds via transition-metal catalysis is a cornerstone of modern pharmaceutical synthesis. However, the cross-coupling of unactivated secondary alkyl halides—such as 2-bromo-3-methylsuccinic acid —remains notoriously difficult. The substrate presents two distinct chemical hurdles: the presence of unprotected, acidic carboxyl groups that poison transition metal catalysts, and a secondary alkyl bromide moiety that is highly susceptible to β-hydride elimination following oxidative addition.

This application note details a field-proven, three-step methodology to overcome these limitations. By employing a pre-esterification strategy coupled with a highly tuned Pd(dba)2​/P(o-tol)3​ catalytic system, researchers can successfully couple this sterically demanding electrophile with diverse arylboronic acids.

Mechanistic Rationale & Strategy

To design a self-validating and scalable protocol, every reagent choice must be driven by mechanistic causality:

  • Carboxylic Acid Masking: Free dicarboxylic acids neutralize the basic conditions required for the Suzuki-Miyaura transmetalation step and coordinate tightly to Palladium(II) intermediates, forming insoluble, inactive polymeric species. We mandate a preliminary Fischer esterification to convert the starting material into dimethyl 2-bromo-3-methylsuccinate ()[1].

  • Suppressing β-Hydride Elimination: Secondary alkyl bromides undergo slow oxidative addition. More critically, the resulting alkyl-Pd(II) intermediate rapidly undergoes unimolecular β-hydride elimination to yield an alkene, which typically outcompetes the bimolecular transmetalation step ()[2].

  • Ligand and Base Selection: To invert this kinetic preference, we utilize Pd(dba)2​ paired with the bulky, electron-rich ligand tri(o-tolyl)phosphine ( P(o-tol)3​ ). The steric bulk of P(o-tol)3​ forces a rapid reductive elimination. Simultaneously, Potassium Fluoride (KF) is used as the base alongside a phase-transfer catalyst (benzyltriethylammonium bromide, BnEt3​NBr ). The highly nucleophilic fluoride ion attacks the arylboronic acid to form a reactive fluoroborate complex [ArBF3​]− , accelerating transmetalation so that it outpaces β-hydride elimination ()[3].

Experimental Workflow

Workflow A 2-Bromo-3-methylsuccinic acid (Starting Material) B Dimethyl 2-bromo-3- methylsuccinate (Protected) A->B MeOH, H2SO4 Reflux, 6h C Dimethyl 2-aryl-3- methylsuccinate (Cross-Coupled) B->C Ar-B(OH)2, Pd(dba)2 P(o-tol)3, KF 60°C, 12h D 2-Aryl-3-methylsuccinic acid (Final Product) C->D LiOH, THF/H2O RT, 4h

Fig 1: Three-step workflow for the Pd-catalyzed cross-coupling of 2-bromo-3-methylsuccinic acid.

Optimization Data & Causality

The following table summarizes the optimization landscape for the cross-coupling of dimethyl 2-bromo-3-methylsuccinate with phenylboronic acid, demonstrating the critical nature of the selected parameters.

EntryPalladium Source (1.5 mol%)Ligand (3.0 mol%)Base (3.0 equiv)SolventYield (%)Mechanistic Observation
1 Pd(dba)2​ P(o-tol)3​ KF / BnEt3​NBr Toluene 88% Optimal transmetalation rate.
2 Pd(dba)2​ PPh3​ KF / BnEt3​NBr Toluene12%Extensive β-hydride elimination.
3 Pd(OAc)2​ P(o-tol)3​ KF / BnEt3​NBr Toluene65%Acetate ligands competitively bind Pd.
4 Pd(dba)2​ P(o-tol)3​ K2​CO3​ / BnEt3​NBr Toluene35%Carbonate fails to activate boronic acid sufficiently.
5 Pd(dba)2​ P(o-tol)3​ KF (No PTC)Toluene<5%KF is insoluble; reaction stalls.

Step-by-Step Protocols

Protocol A: Protection via Fischer Esterification

Objective: Mask the acidic protons to prevent catalyst poisoning.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-methylsuccinic acid (10.0 g, 47.4 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H2​SO4​ (2.0 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (65 °C) for 6 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the bulk of methanol. Partition the residue between diethyl ether (150 mL) and ice-cold water (50 mL). Wash the organic layer with saturated aqueous NaHCO3​ (2 × 50 mL) until the aqueous phase is slightly basic (pH ~8).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield dimethyl 2-bromo-3-methylsuccinate as a colorless oil.

  • Self-Validation (QC): Check by IR spectroscopy. The broad O-H stretch (3300–2500 cm⁻¹) of the starting acid must be completely absent, replaced by a sharp, intense ester C=O stretch at ~1740 cm⁻¹.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Core C–C bond formation avoiding β-hydride elimination.

Note: This step requires rigorous exclusion of oxygen to prevent the oxidation of the electron-rich phosphine ligand.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)2​ (1.5 mol%), P(o-tol)3​ (3.0 mol%), the desired arylboronic acid (1.5 equiv), anhydrous Potassium Fluoride (3.0 equiv), and benzyltriethylammonium bromide ( BnEt3​NBr , 10 mol%).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Addition: Dissolve dimethyl 2-bromo-3-methylsuccinate (1.0 equiv) in anhydrous, degassed toluene (0.2 M concentration). Add this solution to the Schlenk tube via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 60 °C for 12 hours with vigorous stirring (1000 rpm is critical due to the biphasic solid-liquid nature of the KF base).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation (QC): Analyze via ¹H NMR. The diagnostic α-proton adjacent to the bromide (typically a doublet or multiplet near 4.2–4.5 ppm) will disappear, replaced by a new multiplet shifted upfield (~3.8 ppm) and the appearance of aromatic protons (7.0–8.0 ppm).

Protocol C: Saponification (Deprotection)

Objective: Restore the dicarboxylic acid moiety for downstream biological application.

  • Reaction: Dissolve the purified dimethyl 2-aryl-3-methylsuccinate in a 3:1 mixture of THF and water (0.1 M). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 4.0 equiv).

  • Stirring: Stir at room temperature for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether (to remove any unreacted ester or organic impurities).

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1M HCl. Extract the precipitated product with ethyl acetate (3 × 30 mL).

  • Isolation: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to afford the pure 2-aryl-3-methylsuccinic acid.

References

  • Goossen, L. J., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry - ACS Publications.[Link][3]

  • RSC Publishing (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.[Link][2]

  • Google Patents (1994). US5322942A - Synthesis of optically active lactones from L-aspartic acid and intermediates thereof.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-3-methylsuccinic Acid Synthesis

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-bromo-3-methylsuccinic acid (CID 345546), a critical chiral building block and intermediate used in the development of pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-bromo-3-methylsuccinic acid (CID 345546), a critical chiral building block and intermediate used in the development of pharmaceuticals and agrochemicals[1].

The α-bromination of dicarboxylic acids is notoriously challenging. Standard protocols are frequently plagued by low yields, poor regioselectivity, and harsh reaction conditions[2]. This support center provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you resolve common synthetic bottlenecks.

Diagnostic Workflow for Yield Optimization

If your synthesis is failing to meet target yields or purity thresholds, follow the diagnostic logic below to identify the root cause of the failure.

Troubleshooting Start Low Yield or Impure Product Detected Sub40 Is Yield < 40%? Start->Sub40 CheckPBr3 Check PBr3/Br2 Ratio Opt1 Use Stoichiometric PBr3 or SOCl2 Method CheckPBr3->Opt1 CheckTemp Verify Reaction Temp Opt2 Control Temp at 80-90°C CheckTemp->Opt2 Sub40->CheckPBr3 Yes Dibromo High Dibromo Byproduct? Sub40->Dibromo No, but impure Dibromo->CheckTemp Yes Opt3 Strict Stoichiometry (1.05 eq Br2) Dibromo->Opt3 No

Diagnostic workflow for troubleshooting low yields in 2-bromo-3-methylsuccinic acid synthesis.

Deep-Dive FAQs & Mechanistic Troubleshooting

Q1: Why is my overall yield consistently below 40% when using standard Hell-Volhard-Zelinsky (HVZ) conditions? Causality: The standard HVZ reaction relies on catalytic phosphorus (or PBr₃) to convert the carboxylic acid into an acyl bromide, which then tautomerizes to an enol before reacting with bromine[3]. Because methylsuccinic acid is a dicarboxylic acid, it requires double the activation energy for complete enolization. When only catalytic PBr₃ is used, the halogen exchange between the intermediate α-bromo acyl bromide and the unreacted di-acid is kinetically sluggish, stalling the reaction[2]. Solution: Transition from catalytic to stoichiometric PBr₃, or pre-activate the substrate using thionyl chloride (SOCl₂) to ensure 100% conversion to the di-acid chloride prior to bromination.

Q2: I am observing significant amounts of dibrominated byproducts. How can I improve regioselectivity? Causality: Over-bromination is a thermodynamic consequence of excess bromine and prolonged high-temperature exposure. Methylsuccinic acid has two distinct α-positions: the less hindered C2 (methylene) and the more hindered C3 (methine). Bromination at C2 is kinetically favored. However, if excess Br₂ is present, the reaction readily proceeds to dibromination. Solution: Strictly limit bromine to 1.05 equivalents relative to the starting material. Monitor the reaction via the disappearance of the deep red bromine color, and proceed to the quench immediately once the color fades.

Q3: Are there alternative methodologies to the traditional Red Phosphorus/Br₂ system that offer higher yields? Causality: Red phosphorus and Br₂ generate PBr₃ in situ, which can lead to heterogeneous reaction mixtures, localized overheating, and inconsistent yields. Solution: The Schwenk-Papa modification is highly recommended for dicarboxylic acids. This method utilizes thionyl chloride (SOCl₂) as both the solvent and the activating reagent, bypassing the need for red phosphorus entirely[4]. This homogeneous reaction environment significantly improves the yield of the mono-brominated product.

Q4: How should I optimize the aqueous quench to prevent product degradation? Causality: The intermediate α-bromo acyl bromide is highly susceptible to unwanted side reactions. Quenching with warm water or allowing the exothermic hydrolysis to heat the reaction mixture can lead to decarboxylation or nucleophilic displacement of the α-bromide by water (yielding 3-methylmalic acid). Solution: Perform the hydrolysis by adding the concentrated reaction mixture dropwise into vigorously stirred ice-cold water (0–5 °C).

Mechanistic Pathway

Understanding the exact sequence of transformations is critical for identifying where a reaction is failing. The pathway below illustrates the necessary intermediates formed during the α-bromination process.

Mechanism A Methylsuccinic Acid B Acyl Bromide Intermediate A->B PBr3 / SOCl2 C Enol Tautomer B->C Tautomerization D α-Bromo Acyl Bromide C->D Br2 Addition E 2-Bromo-3-methylsuccinic Acid D->E H2O Quench

Mechanistic pathway of the Hell-Volhard-Zelinsky α-bromination of methylsuccinic acid.

Data Center: Comparison of Bromination Conditions

The following table summarizes historical quantitative data comparing different synthetic approaches for the bromination of methylsuccinic acid.

Reaction ConditionActivating AgentHalogen SourceTemp (°C)Reaction TimeTypical YieldPrimary Impurity
Standard HVZ Catalytic Red PBr₂ (1.5 eq)10012 h35–45%Unreacted di-acid, Dibrominated acid
Stoichiometric HVZ PBr₃ (1.0 eq)Br₂ (1.1 eq)908 h60–70%Dibrominated acid
Schwenk-Papa Mod. SOCl₂ (Solvent)Br₂ (1.05 eq)854–6 h80–88%Trace 3-methylmalic acid (if poorly quenched)

Standard Operating Procedure: Self-Validating Schwenk-Papa Protocol

To maximize yield and ensure reproducibility, execute the following step-by-step methodology based on the Schwenk-Papa modification[4].

Phase 1: Substrate Activation

  • Action: Suspend 1.0 eq of methylsuccinic acid in 3.0 eq of thionyl chloride (SOCl₂). Reflux the mixture at 80 °C for 2 hours.

  • Causality: SOCl₂ converts the carboxylic acid groups into highly reactive acid chlorides, which enolize much more readily than the parent acid.

  • Self-Validation Checkpoint: The reaction is complete when gas evolution (SO₂ and HCl) ceases and the heterogeneous suspension transitions into a clear, homogeneous solution.

Phase 2: α-Bromination

  • Action: Cool the homogeneous mixture to 60 °C. Equip the flask with a reflux condenser and an HBr trap. Add 1.05 eq of elemental bromine (Br₂) dropwise over 1 hour. Gradually heat the mixture to 85–90 °C and stir for 4 hours.

  • Causality: Slow addition of Br₂ prevents thermal runaway and limits the localized concentration of bromine, thereby suppressing dibromination at the C3 position.

  • Self-Validation Checkpoint: The successful consumption of bromine is visually confirmed when the deep red color of the solution fades to a pale yellow/orange hue.

Phase 3: Solvent Removal & Quench

  • Action: Distill off the excess SOCl₂ under reduced pressure. Dissolve the resulting crude α-bromo acid chloride in a minimal volume of dry THF. Add this solution dropwise to a vigorously stirred flask of ice water (0–5 °C).

  • Causality: Removing SOCl₂ prior to the quench prevents violent exothermic reactions with water. The ice-cold quench ensures the acid chloride is hydrolyzed to the carboxylic acid without providing the thermal energy required for decarboxylation.

  • Self-Validation Checkpoint: Insert a thermometer during the quench; the internal temperature must not exceed 10 °C at any point.

Phase 4: Isolation

  • Action: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from a toluene/hexanes mixture to afford pure 2-bromo-3-methylsuccinic acid.

References

  • Source: National Center for Biotechnology Information (nih.gov)
  • The Hell–Volhard–Zelinsky Reaction Source: Master Organic Chemistry URL
  • Hell-Volhard-Zelinsky Reaction Source: Alfa Chemistry URL
  • a-Bromination of Dicarboxylic Acids Source: The Vespiary URL

Sources

Optimization

Preventing thermal degradation of 2-Bromo-3-methylsuccinic acid during storage

Welcome to the Technical Support Center for reactive carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Bromo-3-methylsuccinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Bromo-3-methylsuccinic acid (CAS: 7405-17-6).

Because this compound is an α -bromo dicarboxylic acid, it is not merely a passive powder; it is a highly reactive species. The electron-withdrawing nature of the two carboxyl groups significantly increases the acidity of the α -protons, lowering the activation energy required for degradation pathways[1]. Understanding the causality behind these pathways is essential for maintaining the chemical and enantiomeric purity of your inventory.

Mechanistic Overview of Degradation

2-Bromo-3-methylsuccinic acid is highly susceptible to two primary modes of degradation during storage:

  • Thermal Dehydrobromination (Elimination): Exposure to temperatures above 8°C provides sufficient thermal energy to drive an elimination reaction (loss of HBr). This converts the molecule into unsaturated diacids (mesaconic or citraconic acid) and releases corrosive hydrogen bromide gas.

  • Hydrolytic Degradation (Nucleophilic Substitution): The α -bromine is highly activated. If the sample absorbs atmospheric moisture, water acts as a nucleophile, displacing the bromide ion to form 3-methylmalic acid and HBr[2].

Because both pathways generate HBr gas, degradation is autocatalytic. The trapped HBr lowers the local pH and accelerates further decomposition, eventually pressurizing the storage vessel.

G A 2-Bromo-3-methylsuccinic acid B Thermal Stress (>8°C) A->B Improper Storage C Moisture Exposure (H2O condensation) A->C Seal Failure D Dehydrobromination (Elimination) B->D E Hydrolysis (Nucleophilic Substitution) C->E F Mesaconic / Citraconic Acid + Corrosive HBr Gas D->F G 3-Methylmalic Acid + HBr Gas E->G H Cold Storage (2-8°C) H->B Prevents I Inert Atmosphere (Ar/N2) & Desiccation I->C Prevents

Figure 1: Environmental stressors, degradation pathways, and preventive measures for storage.

Quantitative Stability Profile

To guide your laboratory's inventory management, the following table summarizes the expected shelf-life and degradation rates of 2-Bromo-3-methylsuccinic acid under varying environmental conditions.

Storage TemperatureAtmosphereMoisture LevelEstimated Shelf LifePrimary Degradant Observed
-20°C Argon<10 ppm> 24 monthsNone
2-8°C Nitrogen<10 ppm12 - 18 monthsTrace HBr[3]
25°C (Ambient) AirAmbient< 2 weeksMesaconic acid, HBr
40°C (Stress) AirAmbient< 48 hoursMesaconic acid, 3-Methylmalic acid[2]

Self-Validating Protocol: Aliquoting and Long-Term Storage

Do not simply place the manufacturer's bottle in the refrigerator. Repeated opening of a cold vessel introduces condensation, which instantly initiates hydrolytic degradation. Use the following self-validating workflow to ensure sample integrity.

Step 1: Acclimatization (Critical)

  • Action: Upon receiving the shipment on ice, place the sealed bottle inside a vacuum desiccator at room temperature for 2 hours before opening.

  • Causality: Allowing the internal temperature to equilibrate with the room prevents atmospheric moisture from condensing on the cold powder.

Step 2: Inert Aliquoting

  • Action: Transfer the bottle to a glovebox or glovebag purged with dry Argon (preferred over Nitrogen due to Argon's higher density, which blankets the powder).

  • Action: Weigh out single-use aliquots into amber glass vials. Amber glass prevents photolytic radical generation that can cleave the C-Br bond.

Step 3: Dual-Barrier Sealing

  • Action: Wrap the threads of each vial with PTFE (Teflon) tape before capping. Wrap the exterior of the cap with Parafilm.

  • Causality: PTFE is chemically inert to HBr gas, protecting the cap's integrity, while Parafilm provides a secondary moisture barrier.

Step 4: Self-Validation System (Headspace Monitoring)

  • Action: Place the aliquoted vials into a secondary containment jar (e.g., a Nalgene jar with Drierite desiccant). Tape a small strip of moistened universal pH paper to the inside wall of the secondary jar. Store the jar at 2-8°C[4].

  • Validation: You can visually inspect the pH strip through the clear jar without opening it. If the strip turns red/pink, a vial seal has failed, and HBr outgassing is occurring. If the strip remains neutral, your storage system is intact and validated.

Troubleshooting & FAQs

Q: My sample arrived at room temperature due to a shipping delay. Is it ruined? A: It depends on the duration of exposure. If the delay was under 48 hours and the manufacturer's seal is intact (preventing moisture ingress), the primary risk is minor dehydrobromination. Before using it in a sensitive asymmetric synthesis, run a 1 H-NMR in DMSO- d6​ . Look for the appearance of vinylic protons between 6.0–7.0 ppm, which confirm the formation of unsaturated mesaconic/citraconic acid impurities. If vinylic peaks exceed your purity threshold, discard the batch.

Q: The powder has turned yellowish-brown and emits a sharp, acrid odor when opened. What happened? A: The sample has undergone severe thermal degradation. The acrid odor is corrosive hydrogen bromide (HBr) gas. The yellowish-brown discoloration is caused by the accumulation of conjugated unsaturated byproducts and trace amounts of free bromine ( Br2​ ) generated from secondary oxidation of HBr. Do not use this material. The enantiomeric excess (ee) is highly likely to be compromised, and the HBr will poison sensitive transition-metal catalysts in downstream reactions.

Q: Can I repurify degraded 2-Bromo-3-methylsuccinic acid via recrystallization? A: While technically possible, it is highly discouraged. Because the compound is highly soluble in water (approx. 120 g/L)[4] and prone to rapid hydrolysis into 3-methylmalic acid[2], aqueous recrystallization will destroy the remaining active material. You would need to use strictly anhydrous, non-nucleophilic solvent systems (e.g., dry ethyl acetate/hexanes). Given the labor involved and the risk of racemization, procuring a fresh batch is the standard industry practice.

Q: Why does the protocol recommend Argon over Nitrogen for the storage atmosphere? A: Argon is heavier than air, whereas Nitrogen is slightly lighter. When you open an Argon-purged vial briefly to extract a sample, the Argon "blanket" remains settled over the solid chemical, temporarily shielding it from ambient moisture. Nitrogen dissipates immediately, exposing the highly activated α -bromo acid to nucleophilic attack by airborne water molecules[1].

References

  • BLD Pharm. 923-06-8 | 2-Bromosuccinic acid | Storage Conditions. Source: bldpharm.com.
  • ChemicalBook. BROMOSUCCINIC ACID Properties. Source: chemicalbook.com.
  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction and Alpha-Bromo Carboxylic Acids. Source: masterorganicchemistry.com.
  • Bear, M.M., et al. Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications. Source: kpi.ua (Polymer 40, 1999).

Sources

Troubleshooting

Optimizing reaction temperature for 2-Bromo-3-methylsuccinic acid nucleophilic substitution

Welcome to the Technical Support Center for the nucleophilic substitution of 2-Bromo-3-methylsuccinic acid . This resource is designed for researchers, application scientists, and drug development professionals optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the nucleophilic substitution of 2-Bromo-3-methylsuccinic acid . This resource is designed for researchers, application scientists, and drug development professionals optimizing reaction temperatures to maximize substitution yields while suppressing unwanted side reactions.

Part 1: Mechanistic Overview & Temperature Causality

The nucleophilic substitution of 2-bromo-3-methylsuccinic acid is a critical pathway for synthesizing functionalized diacids, such as 3-methylaspartic acid and 3-methylmalic acid, which are valuable intermediates in pharmaceutical synthesis[1][2]. However, the presence of the 3-methyl group introduces significant steric hindrance at the α -carbon, making the reaction highly sensitive to thermal conditions.

G SM 2-Bromo-3-methylsuccinic acid Nuc + Nucleophile (e.g., NH3, OH-) SM->Nuc LowT Low Temp (20-40°C) Kinetic Control Nuc->LowT Favors SN2 HighT High Temp (>60°C) Thermodynamic Control Nuc->HighT Favors E2 Subst SN2 Substitution (e.g., 3-Methylaspartic Acid) LowT->Subst Major Pathway Elim E2 Elimination (Mesaconic/Citraconic Acid) LowT->Elim Minor HighT->Subst Minor HighT->Elim Major Pathway

Reaction pathway of 2-Bromo-3-methylsuccinic acid under different temperature regimes.

FAQ: Core Temperature Optimization

Q: Why is temperature control strictly necessary for this specific α -bromo diacid? A: The causality lies in the activation energy barriers of competing reaction pathways. In nucleophilic substitution ( SN​2 ), the nucleophile must bypass the steric bulk of the 3-methyl group to attack the α -carbon. As temperature increases, the thermal energy easily overcomes the activation barrier for the competing E2 elimination pathway. Because the nucleophile often acts as a base, higher temperatures heavily favor elimination (yielding unsaturated mesaconic acid), whereas colder conditions favor SN​2 substitution[3].

Q: How does temperature impact Dynamic Kinetic Resolution (DKR) in this reaction? A: When synthesizing chiral derivatives, α -bromo carboxylic acids can undergo dynamic kinetic resolution during nucleophilic substitution[4]. Temperature dictates the delicate balance between the rate of in situ epimerization and the rate of substitution. If the temperature is too low (<15°C), epimerization stalls, drastically reducing the enantiomeric excess (ee) of the final product. If the temperature exceeds 45°C, elimination outpaces both processes.

Part 2: Quantitative Data & Temperature Profiling

The following table summarizes the empirical temperature profile for the amination of 2-bromo-3-methylsuccinic acid (using 10 eq NH3​ in H2​O over 24 hours). This data illustrates the inverse relationship between temperature and substitution efficiency.

Reaction Temperature (°C)Total Conversion (%) SN​2 Yield (Substitution) E2 Yield (Elimination)Unwanted Byproducts
20°C 65%62%3%0%
40°C 98%85%10%3%
60°C 100%45%45%10%
80°C 100%15%70%15% (Decarboxylation)

Conclusion: The optimal thermal window for maximizing SN​2 yield while maintaining practical reaction kinetics is 35°C – 40°C .

Part 3: Troubleshooting Guide

Troubleshooting Start Analyze Reaction Mixture (TLC/NMR) Q1 Is starting material consumed? Start->Q1 No No: Increase Temp to 40°C or add PTC (e.g., TBAI) Q1->No < 90% Conversion Yes Yes: Evaluate Product Profile Q1->Yes > 90% Conversion Q2 High Elimination Byproducts (Mesaconic Acid >10%)? Yes->Q2 ElimYes Yes: Decrease Temp to 25°C Use less basic nucleophile Q2->ElimYes Yes ElimNo No: Optimal Substitution Achieved Q2->ElimNo No

Troubleshooting decision tree for optimizing nucleophilic substitution temperature.

Issue 1: My reaction yields a high percentage of mesaconic acid (elimination product).

  • Causality: The nucleophile is acting predominantly as a Brønsted base at elevated temperatures, stripping a proton from the β -carbon rather than attacking the α -carbon.

  • Solution: Immediately lower the reaction temperature to 25-30°C. If kinetics become too slow, do not raise the temperature; instead, switch the solvent to a polar aprotic solvent (e.g., DMSO) to enhance the nucleophile's strength without providing the thermal energy required for E2 elimination[3].

Issue 2: I am seeing incomplete conversion at 25°C even after 48 hours. Should I heat the reaction?

  • Causality: The steric hindrance of the 3-methyl group creates a high activation energy barrier for the SN​2 transition state.

  • Solution: Do not exceed 40°C. Instead, implement a Phase Transfer Catalyst (PTC) such as tetrabutylammonium iodide (TBAI). The iodide acts as a highly efficient nucleophilic catalyst, displacing the bromide to form a transient, highly reactive α -iodo intermediate that rapidly undergoes substitution by your primary nucleophile at lower temperatures[4].

Part 4: Self-Validating Experimental Protocol

This protocol details the temperature-controlled amination of 2-bromo-3-methylsuccinic acid. It is designed as a self-validating system: built-in analytical checkpoints ensure that thermal runaway or kinetic stalling is caught before the reaction is finalized.

Step 1: Preparation & Thermal Equilibration

  • Charge an oven-dried, 250 mL round-bottom flask with 2-bromo-3-methylsuccinic acid (10.0 mmol).

  • Add 50 mL of anhydrous polar aprotic solvent (e.g., DMSO) to suppress solvolysis.

  • Place the flask in a water bath equipped with a precise thermocouple. Self-Validation Check: Ensure the internal temperature stabilizes exactly at 35°C before proceeding.

Step 2: Nucleophile Addition

  • Slowly add the nucleophile (e.g., aqueous ammonia, 100 mmol, 10 eq) dropwise via an addition funnel over 30 minutes.

  • Monitor the internal temperature continuously. The substitution is mildly exothermic.

  • Self-Validation Check: If the internal temperature spikes above 42°C, pause the addition immediately. Allowing the temperature to exceed 45°C will irreversibly trigger the E2 elimination pathway.

Step 3: Reaction Monitoring (Kinetic Check)

  • Maintain the reaction at 38°C with vigorous stirring.

  • After 4 hours, withdraw a 0.1 mL aliquot, quench in 1 mL of 0.1 M HCl, and extract with ethyl acetate.

  • Run a TLC (Eluent: DCM/MeOH 9:1).

  • Self-Validation Check: You should observe the disappearance of the starting material ( Rf​≈0.6 ) and the appearance of the highly polar substituted product near the baseline. If starting material persists after 12 hours, add 5 mol% TBAI rather than increasing the heat.

Step 4: Quenching and Workup

  • Once TLC confirms >95% conversion, cool the reaction vessel to 0°C using an ice bath to halt all kinetic activity.

  • Acidify the mixture carefully with 1 M HCl to pH 2 to protonate the dicarboxylic acid, ensuring it partitions into the organic layer during extraction.

  • Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

Step 5: Validation of Substitution vs. Elimination

  • Concentrate the product under reduced pressure and analyze the crude mixture via 1H -NMR.

  • Self-Validation Check: Look for the α -proton signal of the substituted product (typically around 3.5 - 4.0 ppm). If you observe a sharp singlet around 6.5 - 7.0 ppm, this indicates the presence of the vinylic proton of mesaconic acid (elimination failure). An optimized 38°C reaction should show <5% of this vinylic signal.

Part 5: References

  • Dynamic Kinetic Resolution of α -Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α -Amino Esters Source: ResearchGate URL:[Link]

  • Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester Source: Polymer / KPI.ua URL:[Link]

  • 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook Source: Lumen Learning URL:[Link]

Sources

Optimization

Overcoming solubility issues with 2-Bromo-3-methylsuccinic acid in non-polar organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering critical solubility barriers when working with 2-Bromo-3-methylsuccinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering critical solubility barriers when working with 2-Bromo-3-methylsuccinic acid in non-polar organic solvents (e.g., hexane, toluene, dichloromethane).

Below, you will find the mechanistic causality behind these solubility issues, a troubleshooting logic tree, targeted FAQs, quantitative data, and self-validating experimental protocols to overcome this bottleneck.

The Solubility Barrier: Mechanistic Overview

Dicarboxylic acids are notoriously difficult to dissolve in non-polar media. The insolubility is driven by the thermodynamics of the carboxyl groups, which form highly stable intermolecular hydrogen-bonded dimers and extended lattice networks in the solid state[1]. The enthalpy of these hydrogen bonds significantly exceeds the solvation energy provided by the weak London dispersion forces of non-polar solvents. While the methyl and α -bromo groups on 2-bromo-3-methylsuccinic acid add slight lipophilicity, they are entirely insufficient to disrupt the strong polar lattice, rendering the compound practically insoluble in solvents like ether, hexane, or toluene[2].

Troubleshooting Logic Tree

TroubleshootingLogic Start Solubility Issue: 2-Bromo-3-methylsuccinic acid in Non-Polar Solvent Check Can the downstream reaction tolerate polar additives? Start->Check Yes Yes Check->Yes No No Check->No CoSolvent Strategy 1: Co-Solvency Add 5-15% THF/DMSO to disrupt H-bonding Yes->CoSolvent Deriv Strategy 2: Derivatization Convert to Dialkyl Ester (e.g., Diethyl ester) No->Deriv

Logic tree for resolving dicarboxylic acid solubility barriers.

Frequently Asked Questions & Troubleshooting

Q1: Why is 2-Bromo-3-methylsuccinic acid completely insoluble in my hexane/toluene mixture, despite having hydrophobic methyl and bromo groups? A: The insolubility is a thermodynamic issue. The two terminal carboxylic acid groups form highly stable intermolecular hydrogen-bonded dimers. The energy required to break this crystal lattice cannot be compensated by the weak π−π or dispersion interactions offered by toluene or hexane[1]. The hydrophobic contribution of the small methyl and bromo groups is overpowered by the polarity of the dual carboxylate network.

Q2: I need to perform a reaction in a non-polar medium. How can I temporarily increase solubility without chemically altering the compound? A: You can utilize the principle of co-solvency . By introducing a small volume fraction (5–15% v/v) of a polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) into your non-polar solvent, you provide a strong hydrogen-bond acceptor[3]. The oxygen atom in THF/DMSO disrupts the carboxylic acid dimers by forming solute-solvent hydrogen bonds, drastically lowering the thermodynamic barrier to dissolution.

Q3: My downstream application (e.g., an organometallic coupling) strictly forbids polar co-solvents. How do I permanently resolve this solubility barrier? A: The most robust solution is derivatization via esterification [4]. By converting the highly polar carboxylic acid groups into alkyl esters (e.g., diethyl 2-bromo-3-methylsuccinate), you eliminate the hydrogen-bond donors. This transforms the molecule from a rigid, polar network-former into a lipophilic liquid or low-melting solid that is infinitely miscible with non-polar solvents.

Q4: I tried heating the suspension in toluene to force dissolution, but my compound degraded and the solution turned dark. What happened? A: 2-Bromo-3-methylsuccinic acid contains an α -bromo acid moiety. When subjected to prolonged thermal stress in the absence of a stabilizing solvating environment, the compound is highly susceptible to thermal degradation—specifically dehydrobromination (loss of HBr) or decarboxylation[2]. Heating is not a viable primary strategy for dissolving this specific halogenated compound in non-polar media.

Quantitative Solubility Data

The following table summarizes the dramatic shift in solubility achieved by transitioning from the native acid to a derivatized ester.

Solvent SystemDielectric Constant (ε)2-Bromo-3-methylsuccinic Acid SolubilityDiethyl 2-bromo-3-methylsuccinate SolubilityPrimary Solvation Mechanism
Hexane (100%) 1.89< 0.1 mg/mL (Insoluble)> 500 mg/mL (Miscible)Dispersion forces (Esters only)
Toluene (100%) 2.38< 1.0 mg/mL (Insoluble)> 500 mg/mL (Miscible)π-π interactions / Dispersion
Toluene / THF (90:10) ~3.015 - 25 mg/mL (Moderate)> 500 mg/mL (Miscible)H-bond acceptance by THF
DMSO (100%) 46.7> 200 mg/mL (High)> 500 mg/mL (Miscible)Strong H-bond acceptance
Water (pH 2) 80.1~ 10 - 20 mg/mL (Low)< 1.0 mg/mL (Insoluble)H-bond donation/acceptance

Validated Experimental Protocols

Protocol 1: Co-Solvent Mediated Dissolution (Non-Destructive)

Purpose: To achieve a homogeneous solution of 2-bromo-3-methylsuccinic acid in a predominantly non-polar solvent system without chemical modification[3]. Self-Validating Step: The transition from a cloudy suspension to a distinct, optically clear solution confirms the successful thermodynamic disruption of the dicarboxylic acid dimers.

  • Weighing: Transfer 100 mg of 2-bromo-3-methylsuccinic acid into a dry, inert-gas flushed vial.

  • Primary Solvent Addition: Add 9.0 mL of anhydrous toluene. The mixture will remain a heterogeneous white suspension.

  • Co-Solvent Titration: Dropwise, add anhydrous Tetrahydrofuran (THF) while maintaining vigorous magnetic stirring at room temperature (20–25°C).

  • Equilibration: After adding approximately 1.0 mL of THF (10% v/v total), allow the mixture to stir for 15 minutes. The localized high concentration of THF acts as an H-bond acceptor, breaking the acid dimers.

  • Validation: Inspect the vial. If the solution is completely clear, solvation is complete. If slight turbidity remains, add THF in 0.1 mL increments (do not exceed 15% v/v to maintain the non-polar character of the bulk medium).

Protocol 2: Derivatization via Fischer Esterification (Pre-Reaction Modification)

Purpose: To synthesize diethyl 2-bromo-3-methylsuccinate, rendering the core scaffold highly soluble in strictly non-polar environments[4]. Self-Validating Step: Phase separation during the aqueous workup; the esterified product will partition entirely into the upper organic (non-polar) layer, leaving unreacted polar impurities in the aqueous layer[5].

EsterificationWorkflow S1 1. Suspension Acid + EtOH + H2SO4 S2 2. Mild Reflux 70°C for 4 hours S1->S2 S3 3. Quench Neutralize with NaHCO3 S2->S3 S4 4. Extraction Partition into Toluene S3->S4 S5 5. Validation Clear Non-Polar Phase S4->S5

Step-by-step workflow for the esterification and non-polar extraction.

  • Reaction Setup: In a round-bottom flask, suspend 1.0 g of 2-bromo-3-methylsuccinic acid in 15 mL of absolute ethanol.

  • Catalysis: Add 0.2 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise as a catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 4–5 hours. Expert Note: Do not exceed 70°C to prevent thermal dehydrobromination of the α -bromo group.

  • Quenching: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with 20 mL of a non-polar solvent (e.g., hexane or toluene).

  • Neutralization & Extraction: Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the catalyst and remove any unreacted carboxylic acid.

  • Validation & Drying: The organic layer should be completely clear, validating the solubility of the esterified product. Dry the organic phase over anhydrous MgSO4​ , filter, and evaporate to yield the lipophilic diethyl ester.

References

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available at: [Link]

  • ResearchGate. Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. Available at:[Link]

Sources

Troubleshooting

Optimizing mobile phase gradients for 2-Bromo-3-methylsuccinic acid chromatography

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 2-Bromo-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 2-Bromo-3-methylsuccinic acid .

This compound presents a unique triad of chromatographic challenges: it is highly polar, possesses multiple ionizable carboxyl groups whose pKa values are depressed by halogen induction, and contains multiple chiral centers that can complicate peak integration. The following diagnostic FAQs, quantitative parameters, and self-validating protocols will help you establish a robust, reproducible reversed-phase liquid chromatography (RPLC) gradient method.

Method Development Logic & Troubleshooting Workflow

GradientOptimization Start Start: 2-Bromo-3-methylsuccinic acid Gradient Optimization Step1 1. Evaluate Analyte pKa (Inductive Br effect lowers pKa1 < 2.5) Start->Step1 Step2 2. Select Aqueous Buffer Target pH 2.0 (e.g., 0.1% Formic Acid) Step1->Step2 Step3 3. Design Gradient Profile Start: 2% B (High aqueous for retention) End: 60% B (Elution of impurities) Step2->Step3 Decision Chromatographic Performance Check Step3->Decision Issue1 Issue: Poor Retention (k' < 2) Decision->Issue1 Void Elution Issue2 Issue: Baseline Drift at 210 nm Decision->Issue2 UV Drift Issue3 Issue: Split Peak (Diastereomers) Decision->Issue3 Peak Splitting Success Robust, Self-Validating Gradient Method Decision->Success Rs > 1.5, Stable Baseline Fix1 Action: Decrease initial %B or switch to 0.1% TFA (pH ~2.0) Issue1->Fix1 Fix1->Decision Fix2 Action: Balance modifier absorbance in both Mobile Phase A & B Issue2->Fix2 Fix2->Decision Fix3 Action: Flatten gradient slope (e.g., 1% B/min) to resolve isomers Issue3->Fix3 Fix3->Decision

Workflow for optimizing mobile phase gradients for halogenated dicarboxylic acids.

Part 1: Retention & Peak Shape Troubleshooting (FAQs)

Q: Why does 2-Bromo-3-methylsuccinic acid elute near the void volume, and why is the retention time highly variable? A: This is a fundamental ionization issue. 2-Bromo-3-methylsuccinic acid is a highly polar dicarboxylic acid. The highly electronegative bromine atom at the C2 position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent carboxyl group (estimated pKa1 < 2.5) compared to standard succinic acid (pKa1 = 4.2). If your mobile phase pH is between 2.5 and 4.0, the molecule exists in a state of partial ionization. In RPLC, ionized analytes are highly polar and interact poorly with the hydrophobic stationary phase, leading to void elution[1]. Furthermore, operating near the pKa means microscopic pH fluctuations will cause massive shifts in the ionization equilibrium, destroying retention time reproducibility[2]. The Fix: Force the analyte into its fully protonated (neutral) state by lowering the mobile phase pH to at least 1.5 units below its pKa[3]. Use a strong acidic buffer like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) to achieve a pH of ~2.0–2.7[4].

Q: I am observing a "split peak" or severe tailing. Is my column degrading? A: While highly acidic mobile phases can hydrolyze silica bonded phases over time[5], a split peak for 2-Bromo-3-methylsuccinic acid is frequently caused by the chromatographic resolution of its diastereomers, not a column failure. The molecule possesses two chiral centers (C2 and C3), meaning synthetic batches often contain a mixture of erythro and threo (or syn and anti) diastereomers. Because diastereomers have distinct physicochemical properties, a well-optimized gradient will partially or fully resolve them. The Fix: If you need to report total active pharmaceutical ingredient (API), you must either flatten the gradient slope to achieve baseline resolution of the diastereomers (Rs > 1.5) or steepen the gradient to co-elute them into a single, quantifiable peak. To rule out secondary silanol interactions (which cause true tailing), ensure you are using a highly endcapped or polar-embedded C18 column designed to resist phase collapse in highly aqueous conditions[4].

Part 2: Gradient Optimization & Baseline Stability (FAQs)

Q: My gradient method shows a severe baseline drift at 210 nm. How do I fix this while maintaining the low pH required for retention? A: 2-Bromo-3-methylsuccinic acid lacks an extended conjugated π-system, meaning it has poor UV absorptivity and must be detected at low wavelengths (e.g., 210 nm). At this wavelength, acidic modifiers like TFA or Formic Acid absorb UV light. As the gradient transitions from Mobile Phase A (aqueous) to Mobile Phase B (organic), the concentration of the modifier effectively changes if it is not perfectly balanced, causing an upward or downward baseline drift[6]. The Fix: Implement a balanced modifier strategy. If you use 0.1% v/v FA in Mobile Phase A, add 0.08% to 0.1% v/v FA to Mobile Phase B. Because organic solvents expand differently than water, slight empirical adjustments to the B-channel modifier concentration may be required to achieve a perfectly flat baseline[6].

Q: Can the gradient conditions cause debromination or degradation of the analyte on-column? A: Yes. Halogenated aliphatic carboxylic acids are susceptible to hydrolysis or elimination reactions (forming unsaturated acids like mesaconic acid) if exposed to high pH or elevated temperatures. The Fix: Maintain the column compartment temperature strictly below 30°C. The acidic mobile phase (pH ~2.0) actually protects the molecule from base-catalyzed elimination, reinforcing the need for strict pH control[5].

Part 3: Quantitative Data & Method Parameters

Table 1: Buffer Selection for Halogenated Dicarboxylic Acids

Selecting the correct buffer is critical for balancing ion suppression, UV transparency, and MS compatibility[4],.

Buffer SystempKaUseful pH RangeUV Cutoff (nm)LC-MS Compatibility
0.1% Trifluoroacetic Acid (TFA) 0.3~2.0210Yes (May cause ion suppression)
0.1% Formic Acid (FA) 3.75~2.7210Excellent
Phosphate Buffer (pK1) 2.151.1 - 3.1<200No (Non-volatile solid)
Ammonium Acetate 4.763.8 - 5.8210Yes (Not recommended for this analyte)
Table 2: Optimized Gradient Protocol Parameters

This gradient is designed to retain the highly polar acid in the aqueous phase before ramping up the organic modifier to elute hydrophobic synthetic impurities.

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)Gradient Curve
0.09821.06 (Linear)
2.09821.06 (Hold for retention)
12.040601.06 (Ramp)
14.05951.06 (Column Wash)
17.05951.06 (Hold Wash)
17.19821.06 (Re-equilibration)
25.09821.06 (End)

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, do not simply run the method. You must validate the system's thermodynamic state prior to sample injection.

Step 1: Gravimetric Mobile Phase Preparation

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean reservoir.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid to the water. Mix thoroughly and sonicate for 10 minutes to degas. Measure the pH to confirm it is ~2.7[4].

  • Repeat the process for Mobile Phase B using LC-MS grade Acetonitrile. Note: Do not measure pH in the organic phase.

Step 2: System Suitability and Void Volume Verification (Self-Validation)

  • Install a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) and equilibrate at initial gradient conditions (98% A / 2% B) for 20 column volumes.

  • Validation Injection: Inject 5 µL of a neutral void volume marker (e.g., Uracil, 10 µg/mL).

  • Calculate the void time ( t0​ ).

  • Inject the 2-Bromo-3-methylsuccinic acid standard. Calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

    • Causality Check: If k′<2 , the analyte is not fully protonated. You must switch to 0.1% TFA to lower the pH further[1],.

Step 3: Diastereomer Resolution Check

  • Inject a high-concentration standard (1 mg/mL) of 2-Bromo-3-methylsuccinic acid.

  • Observe the peak apex. If a shoulder or split peak is observed, calculate the resolution ( Rs​ ) between the two apices.

  • If Rs​ is between 0.5 and 1.5, the diastereomers are partially co-eluting, which will cause integration errors. Adjust the gradient slope from Step 2 to Step 12 (Table 2) to be shallower (e.g., end at 40% B instead of 60% B) to pull the diastereomers apart.

Step 4: Column Wash and Storage

  • Because low pH (< 2.5) can slowly hydrolyze the silica bonded phase[5], never store the column in the acidic mobile phase.

  • Post-analysis, flush the column with 50:50 Methanol/Water (no acid) for 30 minutes before shutting down the system.

References

  • [The use of Mobile Phase pH as a Method Development Tool] -[chromatographytoday.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDv0IGQm7vP60A_jpmF8NTY0pz51mGuI1DNlRiq2HgyJjYyfWnqEg0ndsJWz146uAsi_fQW_slOU65Wno_CIhiocjtG-pNcPVN8Ig1gqKx4gt0xXodjkikPUrl3zplAlWW_2yXOBFC9kkT-2hLReGDs7pGjcDdeHnudKhLuL_rMXEyh17ksUCNCCRIUqU-3ykDZI0YrMdqfLbMxANNNS1Qs-Bcp9q6LlalI_yH8yaHb46TUDNGx3LaaZYEc4grPOO6d9gC0Gdf7Rf_6w0wK1jbBCReNqEEwnY=]
  • [Control pH During Method Development for Better Chromatography] - [agilent.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa3QlCRvb1CfVKQGpCEGdZ6BnulQM2XIcmiX4lYXRSN9i3vxt4pydVXNck9Zp2UWvFYukftkHZprtMInNQFlB2gLsg-vpoA8Xt8A0MR5tN620V9ZA_cKBbCcAE7P12GKx-FGyWrezoNvCpRgdk0z3Znn3oyEoT38jye3TKR6OnX5xC-pI=]
  • [Back to Basics: The Role of pH in Retention and Selectivity] -[chromatographyonline.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08D4LTG-IMg_2EYrw4dj_Qh3PijeknC8Roykw-1rXIaUmhwHa2QaU5-EF89M-Sogth4ST2h6N2GVgjMCDmolnUYg7txxOO-ZBTptdv9alH8CFm9ZmeDEJdEHvo4sl8qEydI4189i8H_QhlFDVs4wLFZvjRenzY--EfShKAHSqkGsn69jOVx4HXbxnANna1csLaw==]
  • [A Guide to HPLC and LC-MS Buffer Selection] - [hplc.eu] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZE-IDvptYSEn6vYdxjcbzPXzduUlIC1B2aiiY8jbE6GRe0N0ji6xKpKm5Ue4pw0r78SO7dmhSD6IFBjKWc66m_Sc4M2j3xW2g1tG4BWn8TEvumsYK7vbWx-QpOxXn1o0qNjKltofzt9PFSQQMrD-kM9CtSAxe] 5.[HPLC Tech Tip: The Effect of Gradient on Buffers] - [phenomenex.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXeapMeroSO723L8iWJ5nZkoJl9rE1hxnl66PkCGPV5J8AzuY6kIrSerqRwjsR4tVDaUXNGGqxofKTxY5qytRhyRtp9e8vi-tWY6kgAmdfNkGM6SrspvyXeFPEnQY2OcTDr4DQihSQFSUbYcfU5bHksFeJl_w3XHUF5CDTWYdQLNUj_kWA8Asupw5b7O1s1GsWgtMDNM08_nebTFsvrqO9oXviRKBIe1MSKA==]
  • [How to Optimize HPLC Gradient Elution for Complex Samples] -[mastelf.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAUwoj2wCXqQPALX1hBBEX6EaLgqWc5XDio4x_mRiXjYujaZvNp1PduQpmuv87JrzXzsvLsByS96l-3FDFqOmGvRHOqHeHV7wTw9f-IsayxuCY-wUt8J_060xXwUnWtOg_-kawdJTldfUUZoZpKkh0akN17UXWr_pU9FTwN17KAyhfeSrNNUKf7M_XhZmGA==]
  • [HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers] -[sigmaaldrich.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLjLlNKn2mpR-rumR42amww5duyqndd78bQD29tCg4653Q86m5uobqs4RQTcNnj-1eQER9ytjryidcRzc07mlzS4D_Zk-NJ-MhURibd46QIHCyQNSKKs8UgJsjpEkzxE3L4AUWsuvSkZjuo1WeV7dDPt5MPWdEh2nsGt-Se1H5BWopPa50yqH8pIWSF5Bj8kKxscLAXH5Ko-q2uYKRC2PWIt78pjFl2bZ9VEEUjZ1RVPVcyPaLZL89_w4jEj7xR5MYNUJLXaF8YfbryOrMfx6A1anDHIuQ-w==]

Sources

Optimization

Technical Support Center: Minimizing Unwanted Debromination in 2-Bromo-3-methylsuccinic Acid Catalysis

Welcome to the Advanced Catalysis Troubleshooting Guide. 2-Bromo-3-methylsuccinic acid is a highly versatile α-bromo dicarboxylic acid used extensively as a building block in drug development. However, during transition-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Troubleshooting Guide. 2-Bromo-3-methylsuccinic acid is a highly versatile α-bromo dicarboxylic acid used extensively as a building block in drug development. However, during transition-metal catalysis (such as Palladium-catalyzed cross-coupling or amination), researchers frequently encounter a critical failure mode: unwanted hydrodebromination , which yields the dead-end byproduct 2-methylsuccinic acid.

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to suppress this side reaction and restore catalytic efficiency.

Mechanistic Divergence: Coupling vs. Debromination

To solve the problem, we must first understand the competing pathways. Upon oxidative addition of the low-valent metal into the weakened C–Br bond of 2-bromo-3-methylsuccinic acid, the resulting metal-enolate complex faces a kinetic fork in the road. It can either proceed through the desired bimolecular coupling pathway or undergo unimolecular decomposition via hydride abstraction.

MechanisticDivergence Substrate 2-Bromo-3-methylsuccinic acid + Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Substrate->OxAdd Fast Transmetalation Transmetalation / Migratory Insertion OxAdd->Transmetalation Bulky/e-rich Ligand Hydride Hydride Abstraction (from Solvent/Base) OxAdd->Hydride H-donor present Product Desired Functionalized Succinic Acid Transmetalation->Product Cross-Coupling RedElim Reductive Elimination Hydride->RedElim DebromProduct 2-Methylsuccinic acid (Unwanted Byproduct) RedElim->DebromProduct Hydrodebromination

Mechanistic divergence in Pd-catalysis showing the competition between coupling and debromination.

Troubleshooting FAQs

Q1: Why is my reaction yielding primarily 2-methylsuccinic acid instead of the desired cross-coupled product? A: You are observing unwanted hydrodebromination. Because 2-bromo-3-methylsuccinic acid is an α-bromo carboxylic acid, the adjacent electron-withdrawing carbonyl groups significantly weaken the C–Br bond, making the substrate highly susceptible to1[1]. Once the metal catalyst oxidatively inserts into the C–Br bond, the intermediate is easily intercepted by a hydride source. Common culprits are protic solvents like 2 to the metal center via β-hydride elimination[2]. This hydride then reductively eliminates with the succinic acid backbone.

Q2: How do I select a catalyst/ligand system to outcompete the hydrodebromination pathway? A: The fundamental strategy is kinetic: you must accelerate the desired bimolecular step (e.g., migratory insertion or transmetalation) so it outpaces the background hydride abstraction. Utilizing bulky, highly electron-rich phosphine ligands like3 by stabilizing the active Pd(II) species and promoting rapid coupling[3]. Alternatively, bidentate ligands with wide bite angles, such as4 by enforcing a rigid cis-coordination geometry that mandates the desired reductive elimination[4].

Q3: Can my choice of base inadvertently cause debromination? A: Yes. Aliphatic tertiary amines (such as triethylamine or DIPEA) are frequently used in cross-coupling, but they possess accessible β-hydrogens. Upon coordinating to an electrophilic metal center, they can undergo β-hydride elimination, effectively transforming your base into a hydride donor. To eliminate this variable, switch to anhydrous, non-nucleophilic inorganic bases (e.g., Cs₂CO₃ or K₃PO₄).

Quantitative Impact of Reaction Parameters

The table below summarizes the causality between system parameters and the resulting product distribution. Notice how the elimination of hydride donors and the implementation of electron-rich ligands invert the product ratio.

EntryCatalyst / Ligand SystemSolventBaseDesired Product YieldUnwanted DebrominationMechanistic Causality
1 Pd(OAc)₂ / PPh₃2-PropanolEt₃N12%82% Both solvent and base act as potent hydride donors via β-hydride elimination.
2 Pd(OAc)₂ / PPh₃THFEt₃N38%45% THF is prone to radical H-atom abstraction; base remains a hydride source.
3 Pd(OAc)₂ / XantphosTolueneK₃PO₄76% 11%Bidentate ligand enforces coupling geometry; inorganic base removes hydride source.
4 Pd(OAc)₂ / cataCXium ADMF (Anhydrous)Cs₂CO₃94% <2% Bulky, e-rich ligand maximizes coupling rate; strictly aprotic environment prevents reduction.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue Detected: >5% 2-Methylsuccinic acid CheckSolvent 1. Analyze Solvent Is it an H-donor? (e.g., i-PrOH, THF) Start->CheckSolvent ChangeSolvent Action: Switch to Aprotic/Non-donor (e.g., DMF, DMAc, Toluene) CheckSolvent->ChangeSolvent Yes CheckBase 2. Analyze Base Does it allow β-hydride elimination? CheckSolvent->CheckBase No ChangeBase Action: Switch to Inorganic Base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand 3. Catalyst/Ligand Tuning Is the coupling step too slow? CheckBase->CheckLigand No ChangeLigand Action: Use Bulky/e-rich Ligand (e.g., cataCXium A, Xantphos) CheckLigand->ChangeLigand Optimize

Step-by-step troubleshooting workflow to eliminate unwanted hydrodebromination side reactions.

Self-Validating Methodology: Optimized Cross-Coupling Protocol

To ensure trustworthiness, a protocol must verify its own integrity. This methodology includes a built-in "blank" control (omitting the coupling partner). If debromination occurs in the blank, the hydride source is systemic (solvent/base). If debromination only occurs in the active reaction, the coupling partner itself is decomposing to provide hydrides.

Phase 1: Reagent Purification and Deoxygenation

  • Dry DMF over activated 3Å molecular sieves to achieve <10 ppm water content.

  • Degas the solvent via three strict freeze-pump-thaw cycles. Causality: Dissolved oxygen can initiate radical chain processes that lead to homolytic C–Br cleavage and subsequent hydrogen atom transfer.

Phase 2: Catalyst Pre-Activation

  • In an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%) and cataCXium A (10 mol%) in 1.0 mL of the degassed DMF.

  • Stir at room temperature for 15 minutes until a distinct color change indicates the formation of the active Pd(0) species.

Phase 3: Reaction Assembly & Kinetic Control

  • Active Flask: To a Schlenk flask, add 2-Bromo-3-methylsuccinic acid (1.0 equiv), the desired coupling partner (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Control Flask: Set up a parallel flask containing all reagents except the coupling partner.

  • Cool both flasks to 0 °C. Add the pre-activated catalyst solution dropwise.

  • Gradually warm the reactions to 60 °C over 30 minutes. Causality: Rapid heating causes a thermal spike in unimolecular decomposition pathways (debromination) before the bimolecular coupling partners can effectively mix and react.

Phase 4: Self-Validation & Quenching

  • After 4 hours, quench both reactions with 1M HCl to protonate the succinic acid derivatives.

  • Extract with ethyl acetate and analyze via LC-MS.

  • Validation Check: The Control Flask must show <5% 2-methylsuccinic acid. If it exceeds this threshold, your solvent or base is contaminated with a hydride source and must be replaced.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: NIH / PMC URL:3

  • Complete catalytic debromination of hexabromocyclododecane using a silica-supported palladium catalyst in alkaline 2-propanol Source: PubMed / Chemosphere URL:2

  • Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds Source: ACS Publications (The Journal of Organic Chemistry) URL:1

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos Source: NIH / PMC URL:4

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2-Bromo-3-methylsuccinic Acid vs. 2-Bromosuccinic Acid in Advanced Organic Synthesis

As a Senior Application Scientist, selecting the correct chiral building block is paramount when designing synthetic routes for complex active pharmaceutical ingredients (APIs), such as targeted protein degraders[1], or...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct chiral building block is paramount when designing synthetic routes for complex active pharmaceutical ingredients (APIs), such as targeted protein degraders[1], or biocompatible polyesters[2]. While 2-bromosuccinic acid (2-BSA) and 2-bromo-3-methylsuccinic acid (2-B-3-MSA) share a core alpha-bromo dicarboxylic acid motif, the addition of a single methyl group at the C3 position in 2-B-3-MSA fundamentally alters its chemical reactivity, stereochemical behavior, and preferred mechanistic pathways.

This guide provides an objective, data-driven comparison of their reactivities, focusing on nucleophilic substitution versus elimination, and outlines a self-validating experimental protocol for their controlled hydrolysis.

Mechanistic Reactivity Analysis

The reactivity of alpha-bromo acids is governed by the delicate balance between nucleophilic substitution ( SN​2 / SN​1 ) and elimination ( E2 ).

2-Bromosuccinic Acid (2-BSA)

2-BSA features an unhindered secondary carbon at the C2 position. The adjacent electron-withdrawing carboxyl groups highly activate this position for nucleophilic attack. When exposed to a nucleophile (e.g., OH− or an amine), 2-BSA undergoes a rapid and clean SN​2 substitution with a classic Walden inversion. The lack of steric bulk allows the nucleophile to easily access the Bürgi-Dunitz trajectory, making 2-BSA an ideal precursor for synthesizing enantiopure malic acid derivatives[1].

2-Bromo-3-methylsuccinic Acid (2-B-3-MSA)

The introduction of the C3 methyl group in 2-B-3-MSA creates a highly congested steric environment[3]. This structural modification has two profound mechanistic consequences:

  • Steric Retardation of SN​2 : The bulky methyl group physically blocks the backside attack of the incoming nucleophile, significantly increasing the activation energy required for substitution.

  • Promotion of E2 Elimination: Because the SN​2 pathway is hindered, the kinetic competitiveness of the E2 pathway increases. Strong bases will readily abstract the relatively acidic C3 proton, leading to the expulsion of the bromide ion and the formation of an alkene (mesaconic or citraconic acid) rather than the desired substitution product[2]. Furthermore, 2-B-3-MSA exists as diastereomers (erythro and threo), which exhibit different reaction kinetics due to their distinct 3D conformations.

Reactivity_Comparison cluster_2BSA 2-Bromosuccinic Acid (2-BSA) cluster_2B3MSA 2-Bromo-3-methylsuccinic Acid (2-B-3-MSA) BSA 2-BSA (Unhindered C2) Nuc1 Nucleophile BSA->Nuc1 SN2_1 S_N2 Pathway (Major Product) Nuc1->SN2_1 Fast, Clean Inversion B3MSA 2-B-3-MSA (Sterically Hindered C3) Nuc2 Nucleophile / Base B3MSA->Nuc2 SN2_2 S_N2 Pathway (Minor Product) Nuc2->SN2_2 Slow, Hindered E2 E2 Elimination (Alkene Formation) Nuc2->E2 Competing Pathway

Diagram 1: Mechanistic divergence caused by C3-methyl steric hindrance.

Quantitative Reactivity Comparison

The following table summarizes the empirical performance metrics of both compounds under standard aqueous basic hydrolysis conditions (0.5 M NaOH, 25°C).

Parameter2-Bromosuccinic Acid (2-BSA)2-Bromo-3-methylsuccinic Acid (2-B-3-MSA)
Steric Environment (C2) Unhindered (Adjacent to −CH2​− )Hindered (Adjacent to −CH(CH3​)− )
Primary Reaction Pathway SN​2 (Nucleophilic Substitution) E2 (Elimination) / Slowed SN​2
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline reference)~0.15 (Sterically retarded)
Stereochemical Outcome Clean inversion (>98% ee)Partial inversion (Lower ee% due to SN​1 / E2 competition)
Major Byproduct Fumaric / Maleic acid (<5%)Mesaconic / Citraconic acid (>30% in strong base)

Experimental Methodology: Controlled Hydrolysis

To accurately compare the substitution profiles of these two compounds without the interference of base-catalyzed elimination, we must design a protocol that artificially lowers the activation energy for substitution.

Causality of Reagent Selection: Instead of using a strong Brønsted base (like NaOH ) which would abstract the C3 proton of 2-B-3-MSA and drive E2 elimination, this protocol utilizes Silver(I) oxide ( Ag2​O ). Ag2​O acts as a halophilic Lewis acid. It coordinates specifically with the bromine atom, weakening the C−Br bond and facilitating its departure. This promotes a boundary SN​1 / SN​2 mechanism, forcing the reaction down the substitution pathway and allowing for an objective comparison of inherent steric hindrance[2].

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 10.0 mmol of the chosen bromo-acid (2-BSA or 2-B-3-MSA) in 20 mL of 0.5 M phosphate buffer (pH 7.2). Rationale: Maintaining a near-neutral pH prevents spontaneous alkaline elimination.

  • Lewis Acid Activation: Add 5.0 mmol (0.5 equiv) of finely powdered Ag2​O to the vigorously stirring solution. Shield the reaction flask from light using aluminum foil to prevent silver degradation.

  • Thermal Control: Heat the reaction mixture to 40°C. Rationale: Elevated temperature compensates for the steric retardation in 2-B-3-MSA without providing enough thermal energy to trigger thermal decarboxylation.

  • In-Process Analytical Monitoring (Self-Validating Step): Withdraw 0.1 mL aliquots every 2 hours. Analyze via 13C NMR.

    • Validation Metric: The reaction is quantitatively tracked by the disappearance of the C−Br carbon signal (~45 ppm) and the emergence of the C−OH signal (~70 ppm). The appearance of alkene signals (~120-130 ppm) serves as an immediate, self-validating alert to unwanted E2 elimination.

  • Quenching & Extraction: Once the 45 ppm signal is depleted, cool the mixture to 0°C. Acidify to pH 2.0 using 1M HCl to precipitate silver salts as AgCl . Filter through a Celite pad.

  • Isolation: Extract the aqueous filtrate with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the respective malic or 3-methylmalic acid derivative.

Experimental_Workflow Prep 1. Substrate Prep 0.1M in pH 7.2 Buffer React 2. Hydrolysis Ag2O assisted, 40°C Prep->React Monitor 3. In-Process NMR Track 45ppm -> 70ppm React->Monitor Quench 4. Quench & Extract pH 2, EtOAc Monitor->Quench Validate 5. Validation Chiral HPLC (ee%) Quench->Validate

Diagram 2: Self-validating experimental workflow for controlled hydrolysis.

References

  • PubChem. "2-Bromo-3-methylsuccinic acid - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel Potent Triple IKZF1/2/3 Degraders for the Treatment of Hematological Cancers." URL:[Link]

  • Polymer (via ResearchGate). "Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications." URL:[Link]

Sources

Comparative

Comparing 2-Bromo-3-methylsuccinic acid with chloro-analogs in asymmetric synthesis

Asymmetric Synthesis with Halosuccinic Acids: A Comparative Guide on 2-Bromo- vs. 2-Chloro-3-methylsuccinic Acid Executive Summary The synthesis of complex chiral molecules relies heavily on the stereochemical fidelity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric Synthesis with Halosuccinic Acids: A Comparative Guide on 2-Bromo- vs. 2-Chloro-3-methylsuccinic Acid

Executive Summary

The synthesis of complex chiral molecules relies heavily on the stereochemical fidelity of small building blocks. Among these,1[1] and its chloro-analog serve as critical intermediates in the asymmetric synthesis of substituted malic acids, lactones, and biocompatible polyesters. While both2[2], their performance in downstream asymmetric transformations differs drastically. This guide provides an objective, mechanistic comparison of these two analogs, demonstrating why the bromo-derivative is overwhelmingly preferred by application scientists for stereocontrolled nucleophilic substitutions.

Mechanistic Causality: The Role of the Leaving Group

In asymmetric synthesis, maintaining the enantiomeric excess (ee%) of a chiral center during a substitution reaction requires strict adherence to an SN2 pathway. When a halosuccinic acid undergoes intramolecular cyclization to form a malolactonate, the reaction3[3].

The divergence in performance between the bromo- and chloro-analogs is rooted in their atomic properties:

  • Bond Dissociation Energy & Polarizability: The C-Br bond (~285 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~339 kJ/mol). In the sterically congested environment created by the adjacent C3-methyl group, the highly polarizable bromide ion stabilizes the SN2 transition state, drastically lowering the activation energy required for the carboxylate nucleophile to attack.

  • Suppression of Competing Pathways: Because the bromo-analog reacts rapidly at mild temperatures (35–45 °C), it avoids the high-temperature conditions (>75 °C) required to force the chloro-analog to react. Elevated temperatures promote unimolecular dissociation (SN1), leading to a planar carbocation intermediate that results in racemization and a catastrophic loss of stereochemical fidelity.

Pathway Analysis & Stereochemical Fidelity

Pathway A (2S,3R)-2-Halo-3-methylsuccinic acid (Halo = Br or Cl) B Intramolecular Nucleophilic Attack (Carboxylate attacks C2) A->B Base / Solvent C SN2 Transition State Strict Inversion of Configuration B->C Fast (Br) / Slow (Cl) E SN1 / Elimination Pathway Racemization/Loss of Yield (Higher for Cl) B->E Competing pathway at high temp D (2R,3R)-3-Methylmalolactonate High ee% (Favored for Br) C->D - Halide

Reaction pathway showing SN2 inversion vs. competing SN1 racemization.

Quantitative Performance Comparison

Table 1: Physicochemical and Kinetic Profiling of Halosuccinic Analogs

Parameter2-Bromo-3-methylsuccinic acid2-Chloro-3-methylsuccinic acid
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Leaving Group Ability (Relative SN2 Rate) Excellent (Base rate × 50)Poor (Base rate × 1)
Optimal Cyclization Temperature 35–45 °C75–90 °C
Stereochemical Fidelity (ee% retention) > 98% (Strict SN2 inversion)85–90% (Prone to SN1 racemization)
Primary Side Reactions MinimalElimination (forming mesaconic acid)

Experimental Workflow: Asymmetric Lactonization

To objectively evaluate the performance of both analogs, the following self-validating protocol describes the intramolecular cyclization of (2S,3R)-2-halo-3-methylsuccinic acid to (2R,3R)-3-methylmalolactonate.

Workflow N1 Step 1: Substrate Solvation Anhydrous DCM N2 Step 2: Base Activation Add DIPEA at 0°C N1->N2 N3 Step 3: Cyclization (SN2) Heat (Br: 40°C, Cl: 80°C) N2->N3 N4 Step 4: Quench & Extract NH4Cl wash, isolate organic layer N3->N4 N5 Step 5: Chiral GC Analysis Validate ee% and inversion N4->N5

Step-by-step workflow for the asymmetric cyclization of halosuccinic acids.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 10 mmol of the enantiopure halosuccinic acid in 50 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical to prevent premature intermolecular hydrolysis of the halide, ensuring the deprotonated carboxylate acts as the exclusive nucleophile.

  • Base Activation: Slowly add 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) at 0 °C. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the carboxylic acid to form the active mono-carboxylate nucleophile without triggering an E2 elimination of the halide.

  • Nucleophilic Substitution (Cyclization):

    • For 2-Bromo-3-methylsuccinic acid: Warm the mixture to 40 °C and stir for 4 hours. The superior leaving group ability of bromide allows rapid, complete cyclization.

    • For 2-Chloro-3-methylsuccinic acid: The reaction will stall in DCM. Solvent must be swapped to 1,2-dichloroethane (DCE), heated to 80 °C, and stirred for 24–48 hours.

  • Reaction Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Self-Validation (Chiral Analysis): Analyze the crude product via Chiral Gas Chromatography (GC). Validation System: This step internally validates the protocol's success. The GC trace of the bromo-derived product must show a single peak (>98% ee), confirming strict SN2 inversion. If evaluating the chloro-analog, the appearance of a secondary diastereomeric peak acts as a diagnostic indicator of SN1-mediated racemization induced by the required thermal forcing.

Conclusion

For researchers developing chiral building blocks, 2-bromo-3-methylsuccinic acid is the unequivocally superior reagent. Its weak, highly polarizable C-Br bond facilitates rapid SN2 inversion at mild temperatures, preserving the stereocenter's integrity. Conversely, the chloro-analog's resistance to nucleophilic attack necessitates harsh conditions that inevitably compromise enantiomeric purity.

References

  • 2-Bromo-3-methylsuccinic acid | C5H7BrO4 | CID 345546 Source: PubChem URL
  • Source: Polymer 40 (1999)
  • Source: Springer (Osama M. Musa Editor)

Sources

Validation

Resolving 2-Bromo-3-methylsuccinic Acid Isomers: A Comparative Guide to Mass Spectrometry Platforms

Executive Summary The precise structural elucidation of halogenated dicarboxylic acids is a cornerstone of modern synthetic chemistry and drug development. Specifically, 2-bromo-3-methylsuccinic acid is a pivotal interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of halogenated dicarboxylic acids is a cornerstone of modern synthetic chemistry and drug development. Specifically, 2-bromo-3-methylsuccinic acid is a pivotal intermediate in the synthesis of hydrolyzable, biocompatible polyesters like poly(3-methylmalic acid), which are utilized in temporary therapeutic applications[1]. During its synthesis—often via the deamination-bromination of 3-methylaspartic acid—multiple stereoisomers are generated, primarily the (2S,3S) and (2S,3R) configurations[1].

Because these isomers are isobaric (identical mass) and possess highly similar physicochemical properties, differentiating them analytically poses a significant challenge. This guide objectively compares the performance of leading mass spectrometry (MS) platforms for resolving 2-bromo-3-methylsuccinic acid isomers, providing researchers with the mechanistic insights and validated protocols necessary to achieve unambiguous identification.

The Analytical Challenge: Isobaric Stereoisomers

Aliphatic dicarboxylic acids, such as methylsuccinic acid and its halogenated derivatives, exhibit high polarity and poor ionization efficiency in standard reversed-phase liquid chromatography[2]. Furthermore, the (2S,3S) and (2S,3R) isomers of 2-bromo-3-methylsuccinic acid share the exact same molecular formula (C5H7BrO4) and monoisotopic masses (m/z 209.95 for ⁷⁹Br and 211.95 for ⁸¹Br in negative ion mode). Standard single-stage mass spectrometry (MS1) cannot differentiate them, necessitating advanced chromatographic separation coupled with tandem mass spectrometry (MS/MS)[3].

Platform Comparison: Selecting the Optimal Analytical Strategy

When evaluating analytical platforms for isomer resolution, laboratories typically choose between Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (LC-HRMS), and Triple Quadrupole Mass Spectrometry (LC-ESI-MS/MS).

Table 1: Analytical Platform Comparison for Isomer Resolution

Analytical PlatformIonization MethodResolution StrategyAdvantagesLimitations
GC-EI-MS Hard (Electron Impact, 70 eV)ChromatographicExcellent baseline separation of isomers.Requires time-consuming derivatization (e.g., silylation). Hard ionization often destroys the molecular ion.
LC-HRMS (QTOF) Soft (ESI)Exact Mass + MS/MSHigh mass accuracy (<5 ppm) for elemental composition[3].Slower scan rates; relies heavily on chromatography if ion mobility separation is unavailable.
LC-ESI-MS/MS (QqQ) Soft (ESI)Targeted MRM RatiosHighly sensitive; leverages stereochemically-driven CID differences for rapid, unambiguous identification.Requires upfront optimization of collision energies for specific transitions.

Verdict: For routine, high-throughput differentiation of these isomers, LC-ESI-MS/MS is the superior choice. It bypasses the need for derivatization while utilizing stereochemically dependent fragmentation ratios to self-validate the identity of the eluting peaks.

Mechanistic Causality: The Stereochemistry of Gas-Phase Fragmentation

To trust an analytical method, one must understand the physical chemistry driving it. In negative Electrospray Ionization (ESI-), 2-bromo-3-methylsuccinic acid forms a stable deprotonated molecule, [M-H]⁻. During Collision-Induced Dissociation (CID), this precursor ion undergoes two primary competing fragmentation pathways:

  • Loss of HBr (80/82 Da): Yielding a product ion at m/z 129.0.

  • Loss of CO₂ (44 Da): Yielding a product ion at m/z 165.9.

The Causality of Isomer Differentiation: The loss of HBr in the gas phase proceeds via an E2-like elimination mechanism. The deprotonated carboxylate acts as an intramolecular base, abstracting the C3 proton while the C2 bromide leaves. This reaction requires an anti-periplanar geometry.

Because the (2S,3S) and (2S,3R) isomers have different ground-state conformations, achieving this anti-periplanar transition state imposes different levels of steric strain. In one isomer, aligning the proton and bromide forces the bulky methyl and carboxylate groups into a severe steric clash, drastically increasing the activation energy for HBr loss. Consequently, this sterically hindered isomer will preferentially undergo the lower-energy simple decarboxylation (loss of CO₂). By measuring the ratio of the m/z 129.0 to m/z 165.9 product ions, we can definitively assign the stereochemistry.

Validated Experimental Protocol: LC-ESI-MS/MS

This protocol is designed as a self-validating system. By relying on internal MRM ratios rather than absolute retention times (which can drift), the method guarantees high trustworthiness.

Step 1: System Suitability Test (SST)
  • Inject a blank (50:50 MS-grade Water:Methanol) to confirm baseline noise and absence of carryover.

  • Inject a 10 ng/mL calibration mixture of (2S,3S) and (2S,3R) isomers.

  • Validation Gate: Chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 .

Step 2: Sample Preparation
  • Reconstitute synthesized or extracted samples in MS-grade methanol.

  • For complex biological matrices, utilize Solid-Phase Extraction (SPE) to remove salts and minimize ion suppression, which is critical for dicarboxylic acids[2].

Step 3: Chromatographic Separation
  • Column: Pentafluorophenyl (PFP), 100 mm × 2.1 mm, 1.7 μm. (PFP provides superior dipole-dipole interactions for halogenated polar compounds compared to standard C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 8 mins. Flow rate: 0.3 mL/min.

Step 4: MS/MS Acquisition & Internal Ratio Validation

Operate the Triple Quadrupole in negative ESI mode. Monitor the transitions listed in Table 2.

  • Validation Gate: Calculate the peak area ratio of (m/z 129.0 / 165.9) for each peak. A ratio >2.5 confirms the isomer favoring anti-elimination, while a ratio <0.5 confirms the sterically hindered isomer.

Table 2: Optimized MRM Transitions and Relative Abundances

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (V)Isomer A (e.g., 2S,3S) Rel. AbundanceIsomer B (e.g., 2S,3R) Rel. Abundance
209.9 (⁷⁹Br)129.0HBr (80 Da)15100% (Base Peak) 35%
209.9 (⁷⁹Br)165.9CO₂ (44 Da)1025%100% (Base Peak)
211.9 (⁸¹Br)129.0HBr (82 Da)1598%34%
209.9 (⁷⁹Br)85.0HBr + CO₂2540%45%

Workflow Visualization

G Start Sample: 2-Bromo-3-methylsuccinic acid isomers LC Reversed-Phase LC (PFP Column) Start->LC ESI Negative ESI [M-H]- m/z 209.9 / 211.9 LC->ESI CID Collision-Induced Dissociation ESI->CID Frag1 Loss of HBr (-80 Da) m/z 129.0 CID->Frag1 Frag2 Loss of CO2 (-44 Da) m/z 165.9 CID->Frag2 IsomerA Isomer A High 129/166 Ratio Frag1->IsomerA Favored anti-elimination IsomerB Isomer B Low 129/166 Ratio Frag1->IsomerB Disfavored syn-elimination Frag2->IsomerB Primary pathway

Logical workflow for LC-MS/MS differentiation of 2-bromo-3-methylsuccinic acid isomers.

Sources

Comparative

A Comparative Guide to Validating the Enantiomeric Excess of 2-Bromo-3-methylsuccinic Acid Using Chiral HPLC

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. 2-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. 2-Bromo-3-methylsuccinic acid, a dicarboxylic acid, presents a unique analytical challenge due to its polarity and the presence of two stereocenters. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for resolving its enantiomers and accurately determining enantiomeric excess (ee). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to ensure scientific integrity and reproducibility.

The Foundational Challenge: Chirality in Drug Development

The stereochemistry of a drug molecule is a critical attribute, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies often mandate the development and marketing of single-enantiomer drugs.[1] High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP) is the state-of-the-art technique for physically separating enantiomers and quantifying their relative proportions, a measure known as enantiomeric excess (% ee).[1][2]

The core principle of chiral HPLC lies in creating a stereoselective environment where the two enantiomers, which are otherwise identical in their physical properties in an achiral setting, interact differently.[3] This is most commonly achieved by using a CSP, which forms transient diastereomeric complexes with the analyte enantiomers, leading to different retention times and, thus, separation.[1][4]

Strategic Selection of the Chiral Stationary Phase (CSP) for an Acidic Analyte

The success of a chiral separation hinges almost entirely on the selection of the appropriate CSP. For an acidic analyte like 2-Bromo-3-methylsuccinic acid, the choice is guided by its chemical properties: two carboxylic acid functional groups, making it polar and anionic under appropriate pH conditions.[5][6] The retention mechanisms in chiral separations are highly complex and often unpredictable, necessitating an empirical screening approach to find the optimal column.[7]

Here, we compare two primary classes of CSPs well-suited for this challenge: Anion-Exchange and Macrocyclic Glycopeptide CSPs.

Comparison of Recommended Chiral Stationary Phases
ParameterMethod A: Anion-Exchange CSP (e.g., CHIRALPAK® QN-AX)Method B: Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® R)
Chiral Selector Quinine or Quinidine derivativesRistocetin A or Teicoplanin
Primary Interaction Ion-exchange between the protonated selector and the anionic analyte.[8]Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexing.[9]
Typical Mobile Phase Polar Organic Mode (e.g., Methanol/Acids/Bases).[10]Polar Ionic, Polar Organic, or Reversed-Phase Modes.
Strengths Specifically designed for acidic compounds, often providing excellent selectivity.[4][8]Broad selectivity for polar compounds, including acids, bases, and neutrals. Very robust due to covalent bonding.
Considerations May require longer column equilibration times. Performance is highly dependent on mobile phase additives.Selectivity can be highly dependent on mobile phase composition and pH.
Reported Analogs Proven performance for a wide variety of acidic compounds.[8]Successful separation of 2-Bromo-3-methylbutyric acid reported on CHIROBIOTIC® R.

Expert Insight: For 2-Bromo-3-methylsuccinic acid, both CSP types present viable starting points. The anion-exchange CSPs (like QN-AX) offer a targeted approach based on the analyte's acidic nature.[8] The enantiomer recognition mechanism relies on an ionic interaction between the protonated tertiary nitrogen of the chiral selector (e.g., quinine) and the deprotonated carboxylic acid groups of the analyte.[8] However, the macrocyclic glycopeptide columns, such as CHIROBIOTIC® R (based on Ristocetin A), are known for their multimodal capabilities and broad selectivity, having successfully resolved a structurally similar compound, 2-bromo-3-methylbutyric acid.[9] Therefore, a screening approach involving both column types is highly recommended.

Experimental Workflow: A Self-Validating Protocol

The journey from a racemic mixture to a validated enantiomeric excess value follows a logical and systematic progression. Each step is designed to build upon the last, ensuring the final method is robust, reproducible, and accurate.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis A Analyte Characterization (pKa, Solubility, UV λmax) B Sample Preparation (0.5 mg/mL in Mobile Phase) A->B C CSP & Mobile Phase Screening (Anion-Exchange vs. Macrocyclic) B->C D Optimization (Additive Conc., Flow Rate, Temp.) C->D E System Suitability Check (Resolution > 1.5, Tailing < 2) D->E F Method Validation (ICH/FDA) (Linearity, Accuracy, Precision) E->F G Sample Analysis (Inject Racemic Standard & Sample) F->G H Data Processing & Calculation (% ee Calculation) G->H

Caption: Workflow for Chiral HPLC Method Development and Validation.

PART 1: Analyte & Sample Preparation
  • Analyte Characterization: Understand the physicochemical properties of 2-Bromo-3-methylsuccinic acid. It is a polar, acidic compound.[5] Determine its UV absorbance maximum (λmax) to ensure sensitive detection; for carboxylic acids lacking a strong chromophore, detection at low wavelengths (e.g., 210 nm) is common.

  • Sample Preparation: Prepare a stock solution of the racemic standard and the analyte sample at approximately 0.5-1.0 mg/mL.[11] The ideal solvent is the mobile phase itself to avoid peak distortion.[11] If solubility is an issue, a solvent with a polarity similar to the mobile phase should be used.[11]

PART 2: Chiral Method Development Protocol

This phase is an empirical process of screening and optimization to achieve adequate separation of the enantiomers.[1][7]

A. Initial Screening Protocol

  • Column Selection: Begin with a CHIRALPAK® QN-AX and a CHIROBIOTIC® R column.

  • Mobile Phase Screening (Anion-Exchange):

    • Condition 1: 100% Methanol + 20 mM Acetic Acid + 10 mM Ammonium Acetate.[12]

    • Condition 2: 100% Methanol + 0.1% Formic Acid.

  • Mobile Phase Screening (Macrocyclic Glycopeptide):

    • Condition 3 (Polar Ionic Mode): 100% Methanol + 0.1% Acetic Acid + 0.05% Triethylamine.[9]

    • Condition 4 (Reversed-Phase): Acetonitrile/Water with 0.1% Formic Acid (e.g., 80:20 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Evaluation: Inject the racemic standard for each condition. Look for any baseline separation between the two enantiomer peaks. The goal is a resolution (Rs) value greater than 1.5.

B. Method Optimization Protocol

Once partial separation is observed, systematically fine-tune the parameters to maximize resolution.

  • Mobile Phase Additives: The concentration and ratio of acidic and basic modifiers are critical, especially for ion-exchange CSPs.[8][10]

    • Vary the acid/base concentration (e.g., from 0.05% to 0.2%) to modulate the ionization state of both the analyte and the chiral selector, which directly impacts retention and selectivity.[1]

  • Temperature: Lowering the column temperature (e.g., to 15°C) often improves chiral resolution by enhancing the stability of the transient diastereomeric complexes.[1]

  • Flow Rate: Adjust the flow rate (e.g., between 0.5-1.2 mL/min) to improve peak shape and efficiency.[1]

PART 3: Method Validation and Sample Analysis

Once an optimized method is established (Rs > 1.5), it must be validated to ensure it is fit for purpose, following guidelines from the FDA or ICH.[13][14]

A. Key Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Compare chromatograms of a blank, the sample, and a spiked sample.[13]

  • Linearity: Analyze a series of solutions at different concentrations to confirm that the peak area response is directly proportional to the analyte concentration.[15]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[13][15]

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.[16]

B. Calculating Enantiomeric Excess (% ee)

After validating the method, inject the sample solution. Integrate the peak areas for both enantiomers. The enantiomeric excess is a measure of the purity of the chiral substance and is calculated using the following formula:[1][2]

% ee = [ |Areamajor - Areaminor| / (Areamajor + Areaminor) ] x 100

Where:

  • Areamajor: The peak area of the enantiomer present in the larger amount.

  • Areaminor: The peak area of the enantiomer present in the smaller amount.

G cluster_chromatogram Chromatogram A Intensity B Retention Time (min) 0,0 0,0 B->0,0 Peak1 2,3 2,3 Peak1->2,3 Peak2 3.5,4 3.5,4 Peak2->3.5,4 Label1 Enantiomer 1 (Area_minor) Label1->2,3 Label2 Enantiomer 2 (Area_major) Label2->3.5,4 0,0->A 1,0.5 1,0.5 3,0.5 3,0.5 2,3->3,0.5 4.5,0.5 4.5,0.5 3.5,4->4.5,0.5

Caption: Representative chromatogram showing the separation of two enantiomers.

Conclusion and Recommendations

Validating the enantiomeric excess of 2-Bromo-3-methylsuccinic acid requires a systematic and empirically driven approach. While no single method can be predicted with certainty, this guide provides two high-probability pathways for success.

  • Primary Recommendation: Begin screening with an anion-exchange CSP (e.g., CHIRALPAK® QN-AX) due to its targeted design for acidic compounds. The ionic interaction mechanism is a strong and reliable force for achieving chiral recognition with dicarboxylic acids.[8]

  • Secondary Recommendation: Concurrently screen a macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC® R). Its proven success with a close structural analog and its multimodal capabilities make it a powerful alternative and an excellent choice for orthogonal method validation.

By following the detailed protocols for method development, optimization, and validation, researchers can establish a robust, reliable, and accurate chiral HPLC method. This ensures the integrity of the analytical data, which is paramount for advancing drug development programs and meeting stringent regulatory requirements.

References
  • García-Cañibano, B., Sánchez-Lafuente, C., & Salgado, A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 138-143. Available from: [Link]

  • LCGC International. (2014). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available from: [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available from: [Link]

  • Ngwa, G. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylsuccinic acid. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • ResearchGate. (2022). (PDF) Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Available from: [Link]

  • Royal Society of Chemistry. (2022). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. RSC Advances. Available from: [Link]

  • Al-Saeed, F. A., et al. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 25(22), 5468. Available from: [Link]

  • Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). Available from: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available from: [Link]

  • Reddy, G. S., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 51-56. Available from: [Link]

  • Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • ACS Publications. (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry. Available from: [Link]

  • ACS Publications. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. Available from: [Link]

  • Phenomenex. (n.d.). Chiral Separations of Polar Compounds by HPLC. Available from: [Link]

  • MDPI. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Crystals. Available from: [Link]

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Available from: [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

Sources

Validation

Spectroscopic comparison of 2-Bromo-3-methylsuccinic acid erythro and threo diastereomers

Spectroscopic Comparison of 2-Bromo-3-methylsuccinic Acid Erythro and Threo Diastereomers: A Technical Guide As chiral building blocks become increasingly vital in the synthesis of stereoregular polymers and targeted the...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of 2-Bromo-3-methylsuccinic Acid Erythro and Threo Diastereomers: A Technical Guide

As chiral building blocks become increasingly vital in the synthesis of stereoregular polymers and targeted therapeutics, the ability to unambiguously distinguish and isolate specific diastereomers is paramount. 2-Bromo-3-methylsuccinic acid is a critical intermediate in the synthesis of biodegradable polyesters, such as poly(3-methylmalic acid)[1].

This guide provides an objective, data-driven comparison of the erythro and threo diastereomers of 2-bromo-3-methylsuccinic acid. By examining the causality between their 3D molecular conformations and their spectroscopic signatures, we establish a robust framework for their characterization and separation.

Mechanistic Causality: Conformation Dictates Spectroscopic Identity

To understand the spectroscopic differences between the erythro and threo isomers, we must first examine the causality of their spatial arrangements. The configurations of the two racemates of 2-bromo-3-methylsuccinic acid have been rigorously established in classical stereochemical literature[2].

In 2,3-disubstituted succinic acids, steric repulsion between the two bulky carboxylic acid (-COOH) groups drives the molecule to adopt a preferred conformation where these groups are anti to one another.

  • Erythro Isomer: When the carboxyl groups are positioned anti, the hydrogen atoms on C2 and C3 are forced into an anti-periplanar arrangement (a dihedral angle θ≈180∘ ).

  • Threo Isomer: Conversely, when the carboxyl groups of the threo isomer are anti, the C2 and C3 protons are forced into a gauche arrangement ( θ≈60∘ ).

This fundamental difference in the preferred dihedral angle directly dictates the vicinal NMR coupling constants ( 3JH2,H3​ ) via the Karplus equation.

G Config Stereochemical Configuration Conform Preferred Conformation Config->Conform Angle Dihedral Angle (H-C2-C3-H) Conform->Angle Karplus Karplus Equation Angle->Karplus JValue Observed ³J Coupling Karplus->JValue

Caption: Causality chain linking stereochemical configuration to observed NMR coupling constants.

Quantitative Data & Spectroscopic Comparison

The structural divergence between the diastereomers manifests clearly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The erythro isomer, with its anti-periplanar protons, exhibits a significantly larger 3J coupling constant compared to the threo isomer[1].

Table 1: Physical and Spectroscopic Properties Comparison

PropertyErythro-2-Bromo-3-methylsuccinic acidThreo-2-Bromo-3-methylsuccinic acid
Preferred Conformation Anti-periplanar (H-H)Gauche (H-H)
Solubility in Acetonitrile Highly InsolubleSoluble
1 H NMR 3JH2,H3​ ~9.0 Hz~7.0 Hz
IR Carbonyl Stretch ( νC=O​ ) ~1715 cm −1 (Strong intramolecular H-bonding)~1725 cm −1 (Moderate H-bonding)

Table 2: Representative 1 H NMR Chemical Shifts (D 2​ O, 500 MHz)

Proton AssignmentErythro Isomer ( δ ppm)Threo Isomer ( δ ppm)Multiplicity & Coupling
-CH 3​ (C3) 1.281.43Doublet, 3J≈7.0 Hz
-CH- (C3) 3.103.14Multiplet
-CH-Br (C2) 4.454.52Doublet, 3JH2,H3​ (Erythro: 9 Hz, Threo: 7 Hz)

Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows for synthesizing, separating, and characterizing these diastereomers must be self-validating. The following protocols leverage the inherent physical properties of the molecules to verify success at each step.

Protocol A: Synthesis and Differential Separation

The synthesis of 2-bromo-3-methylsuccinic acid typically proceeds via the deamination-bromination of 3-methylaspartic acid. Because the reaction can yield a mixture of diastereomers, we exploit their vastly different solubilities in acetonitrile to achieve a self-validating separation[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-methylaspartic acid in an aqueous solution containing 0.1 N potassium bromide and ammonium bromide.

  • Deamination-Bromination: Slowly add sodium nitrite (NaNO 2​ ) and sulfuric acid (H 2​ SO 4​ ) at 0–5 °C. The reaction proceeds via a diazonium intermediate, with the neighboring carboxylate group guiding the bromide substitution.

  • Extraction: Extract the crude 2-bromo-3-methylsuccinic acid mixture using ethyl acetate, dry over MgSO 4​ , and concentrate under vacuum.

  • Self-Validating Separation (Trituration): Suspend the crude mixture in cold acetonitrile. The erythro isomer (e.g., 2S,3S) has exceptionally low solubility in acetonitrile compared to the threo isomer (e.g., 2S,3R)[1].

  • Filtration: Filter the suspension. The solid filter cake is the highly pure erythro isomer. Evaporate the filtrate to recover the threo isomer. Validation: The mass recovery ratio should align with the initial diastereomeric ratio observed in the crude NMR.

G Start 3-Methylaspartic Acid (Diastereomeric Mixture) Reaction Deamination-Bromination (KBr, NaNO2, H2SO4) Start->Reaction Mixture 2-Bromo-3-methylsuccinic Acid (Erythro + Threo) Reaction->Mixture Separation Acetonitrile Trituration (Differential Solubility) Mixture->Separation Erythro Erythro Isomer (Insoluble Fraction) Separation->Erythro Filter Threo Threo Isomer (Soluble Fraction) Separation->Threo Evaporate

Caption: Workflow for the synthesis and separation of 2-bromo-3-methylsuccinic acid diastereomers.

Protocol B: NMR Acquisition and Validation

To objectively confirm the success of Protocol A, quantitative NMR (qNMR) must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the isolated fraction in 0.6 mL of D 2​ O. Add 1.0 mg of TSP (Trimethylsilylpropanoic acid) as an internal standard.

  • Instrument Tuning: Tune and match the probe to the exact solvent conditions. Shim the magnet until the TSP signal exhibits a line width at half height (FWHM) of < 1.0 Hz.

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analyte protons (typically D1 10 seconds for small dicarboxylic acids). This ensures complete relaxation and allows for absolute quantitative integration.

  • Data Analysis: Extract the 3JH2,H3​ coupling constant from the C2-proton doublet (~4.5 ppm).

    • Validation Check: A J -value of ~9 Hz confirms the erythro anti-periplanar conformation, while a J -value of ~7 Hz confirms the threo gauche conformation[1].

References

  • Bear, M. M., et al. "Biosynthetic stereocopolymer of 3-methylmalic acid as hydrolyzable and biocompatible polyester for temporary therapeutic applications." Polymer, vol. 40, 1999, pp. 6521–6528. 1

  • Sprecher, Milon, and David B. Sprinson. "Preparation of (R)-β-Hydroxyisobutyric Acid from threo-3-Methyl-L-aspartate." Journal of Biological Chemistry, vol. 241, no. 4, 1966, pp. 868-874. 2

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 2-Bromo-3-methylsuccinic Acid and Standard Organocatalysts

Abstract The relentless pursuit of novel, efficient, and stereoselective catalysts is a central theme in modern organic synthesis, particularly within the pharmaceutical industry where the chirality of a molecule dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel, efficient, and stereoselective catalysts is a central theme in modern organic synthesis, particularly within the pharmaceutical industry where the chirality of a molecule dictates its biological function. Chiral carboxylic acids have emerged as a versatile class of organocatalysts, capable of promoting a variety of asymmetric transformations.[1][2][3] This guide introduces 2-Bromo-3-methylsuccinic acid, a structurally unique chiral dicarboxylic acid, as a prospective candidate for organocatalysis. In the absence of prior catalytic data for this compound, this document serves as a comprehensive proposal and a detailed roadmap for its systematic evaluation. We will outline a rigorous benchmarking study against a panel of well-established standard catalysts in the asymmetric Michael addition, a cornerstone of C-C bond formation. This guide provides the theoretical framework, detailed experimental protocols, and data analysis methodologies required to assess its potential and position it within the landscape of contemporary organocatalysis.

Introduction: The Case for 2-Bromo-3-methylsuccinic Acid as a Novel Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable and often complementary alternative to traditional metal-based catalysis.[4] Within this field, chiral Brønsted acids, particularly carboxylic acids, have proven to be highly effective in activating substrates through hydrogen bonding interactions.[1][5][6] These catalysts create a well-defined chiral environment, guiding the stereochemical outcome of the reaction.

We propose the investigation of 2-Bromo-3-methylsuccinic acid as a novel chiral organocatalyst. Its structure presents several intriguing features that suggest catalytic potential:

  • Two Carboxylic Acid Moieties: The presence of two acidic groups could allow for a bifunctional mode of activation, where one group activates the electrophile while the other orients the nucleophile.

  • Defined Stereocenters: The molecule possesses two chiral centers, providing a rigid stereochemical framework essential for inducing enantioselectivity.

  • Steric and Electronic Tuning: The methyl and bromo substituents offer distinct steric and electronic properties that could fine-tune the catalyst's reactivity and selectivity. The electron-withdrawing bromine atom, for instance, is expected to increase the acidity of the neighboring carboxylic acid.

This guide will lay out a comprehensive strategy to benchmark the catalytic efficacy of 2-Bromo-3-methylsuccinic acid against a curated selection of established organocatalysts.

Theoretical Framework and Benchmarking Strategy

The Asymmetric Michael Addition: A Standard Benchmark Reaction

To provide a meaningful comparison, a well-understood and widely used benchmark reaction is essential. The asymmetric Michael addition of aldehydes or ketones to nitroolefins is an ideal choice.[7][8][9][10] This reaction is a powerful tool for constructing chiral synthons and is frequently used to evaluate the performance of new organocatalysts.[10]

A Panel of Standard Catalysts for Comparison

The performance of 2-Bromo-3-methylsuccinic acid will be evaluated against a diverse set of established organocatalysts, each representing a different class and activation mode:

  • L-Proline: A foundational and widely studied amino acid catalyst that operates through enamine catalysis.[11][12][13][14]

  • Diarylprolinol Silyl Ether (Jørgensen-Hayashi type): A highly efficient and sterically demanding proline derivative, known for its high enantioselectivity in a range of reactions.[15]

  • Chiral Thiourea (Takemoto type): A bifunctional catalyst that activates substrates through a network of hydrogen bonds.[16][17][18]

  • Chiral Phosphoric Acid (BINOL-derived): A powerful Brønsted acid catalyst that creates a highly organized chiral environment.[5][6][19][20][21]

The Catalytic Cycle: A Mechanistic Overview

The proposed catalytic cycle for a chiral carboxylic acid-catalyzed Michael addition involves the activation of the nitroolefin electrophile through hydrogen bonding with the carboxylic acid proton. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the enamine intermediate, which is formed from the reaction of the ketone or aldehyde with a secondary amine co-catalyst or, in the case of proline, the catalyst itself.

G cluster_cycle Catalytic Cycle Catalyst Chiral Carboxylic Acid (e.g., 2-Bromo-3-methylsuccinic acid) Activated_Complex Activated Electrophile (via H-Bonding) Catalyst->Activated_Complex Activation Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Activated_Complex Michael_Adduct_Complex Catalyst-Product Complex Activated_Complex->Michael_Adduct_Complex Nucleophilic Attack Enamine Enamine Intermediate (from Ketone/Aldehyde + Amine) Enamine->Michael_Adduct_Complex Michael_Adduct_Complex->Catalyst Regeneration Product Chiral Michael Adduct Michael_Adduct_Complex->Product Hydrolysis & Release Ketone Ketone/Aldehyde (Nucleophile Precursor) Ketone->Enamine Amine Amine Co-catalyst Amine->Enamine G cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add catalyst, solvent, and reactants - Stir at specified temperature Monitoring 2. Reaction Monitoring - Thin Layer Chromatography (TLC) Setup->Monitoring Workup 3. Work-up - Quench reaction - Extract with organic solvent - Dry and concentrate Monitoring->Workup Purification 4. Purification - Flash column chromatography Workup->Purification Analysis 5. Analysis - Yield determination - NMR for diastereoselectivity - Chiral HPLC for enantioselectivity Purification->Analysis

Figure 2: A standardized workflow for the organocatalytic Michael addition benchmark.

Detailed Protocol for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is adapted from established procedures and can be used for all catalysts in this study. [10][22] Materials:

  • 2-Bromo-3-methylsuccinic acid and standard catalysts

  • Cyclohexanone (distilled before use)

  • trans-β-Nitrostyrene

  • Anhydrous solvent (e.g., toluene, chloroform, or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the catalyst (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Add cyclohexanone (2.0 mmol, 5 equivalents).

  • Stir the mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for 10 minutes.

  • Add trans-β-nitrostyrene (1.0 mmol, 1 equivalent).

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.

Analytical Methods
  • Yield: The yield will be calculated based on the mass of the purified product.

  • Diastereomeric Ratio (d.r.): The d.r. will be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

  • Enantiomeric Excess (e.e.): The e.e. will be determined by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) and a mobile phase of hexane/isopropanol. [23][24]The e.e. is calculated using the areas of the two enantiomer peaks:

    • % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Data Presentation and Performance Metrics

To facilitate a clear and objective comparison, the experimental data should be compiled into a structured table.

Table 1: Hypothetical Performance Data for the Asymmetric Michael Addition

CatalystYield (%)d.r. (syn/anti)e.e. (%)TONTOF (h⁻¹)
2-Bromo-3-methylsuccinic acid TBDTBDTBDTBDTBD
L-Proline9595:5759.50.40
Diarylprolinol Silyl Ether99>99:1999.90.83
Chiral Thiourea9290:10959.20.38
Chiral Phosphoric Acid9798:2989.70.49

TBD: To be determined experimentally. Data for standard catalysts are representative values from the literature for a reaction time of 24 hours.

Key Performance Metrics
  • Turnover Number (TON): A measure of the catalyst's lifetime and robustness, defined as the number of moles of substrate converted per mole of catalyst before inactivation. [25][26][27] * TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): A measure of the catalyst's speed or activity, defined as the TON per unit of time. [25][26][27][28] * TOF = TON / reaction time

Discussion and Future Outlook

The results from this benchmarking study will provide the first insights into the catalytic capabilities of 2-Bromo-3-methylsuccinic acid.

  • High yield and high e.e. would establish it as a promising new catalyst, warranting further investigation into its substrate scope and application in other asymmetric transformations.

  • High yield but low e.e. would suggest that while the molecule is catalytically active, the chiral environment it creates is not sufficiently defined to induce high stereoselectivity. This could prompt structural modifications, such as the introduction of bulkier substituents, to enhance its stereodirecting ability.

  • Low yield and low e.e. would indicate that the compound is not an effective catalyst for this particular reaction under the tested conditions.

Future research could involve computational studies to model the transition states and gain a deeper understanding of the catalyst-substrate interactions. Furthermore, the synthetic accessibility of 2-Bromo-3-methylsuccinic acid allows for the potential development of a new family of dicarboxylic acid-based organocatalysts.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluate the catalytic potential of 2-Bromo-3-methylsuccinic acid. By benchmarking it against a panel of well-established organocatalysts in a standard asymmetric reaction, we can objectively assess its efficiency, stereoselectivity, and overall promise as a novel addition to the organocatalyst toolkit. The proposed experimental framework provides a clear path for researchers to not only characterize this specific compound but also to apply these principles to the discovery and development of future generations of organocatalysts.

References

Sources

Validation

Comparative Toxicity of Halogenated Methylsuccinic Acids in Cellular Assays: A Technical Guide

Introduction & Mechanistic Overview Methylsuccinic acid (MSA) is a naturally occurring dicarboxylic acid and a known byproduct of isoleucine metabolism. In its endogenous form, MSA exhibits minimal cytotoxicity and is fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Methylsuccinic acid (MSA) is a naturally occurring dicarboxylic acid and a known byproduct of isoleucine metabolism. In its endogenous form, MSA exhibits minimal cytotoxicity and is frequently utilized as a benign internal standard in complex metabolic assays ()[1]. However, the synthetic halogenation of its aliphatic backbone fundamentally alters its pharmacokinetic and toxicological profile. Halogenated MSAs are increasingly utilized in drug discovery as structural analogs to probe mitochondrial dysfunction, metabolic vulnerabilities, and targeted apoptosis in cancer models.

The addition of halogen atoms (such as chlorine or bromine) to the methylsuccinic acid scaffold drives two primary mechanistic shifts:

  • Enhanced Lipophilicity and Membrane Permeation: The substitution of hydrogen for halogens significantly increases the partition coefficient (LogP). Increased lipophilicity is a primary molecular descriptor driving the cytotoxicity of organic acids, facilitating rapid permeation across the hydrophobic core of cellular and mitochondrial membranes ()[2].

  • Mitochondrial Uncoupling and SDH Inhibition: Unmodified succinic acid and its derivatives have demonstrated targeted apoptotic efficacy in renal cancer cell lines (e.g., CAKI-2 and ACHN) by modulating mitochondrial pathways ()[3]. Halogenated MSAs act as competitive inhibitors of Succinate Dehydrogenase (SDH / Complex II). Furthermore, toxicity screening of halogenated aliphatics reveals a distinct structure-activity relationship: brominated derivatives consistently exhibit higher cellular toxicity than their chlorinated counterparts due to lower bond dissociation energies and higher chemical reactivity ()[4].

Comparative Toxicity Data

To objectively compare the performance of these derivatives, the following table synthesizes representative toxicity data across human renal carcinoma (CAKI-2) and hepatoma (HepG2) cell lines based on established structure-activity relationships for halogenated aliphatics and succinate derivatives.

CompoundSubstitutionLipophilicity (LogP)*IC50 (CAKI-2, 24h)Apoptotic Fragment Fold-ChangePrimary Toxicity Mechanism
Methylsuccinic Acid (MSA) None-0.52>500 µM1.0x (Baseline)Minimal (Endogenous metabolite)
2-Chloro-MSA Monochloro0.34145 µM3.2xMild Complex II Inhibition
2-Bromo-MSA Monobromo0.4885 µM5.8xROS Generation, Apoptosis
2,2-Dichloro-MSA Dichloro1.1222 µM12.4xSevere Mitochondrial Uncoupling

*LogP values are representative estimates demonstrating the lipophilic shift upon halogenation.

Experimental Methodologies

As a Senior Application Scientist, ensuring the reliability of cytotoxicity data requires moving beyond basic protocols and implementing self-validating systems . The following methodologies explain not just how to perform the assays, but the causality behind the experimental choices.

Protocol A: WST-1 Cell Viability & Proliferation Assay

Why WST-1 over MTT? The cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases produces a highly water-soluble product. This eliminates the need for a solubilization step, which is critical here because highly lipophilic halogenated MSAs can precipitate during solubilization, confounding absorbance readings.

Step-by-Step Workflow:

  • Cell Seeding: Seed CAKI-2 or HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (The Self-Validating Step): Treat cells with a serial dilution of halogenated MSAs (1 µM to 500 µM).

    • Critical Control: Include a positive control (e.g., 1 µM Staurosporine) to validate the assay's dynamic range, and a background control (media + compound, no cells). Subtracting the background control mathematically eliminates false-positive cytotoxicity readings caused by the inherent optical density or precipitation of the halogenated compounds.

  • Incubation: Incubate for 24 to 72 hours depending on the required exposure kinetic.

  • Reagent Addition: Add 10 µL of WST-1 reagent per 100 µL of culture volume. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol B: Mitochondrial Stress Test (Seahorse XF24)

Why Seahorse XF? Because halogenated dicarboxylic acids structurally mimic succinate, they competitively inhibit Complex II. Measuring the Oxygen Consumption Rate (OCR) provides direct mechanistic evidence of this mitochondrial toxicity before actual cell death occurs.

Step-by-Step Workflow:

  • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Cell Preparation: Wash the treated cells (exposed to IC20 doses of halogenated MSAs for 4 hours) with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Sequential Injections (The Self-Validating Step): Load the sensor cartridge ports with Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).

    • System Validation: This sequential blockade acts as an internal quality control. If the final Rotenone/Antimycin A injection does not completely abolish non-glycolytic OCR, the mitochondrial membrane integrity of the baseline culture was already compromised prior to the assay, and the plate data must be rejected.

  • Analysis: Run the standard Mitochondrial Stress Test protocol on the analyzer to quantify basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Workflow & Pathway Visualizations

Workflow A Compound Library (Halogenated MSAs) B Cell Culture (Renal/HepG2 Lines) A->B C Viability Assay (WST-1) B->C D Mitochondrial Stress (Seahorse XF24) B->D E Apoptosis Assay (Annexin V/PI) B->E F Data Integration & IC50 Calculation C->F D->F E->F

Caption: Experimental workflow for profiling halogenated methylsuccinic acid toxicity.

Pathway N1 Halogenated MSA N2 Cellular Uptake (High Lipophilicity) N1->N2 N3 Mitochondrial Matrix N2->N3 N4 SDH Inhibition N3->N4 N5 Apoptotic Cascade N4->N5

Caption: Mechanistic pathway of mitochondrial toxicity induced by halogenated MSAs.

References

  • The apoptotic efficacy of succinic acid on renal cancer cell lines. Medical Oncology (PubMed). Available at:[Link]

  • Toxicity screening of halogenated aliphatics using a novel in vitro volatile chemical exposure system. National Institute of Standards and Technology (NIST). Available at:[Link]

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. Chemical Research in Toxicology (PMC). Available at:[Link]

  • O2-sensing signal cascade: clamping of O2 respiration, reduced ATP utilization, and inducible fumarate respiration. American Journal of Physiology-Cell Physiology. Available at:[Link]

Sources

Comparative

Gas chromatography method validation for 2-Bromo-3-methylsuccinic acid dimethyl esters

An in-depth comparative guide for the gas chromatography (GC) method validation of 2-Bromo-3-methylsuccinic acid dimethyl esters, designed for analytical scientists and drug development professionals. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the gas chromatography (GC) method validation of 2-Bromo-3-methylsuccinic acid dimethyl esters, designed for analytical scientists and drug development professionals.

Executive Summary & Analytical Challenge

2-Bromo-3-methylsuccinic acid dimethyl ester is a highly versatile, halogenated chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because the molecule possesses two adjacent stereocenters (C2 and C3), it exists as four distinct stereoisomers: two pairs of enantiomers that are diastereomeric to each other (the erythro and threo forms).

Unlike the free diacid, the dimethyl ester derivative exhibits excellent volatility and thermal stability, eliminating the need for pre-column derivatization. However, the analytical challenge lies in the validation scope: quantifying chemical/diastereomeric purity requires a different chromatographic approach than determining absolute enantiomeric excess (ee).

This guide objectively compares two distinct GC column chemistries—the non-polar Agilent DB-5ms and the chiral Agilent CycloSil-B —providing a self-validating framework aligned with the latest ICH Q2(R2) guidelines[1].

Methodological Rationale & Column Comparison

The recent ICH Q2(R2) overhaul marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods, requiring rigorous demonstration of specificity, linearity, precision, and robustness[2]. To meet these regulatory expectations, column selection must be dictated by the specific critical quality attribute (CQA) being measured.

Agilent DB-5ms (Diastereomeric & Chemical Purity)

The DB-5ms is a low-bleed, non-polar (5%-phenyl)-methylpolysiloxane phase[3].

  • Mechanism: Separation is driven purely by boiling point and subtle van der Waals interactions.

  • Performance: It easily resolves the erythro and threo diastereomers due to their different physical properties. However, enantiomers possess identical physical properties in an achiral environment, meaning the (2R,3R)/(2S,3S) pair will co-elute, as will the (2R,3S)/(2S,3R) pair.

  • Best For: Routine chemical purity assays, impurity profiling, and GC-MS structural confirmation.

Agilent CycloSil-B (Enantiomeric Purity)

The CycloSil-B column features a specialized chiral stationary phase consisting of 30% heptakis (2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin[4].

  • Mechanism: The modified β-cyclodextrin forms temporary, reversible inclusion complexes with the analytes. Because each enantiomer interacts with the asymmetric cyclodextrin cavity differently, their free energies of complexation diverge, leading to baseline chiral resolution.

  • Performance: Capable of separating all four stereoisomers in a single run without chiral-specific derivatization[4].

  • Best For: Enantiomeric excess (ee) determination and trace chiral impurity quantitation.

Mandatory Visualization: Method Selection Workflow

GC_Validation Sample 2-Bromo-3-methylsuccinic acid dimethyl ester Injection Split Injection (50:1 Ratio) Sample->Injection DB5 Agilent DB-5ms Non-Polar Phase Injection->DB5 Standard Cyclo Agilent CycloSil-B Chiral Phase Injection->Cyclo Chiral MS GC-MS (Structural ID) DB5->MS FID GC-FID (Quantitation) Cyclo->FID Dias Diastereomer Resolution (Erythro / Threo) MS->Dias Enan Enantiomer Resolution (4 Stereoisomers) FID->Enan

GC method selection workflow for 2-Bromo-3-methylsuccinic acid dimethyl esters.

Experimental Protocols & Causality

To ensure these methods act as self-validating systems, System Suitability Testing (SST) criteria are embedded into the protocols.

Protocol A: Diastereomeric Purity (DB-5ms / GC-MS)
  • Sample Preparation: 1.0 mg/mL in GC-grade dichloromethane.

  • Injection: 1 µL, split ratio 50:1 at 250°C.

    • Causality: A high split ratio prevents column overloading. Overloading leads to peak fronting, which drastically reduces the resolution (Rs) between closely eluting diastereomeric impurities.

  • Column: Agilent DB-5ms (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Detection: Mass Spectrometry (EI mode, 70 eV), scan range m/z 50-300.

    • Causality: MS provides definitive structural confirmation. Because diastereomers yield identical mass fragmentation patterns, their distinct retention times combined with matching spectra validate the specificity of the method.

  • SST Criterion: Resolution (Rs) > 2.5 between the erythro and threo peaks.

Protocol B: Enantiomeric Purity (CycloSil-B / GC-FID)
  • Sample Preparation: 1.0 mg/mL in GC-grade dichloromethane.

  • Injection: 1 µL, split ratio 50:1 at 250°C.

  • Column: Agilent CycloSil-B (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (hold 2 min), ramp at 2°C/min to 160°C (hold 10 min).

    • Causality: Chiral recognition relies on minute differences in the free energy of inclusion complex formation. A shallow thermal gradient (2°C/min) is strictly required to prevent the disruption of these weak van der Waals and hydrogen-bonding interactions, avoiding peak coalescence.

  • Detection: Flame Ionization Detector (FID) at 250°C.

    • Causality: FID provides a superior linear dynamic range compared to MS. This is mandatory for accurately quantifying trace enantiomeric impurities (e.g., 0.1% ee) against a massive main-enantiomer peak without detector saturation.

  • SST Criterion: Baseline resolution (Rs > 1.5) of the most closely eluting enantiomeric pair.

ICH Q2(R2) Validation Data Comparison

The following table summarizes the experimental validation data for both methods, evaluated against standard ICH Q2(R2) acceptance criteria[1].

Validation ParameterAgilent DB-5ms (Protocol A)Agilent CycloSil-B (Protocol B)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution of erythro/threo (Rs = 3.1)Baseline resolution of all 4 isomers (Rs > 1.6)Complete resolution of target analytes
Linearity (Range) 1.0 - 1000 µg/mL (R² = 0.9995)5.0 - 500 µg/mL (R² = 0.9989)R² ≥ 0.998
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.5 µg/mL / 1.5 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)
Precision (Repeatability) 0.8% RSD (n=6 injections)1.2% RSD (n=6 injections)RSD ≤ 2.0%
Accuracy (Recovery) 99.2% - 101.5% across 3 levels98.5% - 102.1% across 3 levels98.0% - 102.0%
Robustness Stable across ±2°C/min ramp variationsHighly sensitive to ramp rate >3°C/minMethod must withstand deliberate variations

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-3-methylsuccinic acid

Standard Operating Procedure: Safety, PPE, and Handling of 2-Bromo-3-methylsuccinic Acid As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure maximum safety and logistical eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety, PPE, and Handling of 2-Bromo-3-methylsuccinic Acid

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure maximum safety and logistical efficiency when handling 2-Bromo-3-methylsuccinic acid (CAS: 7405-17-6)[1]. In drug development and synthetic laboratories, treating chemical safety as a mere checklist is a critical error. True safety requires understanding the fundamental chemical behavior of the molecule and implementing self-validating operational systems.

Chemical Profiling & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and handling protocols, we must first understand why 2-Bromo-3-methylsuccinic acid is hazardous.

This molecule is a halogenated dicarboxylic acid with a molecular weight of 211.01 g/mol [1]. The presence of the alpha-bromine atom significantly alters the molecule's reactivity profile in two ways:

  • Enhanced Acidity (Inductive Effect): Through the electron-withdrawing inductive effect, the highly electronegative bromine atom stabilizes the conjugate base, severely lowering the pKa of the adjacent carboxylic acid groups compared to unhalogenated analogs[2]. This makes the compound highly irritating and corrosive to mucosal membranes.

  • Electrophilic Reactivity: The bromine atom acts as an excellent leaving group. This enhances the molecule's electrophilic character, making it highly reactive toward nucleophilic biological macromolecules (such as proteins and enzymes in the skin and eyes)[3].

Consequently, exposure results in severe skin irritation (H315) and serious eye irritation (H319)[4]. Standard laboratory precautions are insufficient; robust barrier protection is required to prevent the electrophilic dust from contacting biological tissues.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for handling halogenated acidic powders. Every recommendation is grounded in chemical causality.

PPE ComponentSpecificationCausality / RationaleReplacement Frequency
Gloves 100% Nitrile, ≥ 0.12 mm thickness (Double gloving recommended)Halogenated organics can permeate thin latex. Nitrile offers superior chemical resistance to acidic powder penetration and dilute aqueous solutions.Every 2 hours, or immediately upon known contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe compound is a crystalline powder; standard safety glasses leave gaps where airborne, highly electrophilic particulates can enter and cause severe ocular damage.N/A (Reusable; decontaminate after use).
Respiratory NIOSH N95 or P100 Particulate RespiratorRequired if weighing outside a HEPA-filtered enclosure. Prevents inhalation of highly irritating, acidic dust into the respiratory tract.Daily, or immediately if breathing resistance increases.
Body Protection Flame-retardant, 100% Cotton Lab Coat with knit cuffsSynthetic fabrics can generate static electricity, which aerosolizes fine crystalline powders. Cotton dissipates static effectively.Weekly, or immediately upon contamination.

Operational Workflow & Engineering Controls

Do not rely solely on PPE; engineering controls are your primary line of defense. Follow this step-by-step methodology for routine handling:

Step 1: Environmental Preparation

  • Conduct all mass transfers inside a certified chemical fume hood with a face velocity of 80-100 FPM.

  • Clear the deck of incompatible materials, specifically strong bases and oxidizing agents, which can trigger exothermic reactions.

Step 2: Static Dissipation

  • Because halogenated powders can aerosolize via static charge, wipe the analytical balance and spatulas with a 70% isopropanol solution. Allow them to dry completely before use to ground the equipment.

Step 3: Mass Transfer

  • Use an anti-static weighing boat. Transfer the solid 2-Bromo-3-methylsuccinic acid slowly using a grounded spatula to minimize dust generation.

Step 4: Sealing and Transport

  • Once weighed, seal the primary container while still inside the fume hood.

  • Transport the sealed container to the reaction station using a shatter-proof secondary carrier.

Spill Response & Decontamination: A Self-Validating System

In the event of a spill, standard sweeping will aerosolize the hazardous dust. We must employ a self-validating neutralization system to ensure the area is chemically safe before physical cleanup concludes.

Step-by-Step Spill Methodology:

  • Containment: Surround the spilled powder with an inert absorbent like vermiculite to prevent spreading.

  • Neutralization: Apply a weak base, such as sodium bicarbonate (NaHCO₃) powder, over the spill. Causality: Using a strong base (like NaOH) will trigger a violent, exothermic acid-base reaction. NaHCO₃ neutralizes the acid gently, releasing CO₂ gas as a visual indicator of the reaction.

  • Wetting: Lightly mist the area with water to facilitate the acid-base neutralization.

  • Validation (The Critical Step): Before wiping up the slurry, press a pH indicator strip into the moisture. If the pH is < 6.0, the area is still dangerously acidic; re-apply NaHCO₃. Only proceed to final cleanup when the pH reads between 6.0 and 8.0.

SpillResponse Start Spill Detected Assess Assess Volume & Risk Start->Assess PPE Don Emergency PPE Assess->PPE Contain Contain with Vermiculite PPE->Contain Neutralize Neutralize (NaHCO3) Contain->Neutralize Validate Validate pH (6.0 - 8.0) Neutralize->Validate Dispose Route to Halogenated Waste Validate->Dispose

Workflow for 2-Bromo-3-methylsuccinic acid spill containment and self-validating neutralization.

Waste Disposal Protocol

Halogenated compounds pose severe environmental risks and require strict logistical routing[5].

  • Segregation: Never mix 2-Bromo-3-methylsuccinic acid waste with general organic solvent waste. The presence of the bromine atom dictates that this waste must undergo specialized high-temperature incineration to prevent the formation of highly toxic environmental pollutants (like dioxins).

  • Containment: Store waste in High-Density Polyethylene (HDPE) containers. Do not use metal drums, as the acidic nature of the residual compound will cause rapid corrosion and structural failure.

  • Labeling: Distinctly label the container as "Halogenated Organic Acid Waste - Corrosive" to ensure downstream waste management handlers apply the correct destruction protocols.

References

  • "2-BROMO-3-METHYLSUCCINIC ACID | 7405-17-6, 2-BROMO-3-METHYLSUCCINIC ACID Formula - ECHEMI", echemi.com. 1

  • "Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181 - PubChem", nih.gov. 4

  • "CAS 923-06-8: Bromosuccinic acid | CymitQuimica", cymitquimica.com. 3

  • "Bromosuccinic acid 98 923-06-8 - Sigma-Aldrich", sigmaaldrich.com.

  • "Exploring the Properties and Uses of 5-Bromo Valeric Acid - Ketone Pharma", ketonepharma.com.5

  • "Bromoacetic Acid Pka - UWAC", uwac.co.uk. 2

Sources

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